Dipropofo
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16,25-26H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAISRHCMPQROAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C2=CC(=C(C(=C2)C(C)C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178867 | |
| Record name | Dipropofo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416-95-7 | |
| Record name | Dipropofo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropofo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl or 3,3',5,5'-tetrakis(1-methylethyl)-[1,1'-biphenyl]-4,4'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPOFO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9GE6HX42A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Propofol on GABAa Receptors
Abstract
Propofol (2,6-diisopropylphenol) is a potent intravenous general anesthetic whose primary molecular target is the γ-aminobutyric acid type A (GABAa) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1] Its mechanism of action is multifaceted, exhibiting a dual role as both a positive allosteric modulator at low concentrations and a direct receptor agonist at higher, clinically relevant concentrations.[2][3][4] Propofol binds to distinct sites on the GABAa receptor, primarily within the transmembrane domains at subunit interfaces, a location separate from the orthosteric GABA binding sites.[1][5] This interaction enhances the receptor's affinity for GABA, increases the duration of chloride channel opening, and directly gates the channel, leading to an influx of chloride ions, neuronal hyperpolarization, and a profound inhibitory effect on synaptic transmission.[1][6] This guide provides a detailed examination of propofol's interaction with the GABAa receptor, summarizing key quantitative data, outlining experimental protocols used for its study, and visualizing the core molecular pathways.
Core Mechanism of Action
Propofol's sedative and hypnotic effects are primarily mediated by its interaction with GABAa receptors.[7] This interaction is characterized by a concentration-dependent dual mechanism: potentiation of GABA-mediated currents and direct activation of the receptor.
Positive Allosteric Modulation (Potentiation)
At low, clinically relevant concentrations (~0.5 µM), propofol significantly enhances the effect of the endogenous ligand, GABA.[3][4] It acts as a positive allosteric modulator, binding to a site distinct from the GABA binding pocket and increasing the receptor's sensitivity to GABA.[1][5] This potentiation results in a leftward shift of the GABA concentration-response curve, meaning that a lower concentration of GABA is required to elicit a given level of receptor activation.[8] The molecular effect is a slowing of the channel-closing time, which prolongs the duration of inhibitory postsynaptic currents (IPSCs).[2]
Direct Receptor Activation (Agonism)
At higher concentrations (typically >10 µM), propofol can directly activate the GABAa receptor in the complete absence of GABA, behaving as a receptor agonist.[2][3][9] This direct gating of the chloride channel contributes significantly to its anesthetic effect. The current evoked by direct activation desensitizes at very high concentrations of the anesthetic.[9] Kinetic studies suggest that propofol stabilizes the receptor in a doubly liganded, pre-open, nonconducting state, which enhances channel opening.[3][10]
Propofol Binding Sites on the GABAa Receptor
Unlike benzodiazepines, which bind at the α/γ subunit interface, propofol binds primarily within the transmembrane domains (TMDs) at interfaces between subunits.[11] Extensive research using photoaffinity labeling and site-directed mutagenesis has identified several key residues and locations.
-
Key Subunit Involvement : The β subunit is critical for propofol's action. Receptors composed solely of β3 subunits can form a complex that binds propofol, and a single point mutation in the β3 subunit is sufficient to abolish many of propofol's anesthetic effects in vivo.[7]
-
Identified Binding Pockets : Photoaffinity labeling studies using propofol analogs have identified multiple binding sites.[12]
-
One well-characterized site is at the β+/α− interface in the TMD, involving residues such as β-M286 and α-M236.[5]
-
A second site is located near the junction of the extracellular and transmembrane domains, involving residue β-Y143.[5]
-
Another analog, ortho-propofol diazirine, has been shown to label β-H267, a residue lining the channel pore in the second transmembrane segment (TM2).[12][13]
-
-
Multiple Functional Sites : Evidence suggests there are at least three to five, and possibly more, functional propofol binding sites on a single α1β2γ2 receptor.[5][12] These sites appear to act in concert, with mutations in different sites producing additive effects on reducing propofol sensitivity.[5]
Caption: Schematic of GABAa receptor subunits and primary ligand binding sites.
Quantitative Analysis of Propofol's Effects
The effects of propofol and its analogs have been quantified across numerous studies, providing a basis for understanding its potency and efficacy.
Table 1: Potentiation and Direct Activation
| Compound | Receptor/Preparation | Parameter | Value | Reference(s) |
| Propofol | Mouse Hippocampal Neurons | EC50 (Direct Activation) | 61 µM | [6] |
| Propofol | Rat Hippocampal Neurons | Kd (Direct Activation) | 12 µM | [9] |
| Propofol | Wild-type α1β1γ2S | % of Max GABA Current | 41 ± 5% (at 50 µM) | [3][4] |
| ortho-Propofol diazirine | α1β3 Heteromers | EC50 (Potentiation) | 1.7 ± 0.7 µM | [7][14] |
| ortho-Propofol diazirine | β3 Homomers | IC50 (TBPS Binding) | 2.9 ± 0.4 µM | [7][14] |
| Propofol | α1β3 Receptors | Apparent EC50 (Potentiation) | 1 - 10 µM | [13] |
| Propofol | α1β3 Receptors | Popen (Direct Activation) | 92 ± 17% | [13] |
Table 2: Effects on Channel Kinetics
| Parameter | Condition | Control Value | Propofol (10 µM) | Reference(s) |
| Peak Amplitude Enhancement | 3 ms pulse of GABA | - | + 8% | [10][15] |
| Charge Transfer Increase | 3 ms pulse of GABA | - | + 62% | [10][15] |
| Deactivation Time Constant (τd) | 500 ms pulse of GABA | 151 ± 14 ms | 255 ± 26 ms | [15] |
Signaling Pathway
The binding of propofol to the GABAa receptor initiates a straightforward and potent inhibitory signaling cascade. By either enhancing GABA's natural effect or by directly opening the channel, propofol increases the flow of chloride ions (Cl-) into the neuron down its electrochemical gradient. This influx of negative ions causes the neuron's membrane potential to become more negative, a state known as hyperpolarization. Hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential, thereby reducing neuronal excitability and leading to the clinical effects of sedation and anesthesia.
Caption: Signaling pathway of propofol action at the GABAa receptor.
Key Experimental Protocols
The elucidation of propofol's mechanism of action has relied on several key experimental techniques.
Electrophysiology
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes : This is a widely used method for studying the properties of ion channels expressed in a heterologous system.
-
cRNA Preparation & Injection : Complementary RNA (cRNA) encoding the desired GABAa receptor subunits (e.g., α1, β2, γ2) is synthesized in vitro. A total of 18-20 ng of cRNA is then injected into Xenopus laevis oocytes.[5]
-
Incubation : The oocytes are incubated for 2-4 days at 16-18°C to allow for receptor expression and insertion into the oocyte membrane.[5]
-
Voltage Clamping : The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set holding potential (e.g., -80 mV).[3]
-
Drug Application : A perfusion system applies solutions containing GABA and/or propofol to the oocyte. The resulting flow of chloride ions through the expressed GABAa receptors is recorded as an electrical current.[3][8]
-
Data Analysis : Concentration-response curves are generated by applying various concentrations of propofol to determine parameters like EC50 and Hill coefficients.[5]
-
-
Whole-Cell Patch Clamping : This technique allows for high-resolution recording of ion channel activity in cultured mammalian cells (e.g., HEK 293 cells) or neurons.
-
Cell Culture & Transfection : HEK 293 cells are transiently transfected with plasmids containing the GABAa receptor subunit cDNAs.[7]
-
Electrode & Seal Formation : A glass micropipette with a ~1 µm tip, filled with an intracellular-like solution, is pressed against a cell. Suction is applied to form a high-resistance "gigaseal," electrically isolating the patch of membrane under the pipette.[7]
-
Whole-Cell Configuration : A stronger pulse of suction ruptures the membrane patch, allowing the electrode direct electrical access to the cell's interior. The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).[7]
-
Rapid Perfusion : A fast drug application system is used to apply precise and brief pulses of GABA and propofol, mimicking synaptic events.[7][10]
-
Photoaffinity Labeling
This biochemical technique is used to identify specific drug binding sites.
-
Synthesis of Photolabel : A propofol analog, such as ortho-propofol diazirine or AziPm, is synthesized.[7][12] These molecules are structurally similar to propofol but contain a photo-reactive group.
-
Incubation : The photolabel is incubated with membranes from cells expressing the GABAa receptor of interest.[7]
-
Photolysis : The preparation is irradiated with UV light, which activates the diazirine group, causing it to form a highly reactive carbene that covalently bonds to the nearest amino acid residues within the binding pocket.[7]
-
Proteolysis & Mass Spectrometry : The labeled receptor protein is isolated, purified, and digested into smaller peptide fragments by enzymes like trypsin.
-
Identification : The peptide fragments are analyzed using mass spectrometry. The covalently attached photolabel adds a specific mass to the peptide, allowing for the precise identification of the labeled amino acid residue, thereby mapping the binding site.[7]
Caption: Experimental workflow for photoaffinity labeling to identify binding sites.
Site-Directed Mutagenesis
This technique is used to confirm the functional importance of amino acids identified through methods like photolabeling.
-
Hypothesis : An amino acid suspected of being part of the binding site (e.g., β-M286) is identified.[5][16]
-
Mutagenesis : The DNA sequence of the plasmid encoding the receptor subunit is altered to replace the target amino acid with another (e.g., tryptophan or alanine).[5][16]
-
Expression & Analysis : The mutated receptor is expressed in oocytes or HEK cells, and its function is analyzed using electrophysiology.
-
Validation : A significant reduction or elimination of propofol's ability to potentiate or directly activate the mutated receptor provides strong evidence that the altered amino acid is a critical component of a functional binding site.[5][7]
Conclusion
The mechanism of action of propofol on GABAa receptors is a well-defined yet complex process involving positive allosteric modulation and direct agonism, mediated by multiple binding sites within the receptor's transmembrane domains. The convergence of evidence from electrophysiology, photoaffinity labeling, and site-directed mutagenesis has provided a detailed molecular picture of this interaction, which underpins propofol's profound anesthetic effects. Continued research, particularly with high-resolution structural techniques, will further refine our understanding of how binding at these distinct sites is translated into the conformational changes that control channel gating, paving the way for the development of next-generation anesthetics with improved safety and efficacy profiles.
References
- 1. What is the mechanism of Propofol? [synapse.patsnap.com]
- 2. Propofol - Wikipedia [en.wikipedia.org]
- 3. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Allosteric Coagonist Model for Propofol Effects on α1β2γ2L γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. mdpi.com [mdpi.com]
- 12. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The General Anesthetic Propofol Slows Deactivation and Desensitization of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dipropofol: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropofol, a dimeric derivative of the widely used anesthetic agent Propofol, has emerged as a compound of interest due to its significant biological activities, particularly its antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Dipropofol (also known as 3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl). Detailed experimental protocols for its synthesis and for the evaluation of its antibacterial and synergistic activities are presented. Furthermore, this guide explores the current understanding of its mechanism of action, including its role as a protein synthesis inhibitor. While the direct effects of Dipropofol on specific signaling pathways are yet to be fully elucidated, the known pathways affected by its monomer, Propofol, are discussed as a potential area for future investigation. All quantitative data are summarized in structured tables, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.
Chemical Structure and Identification
Dipropofol is chemically designated as 4-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)phenol. It is structurally a symmetrical dimer of two 2,6-diisopropylphenol (Propofol) units linked by a biphenyl bond.
Chemical Structure:
Caption: Chemical structure of Dipropofol.
Table 1: Chemical Identifiers of Dipropofol
| Identifier | Value |
| IUPAC Name | 4-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)phenol |
| Synonyms | 3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl, Propofol dimer, 2,2',6,6'-Tetraisopropyl-p,p'-biphenol |
| CAS Number | 2416-95-7 |
| Molecular Formula | C24H34O2 |
| Molecular Weight | 354.53 g/mol |
| InChI Key | QAISRHCMPQROAX-UHFFFAOYSA-N |
| SMILES | CC(C)c1cc(c(c(c1)C(C)C)O)c2cc(c(c(c2)C(C)C)O)C(C)C |
Physicochemical Properties
The physicochemical properties of Dipropofol are crucial for its formulation, delivery, and biological activity. A summary of its key properties is provided below.
Table 2: Physicochemical Properties of Dipropofol
| Property | Value | Reference |
| Melting Point | 107.0 to 111.0 °C | [1] |
| Boiling Point (Predicted) | 451.9 ± 45.0 °C | [1] |
| Density (Predicted) | 1.007 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 10.54 ± 0.40 | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
| Appearance | Yellow Solid | [2] |
Synthesis of Dipropofol
Dipropofol is synthesized via the oxidative coupling of 2,6-diisopropylphenol (Propofol). This reaction typically involves the use of a catalyst to facilitate the formation of a carbon-carbon bond between two Propofol molecules at the para position relative to the hydroxyl group.
Experimental Protocol: Oxidative Coupling of 2,6-diisopropylphenol
This protocol describes a general method for the synthesis of Dipropofol. Researchers should optimize reaction conditions based on available laboratory equipment and safety protocols.
Materials:
-
2,6-diisopropylphenol (Propofol)
-
Suitable solvent (e.g., toluene, dichloromethane)
-
Oxidizing agent/catalyst system (e.g., iron(III) chloride, copper(II) chloride/oxygen)
-
Inert gas (e.g., Nitrogen, Argon)
-
Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, organic solvents for extraction, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-diisopropylphenol in the chosen solvent under an inert atmosphere.
-
Catalyst Addition: Add the catalyst to the solution. If using a gaseous oxidant like oxygen, bubble it through the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (this will depend on the solvent and catalyst used) and stir for the required time (monitor reaction progress by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., dilute HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Confirm the identity and purity of the synthesized Dipropofol using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.
Caption: Workflow for the synthesis of Dipropofol.
Biological Activity and Mechanism of Action
Dipropofol exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action is primarily attributed to the inhibition of bacterial protein synthesis.
Antibacterial Activity
Studies have shown that Dipropofol is effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action: Protein Synthesis Inhibition
The antibacterial effect of Dipropofol is mediated through the inhibition of protein synthesis. This has been demonstrated by assays showing a reduction in the incorporation of radiolabeled amino acids, such as ³H-leucine and ³H-glutamate, into bacterial proteins.
This protocol provides a method to assess the inhibitory effect of Dipropofol on bacterial protein synthesis.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus) in logarithmic growth phase
-
Dipropofol stock solution
-
³H-Leucine (radiolabeled)
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.
-
Incubation with Dipropofol: Aliquot the bacterial culture into microcentrifuge tubes. Add varying concentrations of Dipropofol to the tubes. Include a control group with no Dipropofol. Incubate for a specific period (e.g., 30 minutes) at the optimal growth temperature.
-
Radiolabeling: Add a known amount of ³H-leucine to each tube and incubate for a short period (e.g., 5-10 minutes) to allow for incorporation into newly synthesized proteins.
-
Precipitation of Proteins: Stop the incorporation by adding cold TCA to a final concentration of 5-10%. Incubate on ice to precipitate the proteins.
-
Washing: Pellet the precipitated proteins by centrifugation. Wash the pellet sequentially with cold TCA and then with ethanol to remove unincorporated ³H-leucine.
-
Quantification: Resuspend the final pellet in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) in the Dipropofol-treated samples to the control to determine the percentage of protein synthesis inhibition.
Caption: Workflow for the protein synthesis inhibition assay.
Synergistic Activity with Other Antibiotics
Dipropofol has been shown to exhibit synergistic effects when combined with other antibacterial agents, potentially offering a strategy to combat antibiotic resistance. The checkerboard assay is a standard method to evaluate such synergistic interactions.
Materials:
-
Dipropofol stock solution
-
Second antibiotic stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Incubator
Procedure:
-
Plate Setup: Prepare serial dilutions of Dipropofol along the x-axis (columns) and the second antibiotic along the y-axis (rows) of a 96-well plate. This creates a matrix of different concentration combinations.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacteria for 18-24 hours.
-
Determination of MIC: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Caption: Logical flow of the checkerboard assay.
Potential Signaling Pathways
While the direct impact of Dipropofol on specific cellular signaling pathways has not been extensively studied, the well-documented effects of its monomer, Propofol, provide a foundation for future research. Propofol is known to modulate several key signaling pathways, including the PI3K/AKT and JAK/STAT pathways, which are critical for cell survival, proliferation, and inflammation.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Studies have shown that Propofol can activate this pathway, leading to downstream effects such as the inhibition of apoptosis.[3]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another important signaling cascade involved in cytokine signaling and cellular responses. Propofol has been demonstrated to influence the activation of this pathway.[3]
Further research is required to determine if Dipropofol exerts similar or different effects on these and other signaling pathways.
Caption: Potential signaling pathways for future Dipropofol research.
Conclusion
Dipropofol is a promising antibacterial agent with a clear mechanism of action involving the inhibition of protein synthesis. This technical guide has provided a detailed overview of its chemical structure, properties, and synthesis, along with protocols for evaluating its biological activity. While its effects on specific signaling pathways remain an open area of investigation, the known activities of its monomeric precursor, Propofol, suggest fertile ground for future research. The information presented herein is intended to serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further exploration of the therapeutic potential of Dipropofol.
References
- 1. 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol | 2416-95-7 [chemicalbook.com]
- 2. Buy 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol | 2416-95-7 [smolecule.com]
- 3. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Propofol (2,6-diisopropylphenol)
A Note on Terminology: The term "Dipropofol" is not standard in chemical literature. It is likely a reference to Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic. It may also refer to a propofol dimer, which is a known impurity in the synthesis of propofol.[1] This guide will focus on the synthesis and purification of Propofol, with mention of its dimeric impurities where relevant.
Propofol is a short-acting hypnotic agent used for the induction and maintenance of anesthesia.[2] Its synthesis and purification are critical to ensure the high purity required for pharmaceutical applications. This guide provides a detailed overview of the common synthetic routes and purification methods for Propofol, intended for researchers, scientists, and drug development professionals.
Synthesis of Propofol
The industrial synthesis of Propofol (2,6-diisopropylphenol) is primarily achieved through two main routes: the direct isopropylation of phenol and a two-step process involving the alkylation of 4-hydroxybenzoic acid followed by decarboxylation.
Direct Isopropylation of Phenol
This is a classical approach for Propofol synthesis, involving the Friedel-Crafts alkylation of phenol with propylene or isopropyl alcohol in the presence of an acid catalyst.[3]
Reaction Scheme:
Catalysts: Various acid catalysts can be used, including Lewis acids and solid acids like H-beta and H-mordenite zeolites.[3][4] The choice of catalyst influences the selectivity towards the desired 2,6-disubstituted product over other isomers.
Two-Step Synthesis from 4-Hydroxybenzoic Acid
This method offers higher selectivity and purity. It involves the double Friedel-Crafts alkylation of 4-hydroxybenzoic acid with isopropanol, followed by a decarboxylation step.[2][5][6] This approach is also amenable to continuous flow processes, which offer advantages in terms of safety and scalability.[7][8][9]
Reaction Scheme:
Step 1: Double Friedel-Crafts Alkylation
Step 2: Decarboxylation
This method avoids the formation of undesired isomers that can occur with the direct alkylation of phenol.[10]
Summary of Synthesis Data
| Method | Starting Material | Alkylating Agent | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Direct Isopropylation | Phenol | Isopropyl Alcohol | H-beta zeolite | - | - | 56 (selectivity) | [3] |
| Two-Step (Batch) | 4-Hydroxybenzoic Acid | Isopropanol | H₂SO₄, NaOH | 2-ethoxyethanol | 130 | - | [2] |
| Two-Step (Continuous Flow) | 4-Hydroxybenzoic Acid | Isopropanol | H₂SO₄, n-BuNH₂ | 2-ethoxyethanol | 60 (alkylation), 150 (decarboxylation) | 85 (alkylation), 87 (decarboxylation) | [8][9] |
Experimental Protocol: Two-Step Continuous Flow Synthesis
This protocol is based on a reported continuous flow synthesis of Propofol.[8][9]
Step 1: Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid
-
Prepare a solution of 4-hydroxybenzoic acid in a mixture of sulfuric acid and water.
-
Prepare a separate solution of isopropyl alcohol in a mixture of sulfuric acid and water.
-
Pump both solutions at a defined flow rate through a T-mixer and into a heated flow reactor (e.g., PFA tubing).
-
The output from the reactor is collected in a stirred mixture of water and toluene.
-
The organic layer is separated, dried, and concentrated to yield the crude 4-hydroxy-3,5-diisopropylbenzoic acid.
Step 2: Synthesis of Propofol (Decarboxylation)
-
Prepare a solution of the intermediate from Step 1 in a suitable solvent like 2-ethoxyethanol with a base (e.g., n-butylamine).
-
Pump this solution through a heated stainless-steel flow reactor.
-
The output is then subjected to an in-line workup to isolate the crude Propofol.
Synthesis Workflow Diagram
Caption: Continuous flow synthesis of Propofol.
Purification of Propofol
Crude Propofol contains various impurities, including isomers (e.g., 2,4-diisopropylphenol), under- or over-alkylated phenols, and dimers.[1] High purity (>99.9%) is required for pharmaceutical use, necessitating efficient purification methods.[11]
Distillation
-
Vacuum Distillation: Fractional distillation under high vacuum is a common method to purify Propofol.[11]
-
Steam Distillation: This technique involves co-distilling crude Propofol with water, which can be performed under normal or reduced pressure.[11] This method is effective for removing less volatile impurities.
Crystallization
Propofol can be purified by crystallization from non-polar solvents like petroleum ether or hexane at low temperatures (-10 to -20°C).[11][12]
Chemical Purification via Salt Formation
This method involves converting crude Propofol into an alkaline metal salt (e.g., sodium or potassium salt), which precipitates from a non-polar solvent, leaving impurities in the solution. The purified salt is then isolated and neutralized with an acid to regenerate high-purity Propofol.[12][13]
Summary of Purification Data
| Method | Reagents/Conditions | Purity Achieved | Reference |
| Steam Distillation | Water, optional dilute alkali and antioxidant | >99.90% | [11] |
| Crystallization | Non-polar solvent, -10 to -20°C | >99.90% | [11][12] |
| Salt Formation | Sodium methylate in methanol, toluene, HCl | >99.90% | [12][13] |
Experimental Protocol: Purification via Salt Formation
This protocol is based on a patented purification method.[13]
-
Dissolve crude Propofol in methanol.
-
Add sodium methylate and stir the mixture at 35-45°C.
-
Distill off the methanol under reduced pressure.
-
Take up the oily residue in toluene. The sodium 2,6-diisopropylphenate will precipitate as a solid.
-
Filter the solid salt and wash it with anhydrous toluene.
-
Add the wet salt to an aqueous solution of hydrochloric acid.
-
Extract the pure Propofol with toluene.
-
Wash the organic phase and distill off the toluene.
-
The resulting oil is then distilled under vacuum to yield pure Propofol.
Purification Workflow Diagram
Caption: Purification of Propofol via salt formation.
Analytical Characterization
The purity of Propofol and the presence of any metabolites or impurities are typically determined using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15] These methods are highly sensitive and can quantify Propofol and its related substances to very low levels.[15] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure of Propofol and its intermediates.[2]
References
- 1. Propofol dimer impurity | C24H32O4 | CID 74788585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. An Improved Process For Preparing 2, 6 Diisopropyl Phenol [quickcompany.in]
- 6. researchgate.net [researchgate.net]
- 7. Continuous Flow Synthesis of Propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. US20230159420A1 - Manufacturing and purification technology for high purity propofol - Google Patents [patents.google.com]
- 12. WO1996001243A1 - Propofol purification - Google Patents [patents.google.com]
- 13. EP0716645B1 - Propofol purification - Google Patents [patents.google.com]
- 14. mobile.labmedica.com [mobile.labmedica.com]
- 15. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Dipropofol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Dipropofol (commonly known as propofol), a widely used intravenous anesthetic agent. This document details its mechanism of action, metabolic profile, and protein binding characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action: Positive Allosteric Modulator of GABA-A Receptors
Dipropofol exerts its primary anesthetic and sedative effects by potentiating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] It binds to a distinct allosteric site on the receptor, enhancing the effect of GABA, which leads to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.[1] This increased inhibition results in the clinical effects of sedation and anesthesia. Studies have identified multiple potential binding sites for propofol on the GABA-A receptor, suggesting a complex interaction.[4][5][6]
Quantitative Data: Receptor Interaction
The following table summarizes the key quantitative parameters of Dipropofol's interaction with the GABA-A receptor.
| Parameter | Value | Receptor Subtype/Cell Line | Reference |
| EC50 (Potentiation of GABA-evoked currents) | 1.7 ± 0.7 µM | α1β3 GABA-A receptors in HEK cells | [7] |
| EC50 (Direct activation) | 61 µM | Mouse hippocampal neurons | [8] |
| IC50 (Inhibition of [35S]TBPS binding) | 2.9 ± 0.4 µM | GABA-A β3 homomers in Sf9 cells | [7] |
| IC50 (Inhibition of [3H]AziPm photolabeling) | 7 ± 3 µM | α1β3 GABA-A receptors | [9] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Dipropofol at the GABA-A receptor.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for determining the effect of Dipropofol on GABA-A receptor-mediated currents in cultured neurons or transfected cell lines.
1. Cell Preparation:
-
Culture cells (e.g., HEK293 cells stably expressing GABA-A receptor subunits or primary hippocampal neurons) on glass coverslips.
-
Use cells for recording 24-48 hours after plating or transfection.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.
-
Drug Solutions: Prepare stock solutions of GABA and Dipropofol in appropriate solvents (e.g., water for GABA, DMSO for Dipropofol) and dilute to final concentrations in the external solution on the day of the experiment.
3. Recording:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a whole-cell voltage-clamp configuration on a selected cell. Hold the membrane potential at -70 mV.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) using a rapid perfusion system to establish a baseline response.
-
Co-apply various concentrations of Dipropofol with the same concentration of GABA to determine the potentiating effect.
-
To measure direct activation, apply Dipropofol in the absence of GABA.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-activated currents in the absence and presence of Dipropofol.
-
Plot the potentiation of the GABA response as a function of Dipropofol concentration to determine the EC₅₀ value.
-
Plot the current elicited by Dipropofol alone as a function of its concentration to determine the EC₅₀ for direct activation.
Experimental Workflow Diagram
In Vitro Metabolism: Cytochrome P450 Inhibition
Dipropofol is primarily metabolized in the liver. In vitro studies have shown that it can inhibit several cytochrome P450 (CYP) enzymes, which may lead to drug-drug interactions.[10][11][12]
Quantitative Data: CYP450 Inhibition
The following table summarizes the inhibitory potential of Dipropofol against major human CYP isoforms.
| CYP Isoform | IC50 (µM) | Ki (µM) | Reference |
| CYP1A2 | 40 | 30 | [13] |
| CYP2C9 | 49 | 30 | [13] |
| CYP2D6 | 213 | - | [13] |
| CYP3A4 | 32 | 19 | [13] |
| CYP2E1 | - | 48 (human) | [14] |
Experimental Protocol: Cytochrome P450 Inhibition Assay
This protocol is for determining the IC₅₀ and Kᵢ values of Dipropofol for major CYP isoforms using human liver microsomes.
1. Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
Dipropofol
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
2. IC₅₀ Determination:
-
Pre-incubate HLM, Dipropofol (at various concentrations), and the probe substrate in the incubation buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
Calculate the percent inhibition at each Dipropofol concentration relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a suitable inhibition model.
3. Kᵢ Determination:
-
Perform the inhibition assay with multiple concentrations of both the probe substrate and Dipropofol.
-
Analyze the data using graphical methods (e.g., Dixon or Lineweaver-Burk plots) or non-linear regression analysis to determine the Kᵢ and the mechanism of inhibition (e.g., competitive, non-competitive).
Experimental Workflow Diagram
Plasma Protein Binding
Dipropofol is highly protein-bound in the blood, which influences its distribution and clearance.[15][16] The unbound fraction is the pharmacologically active portion.
Quantitative Data: Plasma Protein Binding
The following table summarizes the extent of Dipropofol's binding to plasma proteins.
| Species | Protein Binding (%) | Method | Reference |
| Human | 97-98% | Equilibrium Dialysis | [17] |
| Human | 98.3 - 98.8% | Equilibrium Dialysis | [13] |
| Human | 95% (to albumin) | Ultrafiltration | [11] |
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
This protocol describes the determination of the unbound fraction of Dipropofol in plasma using the equilibrium dialysis method.
1. Materials:
-
Pooled human plasma
-
Dipropofol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Incubator shaker
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of Dipropofol and spike it into the plasma to achieve the desired final concentration.
-
Pipette the spiked plasma into the sample chamber of the dialysis device.
-
Pipette an equal volume of PBS into the buffer chamber.
-
Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Determine the concentration of Dipropofol in both aliquots using a validated LC-MS/MS method.
3. Data Analysis:
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
The concentration in the plasma chamber represents the total (bound and unbound) drug concentration.
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate the percentage bound as: % Bound = (1 - fu) * 100.
Experimental Workflow Diagram
References
- 1. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple Propofol-binding Sites in a γ-Aminobutyric Acid Type A Receptor (GABAAR) Identified Using a Photoreactive Propofol Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Characterization of propofol binding to plasma proteins and possible interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of propofol to blood components: implications for pharmacokinetics and for pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Novel Approach for Characterizing Propofol Binding Affinities to Serum Albumins from Different Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. Pharmacokinetics and protein binding of propofol in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Propofol and its Dimeric Impurity, Dipropofol (C24H34O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent, and its significant dimeric impurity, Dipropofol (3,3',5,5'-Tetrakis(1-methylethyl)-[1,1'-biphenyl]-4,4'-diol), which corresponds to the molecular formula C24H34O2. While Propofol is extensively studied and characterized, data on Dipropofol is primarily focused on its role as a process and degradation impurity. This document synthesizes the available information on both molecules, covering their physicochemical properties, synthesis, mechanism of action, pharmacokinetics, and analytical methodologies. Particular emphasis is placed on providing detailed experimental protocols and visual representations of key pathways and workflows to support research and development activities.
Introduction
Propofol (C12H18O) is a short-acting, intravenously administered hypnotic/amnestic agent.[1] Its rapid onset and short duration of action have made it a cornerstone of modern anesthesia for the induction and maintenance of general anesthesia, procedural sedation, and sedation in intensive care units.[2][3] During the synthesis and formulation of Propofol, various impurities can arise. One of the notable impurities is its dimer, Dipropofol (C24H34O2), which is formed through the oxidative coupling of two Propofol molecules.[4] The presence of this and other impurities is closely monitored to ensure the safety and efficacy of the final drug product.
This guide will first delve into the extensive body of knowledge surrounding Propofol and then present the available data on its dimer, Dipropofol.
Physicochemical Properties
A summary of the key physicochemical properties of Propofol and its dimer, Dipropofol, is presented in Table 1.
| Property | Propofol (C12H18O) | Dipropofol (C24H34O2) |
| Molecular Formula | C12H18O | C24H34O2 |
| Molecular Weight | 178.27 g/mol | 354.5 g/mol |
| CAS Number | 2078-54-8 | 2416-95-7 |
| Appearance | Oil at room temperature | Solid (information not widely available) |
| Melting Point | 18 °C | Not available |
| Boiling Point | 256 °C | Not available |
| pKa | 11 | Not available |
| Solubility | Slightly soluble in water | Not available |
Synthesis and Formulation
Synthesis of Propofol
The industrial synthesis of Propofol typically involves the Friedel-Crafts alkylation of phenol with isopropanol or propene over an acid catalyst.
Experimental Protocol: Synthesis of Propofol via Isopropylation of Phenol
Objective: To synthesize 2,6-diisopropylphenol (Propofol) from phenol.
Materials:
-
Phenol
-
Isopropyl alcohol
-
Acid catalyst (e.g., H-beta or H-mordenite)
-
Solvent (if applicable)
-
Reaction vessel equipped with a stirrer, condenser, and temperature control
-
Purification apparatus (e.g., distillation column)
Procedure:
-
Charge the reaction vessel with phenol and the acid catalyst.
-
Heat the mixture to the desired reaction temperature.
-
Gradually add isopropyl alcohol to the reaction mixture while maintaining vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).
-
Upon completion, cool the reaction mixture and separate the catalyst.
-
Purify the crude product by distillation to obtain 2,6-diisopropylphenol.
Formation of Dipropofol (Propofol Dimer)
Dipropofol is not intentionally synthesized as an active pharmaceutical ingredient but is formed as an impurity. Its formation can occur during the synthesis of Propofol or upon storage of Propofol-containing solutions, particularly in the presence of oxygen. The formulation of Propofol into an injectable emulsion can increase the abundance of the dimer compared to the bulk drug substance.[4]
Mechanism of Action of Propofol
Propofol's primary mechanism of action is through the positive modulation of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) via the GABA-A receptor.[2] This interaction leads to an increased chloride ion conductance, resulting in hyperpolarization of the postsynaptic cell membrane and a subsequent inhibitory effect on neuronal excitability.[5]
Diagram: Propofol's Mechanism of Action at the GABA-A Receptor
Caption: Propofol enhances GABA-A receptor activity, leading to neuronal inhibition.
The biological activity and mechanism of action of Dipropofol have not been extensively studied. As a dimer, its pharmacological profile may differ significantly from that of Propofol.
Pharmacokinetics (ADME) of Propofol
The pharmacokinetic profile of Propofol is characterized by a rapid onset of action, a high volume of distribution, and rapid clearance.
| Parameter | Value |
| Administration | Intravenous |
| Onset of Action | ~40 seconds |
| Protein Binding | ~98% |
| Metabolism | Primarily hepatic (glucuronidation and sulfation) |
| Elimination Half-life | 1-3 hours (initial distribution half-life is much shorter) |
| Excretion | Primarily renal (as inactive metabolites) |
Data compiled from various sources.
Specific pharmacokinetic data for Dipropofol is not available in the public domain.
Toxicology
Propofol Toxicity
The primary toxicities associated with Propofol are dose-dependent and include hypotension, bradycardia, and respiratory depression. A rare but serious adverse effect associated with high-dose, prolonged infusions is Propofol Infusion Syndrome (PRIS), characterized by metabolic acidosis, rhabdomyolysis, hyperlipidemia, and cardiac failure.[6][7]
Dipropofol Toxicity
The safety data sheet for "Propofol dimer" indicates the following potential hazards:
-
Acute oral toxicity
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Specific target organ toxicity (single exposure)
Further in-depth toxicological studies on Dipropofol are not widely published.
Analytical Methods
The analysis of Propofol and its impurities, including Dipropofol, is crucial for quality control.
Experimental Protocol: Analysis of Propofol and Dipropofol by GC-MS
Objective: To quantify Propofol and its dimer impurity in a sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., 5% phenyl methylpolysiloxane)
Procedure:
-
Sample Preparation: Dilute the sample in a suitable solvent.
-
Injection: Inject a known volume of the prepared sample into the GC.
-
Chromatographic Separation:
-
Set an appropriate temperature program for the GC oven to separate Propofol and Dipropofol.
-
Use an inert carrier gas (e.g., helium) at a constant flow rate.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in a suitable mode (e.g., electron ionization).
-
Monitor for characteristic ions of Propofol and Dipropofol.
-
-
Quantification:
-
Generate a calibration curve using certified reference standards of Propofol and Dipropofol.
-
Determine the concentration of each analyte in the sample by comparing its peak area to the calibration curve.
-
Diagram: Analytical Workflow for Propofol Impurity Profiling
Caption: A typical workflow for the analysis of impurities in Propofol.
Conclusion
Propofol is a well-characterized anesthetic with a clearly defined mechanism of action and pharmacokinetic profile. Its dimeric impurity, Dipropofol (C24H34O2), is a known entity that is monitored during manufacturing and formulation. While extensive data on the biological activity of Dipropofol is lacking, established analytical methods allow for its effective control. This guide provides a foundational resource for professionals involved in the research, development, and quality control of Propofol-based therapeutics. Further research into the pharmacological and toxicological profile of Dipropofol could provide a more complete understanding of its potential impact.
References
- 1. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propofol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Recent progress on the molecular pharmacology of propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propofol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Propofol Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of Dipropofo compound
An In-depth Technical Guide on the Discovery and History of Dipropofol (Propofol)
Introduction
Propofol (2,6-diisopropylphenol), marketed as Diprivan®, is a short-acting, intravenously administered hypnotic agent.[1][2][3] Its introduction revolutionized anesthesia practice due to its favorable pharmacokinetic profile, including rapid onset of action, short duration, and minimal side effects like nausea and vomiting.[1][3][4] This document provides a comprehensive technical overview of the discovery, history, synthesis, mechanism of action, and key experimental data related to Propofol, intended for researchers, scientists, and professionals in drug development.
Discovery and History
The journey of Propofol's development was a multi-year endeavor led by Dr. John B. Glen, a veterinary anesthesiologist at Imperial Chemical Industries (ICI).[1][3] The research, which spanned thirteen years, aimed to create a safer and more efficient intravenous anesthetic to overcome the limitations of existing agents like thiopentone, which were associated with prolonged recovery times.[3][5][6]
The key milestones in the development of Propofol are outlined below:
-
1973: Propofol, initially coded as ICI 35868, was first synthesized.[1] It was selected from a series of ortho-alkylated phenols after extensive evaluation of their anesthetic potencies and pharmacokinetic profiles.[1]
-
1977: The compound entered clinical trials.[1] The initial formulation used Cremophor EL, a solubilizing agent, but this led to anaphylactoid reactions, prompting a search for a new formulation.[7][8]
-
1986: After extensive research, a stable lipid emulsion formulation was developed. This formulation, consisting of 1% propofol, 10% soybean oil, 1.2% purified egg phospholipid, and 2.25% glycerol, was launched in the United Kingdom and New Zealand under the brand name Diprivan.[1]
-
1989: Diprivan received approval from the U.S. Food and Drug Administration (FDA) and was introduced to the US market.[1][5]
-
Post-1990s: Following reports of bacterial contamination due to improper handling, the formulation was modified to include a chelating agent, disodium edetate (EDTA), to inhibit microbial growth.[5][9]
Caption: Key milestones in the discovery and development of Propofol.
Chemical Synthesis
Propofol is chemically known as 2,6-diisopropylphenol.[2] The primary industrial synthesis method involves the Friedel-Crafts alkylation of phenol with isopropylene or isopropyl alcohol (IPA) over an acid catalyst.[10][11]
More recently, continuous-flow synthesis methods have been developed, offering advantages in safety, scalability, and efficiency. One such method involves a two-step procedure: a double Friedel-Crafts alkylation of p-hydroxybenzoic acid, followed by a decarboxylation step to yield Propofol.[12][13]
Mechanism of Action
Propofol's primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[2][14][15]
-
GABA-A Receptor Modulation: Propofol binds to a specific site on the GABA-A receptor, increasing the duration that the chloride ion channel remains open in response to GABA binding.[15] This enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a potentiation of the inhibitory effect.[14][15] At high doses, Propofol may also directly activate the GABA-A receptor in the absence of GABA.[1]
-
Other Targets: Secondary mechanisms that may contribute to its anesthetic effects include the inhibition of N-methyl-D-aspartate (NMDA) receptors and the activation of glycine receptors.[15]
-
Cardioprotective Signaling: Studies have shown that Propofol can activate pro-survival signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/AKT and Janus kinase (JAK) 2/signal transducer and activator of transcription (STAT) 3 pathways, which may contribute to its cardioprotective effects observed in some clinical settings.[16]
Caption: Signaling pathway of Propofol's action on the GABA-A receptor.
Physicochemical and Pharmacokinetic Properties
Propofol is a highly lipophilic molecule, which is slightly soluble in water.[17] This property dictates its formulation as an oil-in-water emulsion and is key to its rapid onset of action, as it readily crosses the blood-brain barrier.[2][17]
Data Presentation
The following tables summarize the key quantitative data for Propofol.
Table 1: Physicochemical Properties of Propofol
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O | [17] |
| Molecular Weight | 178.27 g/mol | [17] |
| pKa | 11 | [17] |
| Octanol/Water Partition Coefficient | 6761:1 | [17] |
Table 2: Pharmacokinetic Parameters of Propofol
| Parameter | Value | Notes | Reference |
| Onset of Action | 15 - 40 seconds | Time for one arm-brain circulation. | [1][17] |
| Duration of Action (single bolus) | 3 - 10 minutes | Due to rapid redistribution from CNS to other tissues. | [1][2] |
| Redistribution Half-time | 2 - 8 minutes | Termination of CNS effects after a bolus dose. | [18] |
| Elimination Half-life | 1.5 - 31 hours | Varies based on model and duration of infusion. | [1][14] |
| Terminal Half-life (3-compartment model) | 286 (± 36) minutes | From a study of patients after a 2.5 mg/kg induction dose. | [19] |
| Clearance | 1803 (± 125) ml/min | Indicates rapid metabolism at hepatic and extrahepatic sites. | [19] |
| Volume of Distribution (Vd) | 755 (± 109) Litres | Reflects high lipid solubility and tissue uptake. | [19] |
| Protein Binding | 95 - 99% | Highly protein-bound in vivo. | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon foundational research. Below is a generalized methodology for a key type of experiment used in the characterization of Propofol.
Protocol: Pharmacokinetic Analysis in Humans
This protocol is based on methodologies described in early clinical studies of Propofol's disposition kinetics.[19]
Caption: A typical experimental workflow for a pharmacokinetic study of Propofol.
1. Objective: To determine the disposition kinetics (half-life, clearance, volume of distribution) of Propofol following a single intravenous induction dose.
2. Subjects: A cohort of patients (e.g., n=12) scheduled for elective body surface surgery. Premedication, such as oral diazepam (10 mg), is administered prior to the study.[19]
3. Drug Administration: Anesthesia is induced with a single intravenous bolus of Propofol at a standardized dose (e.g., 2.5 mg/kg).[19] Anesthesia is subsequently maintained with other agents (e.g., halothane and nitrous oxide) to isolate the kinetics of the induction dose.[19]
4. Sample Collection: Peripheral venous blood samples are collected at predetermined intervals. For example: immediately before injection, and then at 2, 4, 6, 8, 10, 15, 20, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes post-injection.[19]
5. Analytical Method: Whole blood concentrations of Propofol are quantified using a validated high-pressure liquid chromatography (HPLC) method with fluorescence detection.[19] This provides the necessary sensitivity and specificity to measure the drug concentrations over time.
6. Data Analysis: The resulting blood concentration-time data for each patient is fitted to a pharmacokinetic model using specialized software. A three-compartment model is often found to best describe the data, allowing for the calculation of key parameters such as clearance, volume of distribution, and terminal half-life.[19]
Conclusion
The discovery and development of Propofol marked a significant advancement in the field of anesthesiology. Its unique pharmacokinetic profile, a direct result of its chemical structure and formulation, provides anesthesiologists with a highly controllable and predictable agent for the induction and maintenance of anesthesia. The foundational research into its synthesis, mechanism of action, and pharmacokinetics has not only established it as an essential medicine worldwide but also continues to inform the development of new anesthetic agents and drug delivery systems.[1][3]
References
- 1. Propofol - Wikipedia [en.wikipedia.org]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. anesthesiaserviceswa.com [anesthesiaserviceswa.com]
- 4. researchgate.net [researchgate.net]
- 5. diprivan-us.com [diprivan-us.com]
- 6. researchgate.net [researchgate.net]
- 7. Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. What is the mechanism of Propofol? [synapse.patsnap.com]
- 16. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Pharmacokinetics and Pharmacology of Propofol (Diprivan) [pharmacology2000.com]
- 19. Pharmacokinetics of propofol ('Diprivan') as an induction agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Differences Between Propofol and its Prodrug, Fospropofol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the chemical properties of the intravenous anesthetic agent propofol and its water-soluble prodrug, fospropofol. The following sections detail the chemical structures, synthesis, physicochemical properties, and metabolic pathways of both compounds, offering insights for researchers and professionals in drug development.
Chemical Structure
The fundamental difference between propofol and fospropofol lies in their chemical structure. Propofol, chemically known as 2,6-diisopropylphenol, is a highly lipophilic molecule with a hydroxyl group attached to a phenol ring, flanked by two isopropyl groups.[1][2] This structure is responsible for its rapid onset of action and high lipid solubility.
Fospropofol, on the other hand, is a water-soluble phosphate ester prodrug of propofol.[3][4] Its chemical name is 2,6-diisopropylphenoxymethyl phosphate disodium salt.[3] In fospropofol, the hydroxyl group of the propofol molecule is replaced with a phosphate ester group.[4] This modification dramatically increases the water solubility of the compound.
Below is a visual representation of the chemical structures of propofol and fospropofol.
References
- 1. Novel propofol derivatives and implications for anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propofol (Diprivan) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of Dipropofol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of dipropofol (propofol), a widely used intravenous anesthetic agent. Understanding these core physicochemical properties is critical for formulation development, analytical method validation, and ensuring the safety and efficacy of propofol-containing drug products. This document summarizes key quantitative data, details experimental protocols, and visualizes complex pathways to support research and development efforts.
Solubility of Dipropofol
Propofol is a hydrophobic molecule, a characteristic that dictates its formulation as a lipid emulsion for intravenous administration. Its solubility has been determined in various aqueous and organic solvents.
Aqueous and Organic Solvent Solubility
Table 1: Solubility of Dipropofol in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | 124 mg/L (0.12 mg/mL) | [2][5] |
| Methanol | Very soluble; solutions of 100 mg/mL are commercially available | [2][1] |
| Ethanol | Highly soluble | [1] |
| Acetone | Highly soluble | [1] |
| Ether | Highly soluble | [1] |
| Soybean Oil | High; formulated at 10 mg/mL (1%) and 20 mg/mL (2%) | [3][4] |
Stability of Dipropofol
The stability of propofol is influenced by several factors, including pH, exposure to oxygen, light, and temperature. Degradation can lead to the formation of impurities, affecting the safety and efficacy of the drug.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Propofol has been subjected to various stress conditions to evaluate its stability.
A significant study on the forced degradation of propofol revealed its susceptibility to oxidative and alkaline conditions, with less degradation observed under acidic conditions and no significant degradation under photolytic or thermal stress alone.[6]
Table 2: Summary of Forced Degradation Studies of Dipropofol
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Degradation Products Detected | Reference(s) |
| Acid Hydrolysis | 5 N HCl | 2 hours | 13.4% | None Detected | [6] |
| Alkaline Hydrolysis | 5 N NaOH | 24 hours | 12.5% | 1 (Identified as Propofol Impurity J) | [6] |
| Oxidation | 15% H₂O₂ | 3 hours | 25.7% | 8 | [6] |
| Thermal Degradation | 100°C | 3 hours | 61.9% | 1 | [6] |
| Photolytic Degradation | UV light (254 nm) | 48 hours | No degradation | Not applicable | [6] |
Degradation Pathways
Understanding the degradation pathways of propofol is crucial for controlling impurities and ensuring product quality. The primary degradation routes are oxidation and metabolism.
Exposure to oxygen, particularly in the presence of sulfite preservatives, can lead to the formation of degradation products. Key oxidative degradation products that have been identified include a propofol dimer and propofol dimer quinone. The formation of the quinone product is associated with a yellow discoloration of the emulsion.[7]
In vivo, propofol is extensively metabolized in the liver. The main metabolic pathways involve direct glucuronidation of the parent drug and hydroxylation followed by conjugation. The major metabolites are inactive and are excreted renally.
Experimental Protocols
Accurate and reliable analytical methods are essential for the study of propofol's solubility and stability. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of propofol and its degradation products.
HPLC Method for Propofol Quantification
The following is a representative HPLC method for the analysis of propofol.
Table 3: Example of a Validated HPLC Method for Dipropofol Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 272 nm |
| Retention Time | Approximately 6.6 minutes |
Forced Degradation Study Protocol
The following protocol outlines a typical forced degradation study for propofol.
1. Preparation of Stock Solution:
-
Prepare a stock solution of propofol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 5 N HCl and heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours). Neutralize the samples with 5 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 5 N NaOH and heat at 60°C. Withdraw samples at appropriate time intervals and neutralize with 5 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 15% hydrogen peroxide and keep at room temperature or slightly elevated temperature (e.g., 60°C). Withdraw samples at appropriate time intervals.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 100°C) in a sealed vial. Withdraw samples at appropriate time intervals.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber. Wrap a control sample in aluminum foil to protect it from light. Withdraw samples at appropriate time intervals.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining propofol and detect the formation of any degradation products.
Conclusion
This technical guide provides essential data and protocols related to the solubility and stability of dipropofol. The low aqueous solubility necessitates its formulation as a lipid emulsion. Propofol is susceptible to degradation under oxidative and alkaline conditions, leading to the formation of various degradation products. Understanding these properties is paramount for the development of safe, stable, and effective propofol formulations and for the establishment of robust analytical methods for its quality control. The information presented herein serves as a valuable resource for scientists and professionals involved in the research and development of this critical anesthetic agent.
References
- 1. chembk.com [chembk.com]
- 2. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. US20040225022A1 - Propofol formulation containing reduced oil and surfactants - Google Patents [patents.google.com]
- 6. ejhp.bmj.com [ejhp.bmj.com]
- 7. Free radical and drug oxidation products in an intensive care unit sedative: propofol with sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 3,3',5,5'-tetraisopropyl-4,4'-dihydroxybiphenyl, a derivative of propofol. Also known as dipropofol, this lipophilic biphenolic compound has garnered interest for its potential biological activities, including anesthetic, neuroprotective, antioxidant, and antibacterial effects. This document details its physicochemical characteristics, spectral data, and outlines experimental protocols for its synthesis, purification, and biological evaluation. Furthermore, it visualizes key signaling pathways and experimental workflows to support further research and development.
Core Properties
3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl is a yellow, solid organic compound. Its structure, characterized by two di-isopropylphenol units linked together, contributes to its notable lipophilicity, enhancing its solubility in organic solvents and its ability to penetrate biological membranes.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3,3',5,5'-tetraisopropyl-4,4'-dihydroxybiphenyl is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2416-95-7 | [1][2] |
| Molecular Formula | C₂₄H₃₄O₂ | [1][2] |
| Molecular Weight | 354.53 g/mol | [2] |
| Appearance | Light Yellow to Yellow Solid | [2][3] |
| Melting Point | 107.0 to 111.0 °C | [2][3] |
| Boiling Point (Predicted) | 451.9 ± 45.0 °C | [2] |
| Density (Predicted) | 1.007 ± 0.06 g/cm³ | [2][3] |
| pKa (Predicted) | 10.54 ± 0.40 | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
Spectral Data
¹H NMR Data for 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-bis(dimethylcarbamate) (300 MHz, CDCl₃) [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.18 | s | 4H | Aromatic protons |
| 3.12 | s | 12H | N-CH₃ protons |
| 2.94-2.98 | m | 4H | CH(CH₃)₂ protons |
| 1.22 | d | 24H | CH(CH ₃)₂ protons |
Synthesis and Purification
The synthesis of 3,3',5,5'-tetraisopropyl-4,4'-dihydroxybiphenyl is typically achieved through the oxidative coupling of its monomer precursor, 2,6-diisopropylphenol.
Synthesis via Oxidative Coupling
This protocol describes a general method for the synthesis of biphenolic compounds through oxidative coupling.
Materials:
-
2,6-di-tert-butylphenol (as a model substrate)
-
Oxygen
-
Toluene (or other suitable solvent)
-
Catalyst for oxidative coupling
-
Reducing agent (e.g., 2,6-di-tert-butylphenol itself)
-
Acid catalyst (for dealkylation, e.g., sulfuric acid)[5]
Procedure:
-
Oxidative Coupling: Dissolve 2,6-di-tert-butylphenol in a suitable solvent. In the presence of a catalyst, bubble oxygen through the solution to induce the formation of phenol radicals. These radicals will then dimerize.
-
Reduction: In an oxygen-free environment, reduce the intermediate to 3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxybiphenyl by reacting it with two equivalents of 2,6-di-tert-butylphenol.[5]
-
Dealkylation: Subject the resulting tetra-tert-butyl-biphenyl derivative to high temperatures in the presence of an acid catalyst to remove the tert-butyl groups and yield 4,4'-dihydroxybiphenyl. A similar principle applies to the synthesis with isopropyl groups.
Purification by Recrystallization
Recrystallization is a common and effective method for purifying crude biphenolic compounds.[6]
Materials:
-
Crude 3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl
-
Recrystallization solvent (e.g., aqueous ethanol, acetone, or acetonitrile)[6][7]
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot recrystallization solvent to form a saturated solution.[5][8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[9]
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.[8]
-
Drying: Dry the purified crystals in a vacuum oven.[8]
Biological Activity and Experimental Protocols
3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl is reported to exhibit a range of biological activities, stemming from its structural similarity to propofol.
Antioxidant Activity
The antioxidant properties of this biphenolic compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10]
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Prepare a series of standard solutions of Trolox or ascorbic acid.
-
-
Assay:
-
To a 96-well plate, add 20 µL of various concentrations of the test compound, standard, or blank (methanol).
-
Add 180 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Antibacterial Activity
The antibacterial efficacy of this lipophilic compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
Materials:
-
3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Solvent for the test compound (e.g., DMSO, with a non-ionic detergent like Tween 20 if needed for solubility)[12]
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.[13]
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the wells of a 96-well plate containing broth.[13]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[14]
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
Neuroprotective Effects
The neuroprotective potential of 3,3',5,5'-tetraisopropyl-4,4'-dihydroxybiphenyl can be assessed in a cell-based model using human neuroblastoma SH-SY5Y cells subjected to oxidative stress.[5][15]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or thapsigargin)[5][16]
-
MTT or PrestoBlue reagent for cell viability assessment
-
Reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 3-8 hours).[5][16]
-
Induce Oxidative Stress: Expose the cells to an oxidative agent (e.g., H₂O₂) for a defined duration (e.g., 20-24 hours).[5][16]
-
Assess Cell Viability: Measure cell viability using an MTT or PrestoBlue assay.
-
Measure ROS Production: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.
GABAergic Modulation
As a propofol derivative, this compound is expected to modulate GABA-A receptors. This can be investigated through radioligand binding assays.
Experimental Protocol: GABA-A Receptor Binding Assay
Materials:
-
Rat brain tissue
-
Homogenization and binding buffers
-
Radioligand (e.g., [³H]muscimol)
-
3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl (as a competitor)
-
GABA (for non-specific binding determination)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue through a series of homogenization and centrifugation steps.
-
Binding Assay:
-
Incubate the prepared membranes with the radioligand in the presence and absence of varying concentrations of the test compound.
-
Include a set of tubes with an excess of unlabeled GABA to determine non-specific binding.
-
-
Separation and Quantification: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Analyze the data to determine the affinity (Ki) of the test compound for the GABA-A receptor.
Conclusion
3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl presents a promising scaffold for further investigation in drug development, particularly in the areas of anesthesiology, neuroprotection, and as an antimicrobial and antioxidant agent. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety profile in more complex biological systems.
References
- 1. The natural products magnolol and honokiol are positive allosteric modulators of both synaptic and extra-synaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol | 2416-95-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of propofol on ER stress-mediated apoptosis in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. benchchem.com [benchchem.com]
- 11. EP0309226A2 - Process for producing P,P'-biphenol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Effects of propofol on proliferation and anti-apoptosis of neuroblastoma SH-SY5Y cell line: new insights into neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Propofol-Induced Protection of SH-SY5Y Cells against Hydrogen Peroxide Is Associated with the HO-1 via the ERK Pathway [medsci.org]
Methodological & Application
Application Notes and Protocols for the Use of Dipropofol (Propofol) in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropofol (2,6-diisopropylphenol), commonly known as Propofol, is a potent, short-acting intravenous anesthetic agent widely utilized in clinical settings for the induction and maintenance of general anesthesia and sedation.[1][2][3] Beyond its anesthetic properties, Propofol exhibits complex effects on the central nervous system, making it a subject of extensive research in neuropharmacology and neuroscience.[4][5] In neuronal cell culture models, Propofol has been shown to have both neuroprotective and neurotoxic effects, depending on the concentration, duration of exposure, and the specific neuronal cell type.[6][7] These application notes provide a comprehensive overview of the use of Propofol in neuronal cell culture, including its mechanisms of action, protocols for assessing its effects, and a summary of quantitative data from relevant studies.
Mechanisms of Action in Neuronal Cells
Propofol's primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2][5] By binding to the GABA-A receptor, Propofol enhances the effect of GABA, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuron and a reduction in neuronal excitability.[1][2]
Secondary mechanisms contribute to Propofol's overall effects, including:
-
Inhibition of NMDA Receptors: Propofol can inhibit N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission.[1][2]
-
Modulation of Ion Channels: It has been shown to modulate voltage-gated sodium and potassium channels.[5]
-
Effects on Vesicle Transport: Recent studies have indicated that Propofol can impact the transport of vesicles within neurons by affecting kinesin motor proteins.[4]
Data Summary: Effects of Propofol on Neuronal Cell Cultures
The following tables summarize the quantitative data on the effects of Propofol on neuronal cell viability and apoptosis.
Table 1: Concentration-Dependent Effects of Propofol on Neuronal Cell Viability
| Cell Type | Concentration (µM) | Exposure Time | Assay | Effect on Viability | Reference |
| Primary Cortical Neurons (Rat Embryo) | 1 mg/ml (~5610 µM) | 3 and 6 hours | MTT | Significant increase | [6] |
| Primary Cortical Neurons (Rat Embryo) | 1 mg/ml (~5610 µM) | 12 hours | MTT | Significant reduction | [6] |
| Primary Cortical Neuronal-Glial Cultures | 0.05 - 10 | 90 minutes | MTT | Increased reduction (neuroprotection) | [8][9][10] |
| Primary Cortical Neuronal-Glial Cultures | 0.05 - 10 | 90 minutes | LDH Release | Significantly reduced (neuroprotection) | [8][9][10] |
| Hippocampal Neural Precursor Cells (Rat) | > 7.1 | Not specified | LDH Release | Dose-dependent increase (toxicity) | [11][12] |
| Hippocampal Neurons (Rat) | 1, 10, 100 | 3 hours | ATP Assay | Dose-dependent decrease | [13][14][15] |
| Hippocampal Neurons (Rat) | 0.1 - 1000 | 3 hours | MTT | Significant decrease in proliferation | [16] |
Table 2: Pro-Apoptotic Effects of Propofol in Neuronal Cell Cultures
| Cell Type | Concentration (µM) | Exposure Time | Key Findings | Reference |
| Primary Cortical Neurons (Rat Embryo) | 1 mg/ml (~5610 µM) | 24 hours | Elevated DNA fragmentation | [6] |
| Hippocampal Neurons (Rat) | 1, 10, 100 | 3 hours | Increased levels of apoptotic proteins (Bax, cleaved caspase-9, CytC), decreased Bcl-2 | [13][14][15] |
| Hippocampal Neurons (Rat) | 0.1 - 1000 | 3 hours | Increased caspase-3 activation, decreased Bcl-2 | [16] |
| Neural Stem Cells | 100 | 6 hours | Increased Bax and caspase-3, decreased Bcl-2 | [17] |
Experimental Protocols
Protocol 1: Assessment of Propofol-Induced Neurotoxicity using MTT Assay
This protocol is adapted from studies assessing cell viability in primary neuronal cultures.[6][8]
1. Materials:
- Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
- Propofol stock solution (dissolved in an appropriate solvent, e.g., DMSO)
- Cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader
2. Procedure:
- Seed primary neurons in a 96-well plate at a desired density and allow them to adhere and grow for the appropriate time (e.g., 7-13 days in vitro).
- Prepare serial dilutions of Propofol in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium with the same concentration of solvent used for the Propofol stock).
- Remove the existing medium from the cells and replace it with the medium containing different concentrations of Propofol or the vehicle control.
- Incubate the plate for the desired exposure time (e.g., 3, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
- After the incubation period, add 10 µL of MTT solution to each well.
- Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Quantification of Apoptosis using Caspase-3 Activity Assay
This protocol is based on findings that Propofol can induce apoptosis through caspase activation.[16]
1. Materials:
- Primary neuronal cell culture
- Propofol stock solution
- Cell culture medium
- Lysis buffer
- Caspase-3 substrate (e.g., Ac-DEVD-pNA)
- Assay buffer
- 96-well plate
- Microplate reader
2. Procedure:
- Culture primary neurons in appropriate culture vessels (e.g., 6-well plates).
- Treat the cells with various concentrations of Propofol and a vehicle control for the desired duration.
- After treatment, harvest the cells by scraping or trypsinization and centrifuge to obtain a cell pellet.
- Wash the cell pellet with ice-cold PBS.
- Resuspend the cells in lysis buffer and incubate on ice for 10-15 minutes.
- Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet the cellular debris.
- Transfer the supernatant (cytosolic extract) to a new tube.
- Determine the protein concentration of the lysate.
- In a 96-well plate, add an equal amount of protein from each sample.
- Add the caspase-3 substrate to each well.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the absorbance at 405 nm using a microplate reader.
- The level of caspase-3 activity is proportional to the colorimetric signal.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Propofol's Primary Mechanism of Action
References
- 1. What is the mechanism of Propofol? [synapse.patsnap.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neuron function is altered by the widely used anesthetic propofol | EurekAlert! [eurekalert.org]
- 5. maineanesthesiaservices.com [maineanesthesiaservices.com]
- 6. High-dose propofol triggers short-term neuroprotection and long-term neurodegeneration in primary neuronal cultures from rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propofol: an anesthetic possessing neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of propofol in a model of ischemic cortical cell cultures: role of glutamate and its transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. Propofol at Clinically Relevant Concentrations Increases Neuronal Differentiation but Is Not Toxic to Hippocampal Neural Precursor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propofol at clinically relevant concentrations increases neuronal differentiation but is not toxic to hippocampal neural precursor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propofol produces neurotoxicity by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Propofol inhibits proliferation and induces neuroapoptosis of hippocampal neurons in vitro via downregulation of NF-κB p65 and Bcl-2 and upregulation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Propofol induces the apoptosis of neural stem cells via microRNA-9-5p / chemokine CXC receptor 4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dipropofol Administration in Rodent Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of dipropofol (commonly known as propofol) in various rodent models of epilepsy. This document includes detailed experimental protocols for inducing seizures, quantitative data on the efficacy of dipropofol, and an overview of the key signaling pathways involved in its anticonvulsant effects.
Introduction
Dipropofol is a short-acting intravenous anesthetic that is also utilized for its potent anticonvulsant properties. Its primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] By enhancing GABAergic inhibition, dipropofol can effectively suppress seizure activity.[3][4] Additionally, emerging research has highlighted its role in modulating other key targets implicated in epilepsy, such as N-methyl-D-aspartate (NMDA) receptors and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[5][6][7]
Rodent models of epilepsy are indispensable tools for investigating the pathophysiology of seizures and for the preclinical screening of potential antiepileptic drugs. This guide details the use of dipropofol in several widely established models: the Kainic Acid (KA), Pentylenetetrazol (PTZ), Pilocarpine, and Maximal Electroshock (MES) models.
Quantitative Data Summary
The following tables summarize the quantitative effects of dipropofol administration in various rodent epilepsy models.
Table 1: Effect of Dipropofol on Seizure Threshold and Severity in the Pentylenetetrazol (PTZ) Model
| Rodent Species | Dipropofol Dose | Administration Route | Effect on Seizure Threshold/Severity | Reference |
| Rat | 50 mg/kg | Intraperitoneal (i.p.) | Increased 2-hour CD50 of PTZ by 3.4-fold | [8] |
| Rat | 2.5, 5, 10 mg/kg | Intravenous (i.v.) | Dose-dependent decrease in seizure score; significant reduction at 5 and 10 mg/kg | [9][10] |
| Rat | 2 and 5 mg/kg | Not Specified | Significant difference in seizure severity score in PTZ-treated groups | [11] |
| Rat | Not Specified | Intraperitoneal (i.p.) | Significant increase in PTZ seizure threshold | [12] |
Table 2: Effect of Dipropofol in the Lidocaine-Induced Seizure Model
| Rodent Species | Dipropofol Dose Schedule (i.v.) | Effect on Seizure Threshold | Reference |
| Rat | 2.5 mg/kg bolus + 10 mg/kg/h infusion | Increased seizure dose of lidocaine from 37.7 to 52.5 mg/kg | [13][14] |
| Rat | 5 mg/kg bolus + 20 mg/kg/h infusion | Increased seizure dose of lidocaine to 67.9 mg/kg | [13][14] |
| Rat | 10 mg/kg bolus + 40 mg/kg/h infusion | Completely abolished lidocaine-induced seizures | [13][14] |
Table 3: Effect of Dipropofol in the Pilocarpine-Induced Seizure Model
| Rodent Species | Dipropofol Dose | Administration Route | Effect on Seizures | Reference | | :--- | :--- | :--- | :--- | | Rat | 5.0 mg/kg | Intravenous (i.v.) | Markedly reduced the incidence of motor limbic seizures and progression to status epilepticus |[15] | | Rat | 10.0 mg/kg | Intravenous (i.v.) | Significantly reduced incidence and severity of motor limbic seizures; prevented progression to status epilepticus |[15] |
Table 4: Behavioral Seizure Scoring (Modified Racine Scale)
| Score | Clinical Manifestation |
| 0 | No response |
| 1 | Mouth and facial movements (e.g., whisker trembling) |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control) |
| 6 | Generalized tonic-clonic seizures |
| 7 | Tonic extension leading to death |
Note: This is a generalized scale; specific models may have slight variations in scoring.[16][17][18][19][20]
Experimental Protocols
I. Rodent Epilepsy Models
The following are detailed protocols for inducing seizures in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
A. Kainic Acid (KA)-Induced Seizure Model
This model is used to replicate features of temporal lobe epilepsy.[21]
-
Materials:
-
Kainic acid (KA)
-
Sterile 0.9% saline
-
Rodents (mice or rats)
-
Observation chambers
-
-
Procedure:
-
Preparation of KA Solution: Dissolve KA in sterile 0.9% saline to the desired concentration (e.g., 10 mg/kg for intraperitoneal injection in mice).[21]
-
Administration: Inject the KA solution intraperitoneally (i.p.).
-
Observation: Immediately place the animal in an observation chamber and monitor for seizure activity for at least 2 hours.
-
Seizure Scoring: Score the seizure severity using the modified Racine scale (Table 4) at regular intervals. The onset of status epilepticus is often defined by continuous Stage 4/5 seizures.[21]
-
B. Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is commonly used to screen for anticonvulsant drugs and is considered a model of generalized seizures.[8]
-
Materials:
-
Pentylenetetrazol (PTZ)
-
Sterile 0.9% saline
-
Rodents (mice or rats)
-
Observation chambers
-
-
Procedure:
-
Preparation of PTZ Solution: Dissolve PTZ in sterile 0.9% saline. A common dose for inducing clonic seizures in rats is 35 mg/kg (i.p.) for kindling studies or higher doses for acute seizure induction.[9]
-
Administration: Inject the PTZ solution via the desired route (commonly i.p. or subcutaneous).
-
Observation: Place the animal in an observation chamber and monitor for at least 30 minutes.
-
Seizure Scoring: Record the latency to the first seizure and the seizure severity using the modified Racine scale (Table 4).
-
C. Pilocarpine-Induced Seizure Model
This model also replicates key features of human temporal lobe epilepsy.[15]
-
Materials:
-
Pilocarpine hydrochloride
-
Lithium chloride (for the lithium-pilocarpine model)
-
Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)
-
Sterile 0.9% saline
-
Rats
-
Diazepam (to terminate status epilepticus)
-
Observation chambers
-
-
Procedure (Lithium-Pilocarpine Model):
-
Lithium Pre-treatment: Administer lithium chloride (e.g., 3 mEq/kg or 127 mg/kg, i.p.) 18-24 hours before pilocarpine injection.
-
Scopolamine Administration: Inject scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) 30 minutes prior to pilocarpine to mitigate peripheral effects.
-
Pilocarpine Administration: Inject pilocarpine hydrochloride (e.g., 30 mg/kg, i.p.).
-
Seizure Monitoring: Continuously observe the animal for seizure activity and score using the Racine scale (Table 4). Status epilepticus is characterized by continuous Stage 4/5 seizures.
-
Termination of Status Epilepticus: After a defined period of status epilepticus (e.g., 90 minutes), administer diazepam (e.g., 10 mg/kg, i.p.) to terminate the seizures.
-
D. Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is used to assess the ability of a compound to prevent seizure spread.
-
Materials:
-
Electroconvulsive shock device with corneal or ear-clip electrodes
-
Rodents (mice or rats)
-
Topical anesthetic (for corneal electrodes)
-
-
Procedure:
-
Electrode Application: If using corneal electrodes, apply a drop of topical anesthetic to the animal's eyes.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension. The abolition of this response indicates an anticonvulsant effect.
-
II. Dipropofol Administration Protocols
A. Intraperitoneal (i.p.) Injection
-
Vehicle: Dipropofol is typically available as a lipid emulsion (e.g., 1% propofol). For experimental purposes, it can often be used as supplied.
-
Procedure:
-
Gently restrain the rodent, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated dose of dipropofol.
-
The timing of administration will depend on the experimental design, but it is often given 15-30 minutes before the convulsant agent.
-
B. Intravenous (i.v.) Injection (Tail Vein)
-
Vehicle: Use the commercially available lipid emulsion of dipropofol.
-
Procedure:
-
Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rodent in a restrainer.
-
Using a 27-30 gauge needle, cannulate one of the lateral tail veins.
-
Slowly inject the dipropofol solution. For continuous infusion, a catheter can be implanted.
-
Due to its rapid onset of action, i.v. administration is often performed shortly before or during seizure activity.
-
III. Electroencephalogram (EEG) Monitoring
For a more detailed analysis of seizure activity and the effects of dipropofol, EEG monitoring is recommended.
-
Procedure:
-
Electrode Implantation: Surgically implant electrodes over the cortex or into specific brain regions (e.g., hippocampus) under anesthesia.
-
Recovery: Allow the animal to recover fully from surgery before commencing experiments.
-
Recording: Connect the implanted electrodes to an EEG recording system. Record baseline EEG activity before administering any substances.
-
Data Analysis: Analyze the EEG recordings for epileptiform activity, such as spikes, sharp waves, and seizure-like discharges. Quantitative analysis can include measuring the frequency, amplitude, and duration of these events.
-
Signaling Pathways and Mechanisms of Action
Dipropofol's anticonvulsant effects are mediated through its interaction with several key neuronal signaling pathways.
A. GABA-A Receptor Modulation
Dipropofol potentiates the effect of GABA at the GABA-A receptor, increasing the duration of chloride channel opening and leading to neuronal hyperpolarization and inhibition.[1][2]
Caption: Dipropofol enhances GABA-A receptor-mediated inhibition.
B. NMDA Receptor Modulation
Dipropofol can inhibit NMDA receptors, which are involved in excitatory neurotransmission. This action may contribute to its neuroprotective and anticonvulsant effects.[5]
Caption: Dipropofol can inhibit NMDA receptor-mediated excitation.
C. HCN1 Channel Modulation
Recent studies have shown that dipropofol can restore the function of mutated HCN1 channels associated with some forms of epilepsy.[6][7] HCN1 channels contribute to neuronal pacemaking and excitability.
Caption: Dipropofol can restore normal function to certain mutated HCN1 channels.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anticonvulsant effects of dipropofol in a rodent epilepsy model.
Caption: A typical workflow for assessing dipropofol's anticonvulsant effects.
References
- 1. What is the mechanism of Propofol? [synapse.patsnap.com]
- 2. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Modulation of the GABAA receptor by propofol is independent of the gamma subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propofol effectively inhibits lithium-pilocarpine- induced status epilepticus in rats via downregulation of N-methyl-D-aspartate receptor 2B subunit expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propofol rescues voltage-dependent gating of HCN1 channel epilepsy mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From General Anesthetic to Designer Antiepileptic: Propofol's Mechanism of Action Reveals Hope for Precision Treatment of HCN1-Related Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the anticonvulsant effects of propofol and thiopentone against pentylenetetrazol-induced convulsions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of propofol and thiopentone on pentylenetetrazol seizure threshold in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propofol sedation produces dose-dependent suppression of lidocaine-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Racine stages - Wikipedia [en.wikipedia.org]
- 18. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. A comparative study of the phenotype with kainic acid-induced seizure in DBA/2 mice from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dipropofol in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropofol (2,6-diisopropylphenol), commonly known as propofol, is a potent, short-acting intravenous anesthetic agent.[1][2][3][4][5] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4] By enhancing the effect of GABA, dipropofol increases chloride ion influx, leading to hyperpolarization of the neuronal membrane and subsequent neuronal inhibition.[1] This well-defined mechanism makes dipropofol an invaluable tool in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of the GABA-A receptor for therapeutic areas such as anesthesia, sedation, epilepsy, and anxiety.[3][6]
Beyond its primary target, dipropofol has been shown to influence other cellular signaling pathways, including the PI3K/AKT and JAK/STAT3 pathways, which are involved in cell survival and cardioprotection.[7] Understanding these off-target effects is crucial for comprehensive drug profiling.
These application notes provide a framework for utilizing dipropofol as a reference compound in HTS assays designed to identify and characterize new GABA-A receptor modulators.
Signaling Pathways
GABA-A Receptor Signaling
The GABA-A receptor is a ligand-gated ion channel. The binding of GABA to its receptor opens the chloride channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Dipropofol and other positive allosteric modulators bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA.
Figure 1: GABA-A Receptor Signaling Pathway Modulation by Dipropofol.
PI3K/AKT and JAK/STAT3 Signaling
Dipropofol has been demonstrated to activate pro-survival signaling pathways such as PI3K/AKT and JAK/STAT3, which can be relevant in the context of its cardioprotective effects.[7]
Figure 2: Dipropofol-mediated activation of pro-survival signaling pathways.
High-Throughput Screening Protocol: Membrane Potential Assay for GABA-A Receptor Modulators
This protocol describes a cell-based HTS assay using a fluorescent membrane potential dye to identify positive allosteric modulators of the GABA-A receptor, with dipropofol as a positive control.
Experimental Workflow
Figure 3: High-throughput screening workflow for GABA-A receptor modulators.
Materials and Reagents
-
Cell Line: A stable cell line expressing the desired GABA-A receptor subtype (e.g., CHO or HEK293 cells expressing α1β2γ2 subunits).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and selection agents.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Membrane Potential Dye: Commercially available fluorescent dye sensitive to changes in membrane potential (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
GABA: γ-Aminobutyric acid.
-
Dipropofol: Analytical grade, as a positive control.
-
Test Compounds: Compound library dissolved in DMSO.
-
Vehicle Control: DMSO.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.
Experimental Procedure
-
Cell Plating:
-
Culture the GABA-A receptor-expressing cells to ~80-90% confluency.
-
Harvest and seed the cells into 384-well assay plates at an optimized density.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions in the assay buffer.
-
Remove the cell culture medium from the assay plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes to allow for dye loading.
-
-
Compound Addition:
-
Prepare serial dilutions of dipropofol in assay buffer to be used as a positive control.
-
Prepare the test compounds from the library at the desired screening concentration in assay buffer.
-
Using an automated liquid handler, add the test compounds, dipropofol, and vehicle control (DMSO) to the respective wells of the assay plate.
-
-
GABA Stimulation and Fluorescence Measurement:
-
Prepare a stock solution of GABA in the assay buffer at a concentration that elicits a submaximal response (EC20), which is optimal for detecting potentiation.
-
Place the assay plate into the FLIPR instrument.
-
Initiate the reading by establishing a baseline fluorescence for a few seconds.
-
Add the GABA solution to all wells simultaneously using the FLIPR's integrated liquid handler.
-
Continue to record the fluorescence signal for several minutes to capture the change in membrane potential.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in membrane potential.
-
Normalize the data to the vehicle control (0% potentiation) and a maximal dipropofol concentration (100% potentiation).
-
Identify "hits" as compounds that potentiate the GABA response above a predefined threshold (e.g., >3 standard deviations above the mean of the vehicle control).
-
Quantitative Data
The following table summarizes typical concentration ranges and expected values for key reagents in a GABA-A receptor HTS assay. Direct HTS data for dipropofol is not extensively published; therefore, values for other known modulators are provided for context.
| Compound/Reagent | Parameter | Typical Value/Range | Reference |
| GABA | EC50 | 1 - 10 µM | [6] |
| GABA (for potentiation assay) | Concentration | EC10 - EC20 | [8] |
| Diazepam (Positive Modulator) | EC50 | 0.1 - 1 µM | [6] |
| Dipropofol (Positive Modulator) | Effective Concentration | 1 - 100 µM | [7] |
| Gabazine (Antagonist) | IC50 | 0.1 - 0.5 µM | [6] |
| Z'-factor | Assay Quality | > 0.5 | [9] |
Secondary and Confirmatory Assays
Compounds identified as hits in the primary screen should be subjected to further validation to confirm their activity and characterize their mechanism of action.
Dose-Response Analysis
Active compounds should be tested across a range of concentrations to determine their potency (EC50) and efficacy (maximal effect).
Electrophysiology
Patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators.[6][10] This technique provides detailed information about the compound's effect on channel kinetics.
Cytotoxicity Assay
It is crucial to rule out that the observed activity is due to cytotoxicity.[8] A standard cell viability assay (e.g., using an ATP-based luminescence assay) should be performed on the hit compounds.[8]
Conclusion
Dipropofol serves as an excellent positive control for high-throughput screening campaigns targeting the GABA-A receptor. The provided protocols for a membrane potential-based assay offer a robust and scalable method for identifying novel positive allosteric modulators. The subsequent secondary assays are essential for validating hits and elucidating their pharmacological profile. By leveraging this framework, researchers can accelerate the discovery of new chemical entities with therapeutic potential for a range of neurological disorders.
References
- 1. m.youtube.com [m.youtube.com]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Propofol - Wikipedia [en.wikipedia.org]
- 6. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A high throughput screening method for drugs targeting γ-aminobutyric acid type A receptor based on principles of #br# membrane potential detection#br# [cjpt.magtechjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Propofol Efficacy Studies
Introduction
Propofol (2,6-diisopropylphenol), marketed under the brand name Diprivan, is a potent, short-acting intravenous hypnotic agent used for the induction and maintenance of general anesthesia and for sedation in various clinical settings.[1][2][3] Its rapid onset and short duration of action make it a widely used anesthetic.[3][4] Understanding its efficacy and underlying mechanisms is crucial for drug development professionals, researchers, and scientists aiming to refine anesthetic protocols or develop novel anesthetic agents. These application notes provide a framework for designing and executing robust preclinical efficacy studies for Propofol.
Mechanism of Action
Propofol's primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][3][5] By potentiating GABAergic activity, Propofol enhances inhibitory neurotransmission, leading to its sedative and hypnotic effects.[2][6] At higher, clinically relevant concentrations, Propofol can directly activate the GABA-A receptor, even in the absence of GABA.[1][7]
Beyond its principal action on GABA-A receptors, Propofol has been shown to exhibit effects on other signaling pathways, which may contribute to its overall anesthetic and ancillary properties:
-
NMDA Receptor Inhibition: Propofol can inhibit the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, which may contribute to its amnesic and anticonvulsant properties.[8] This inhibition can reduce calcium influx in neurons.[9][10]
-
Sodium Channel Blockade: Some analogs of Propofol have been demonstrated to act as sodium channel blockers.[1]
-
Modulation of Intracellular Signaling: Studies suggest that Propofol can activate cytoprotective signaling pathways, including the PI3K/AKT and JAK2/STAT3 pathways, which may be relevant to its potential organ-protective effects.[11] Conversely, other studies indicate it may suppress pathways like the HTR1A/GRIA2/PIK3R1 pathway in the hippocampus, potentially contributing to cognitive side effects.[12]
Key Signaling Pathways for Propofol
Figure 1: Simplified signaling pathways modulated by Propofol.
Application Note 1: In Vitro Efficacy Assessment
Objective: To characterize the modulatory effects of Propofol on ligand-gated ion channels, providing mechanistic insights into its anesthetic properties.
Models:
-
Primary Neuronal Cultures: Cultures derived from rodent cortex or hippocampus provide a physiologically relevant system to study native receptors.[13][14]
-
Human Stem Cell-Derived Neurons: Offer a translational model to assess potential species-specific effects and neurotoxicity.[15][16]
-
Recombinant Receptor Expression Systems (e.g., Xenopus oocytes): Allow for the study of specific GABA-A receptor subunit combinations to dissect the molecular requirements for Propofol's action.[17][18]
Key Experimental Readouts:
-
Electrophysiology (Patch-Clamp): The gold standard for measuring ion channel function. Quantifies changes in receptor-mediated currents in response to Propofol.
-
Calcium Imaging: Measures changes in intracellular calcium concentration, particularly relevant for studying NMDA receptor inhibition.[10]
-
Cell Viability Assays (e.g., MTT, LDH): Used to assess potential neurotoxic effects at high concentrations or with prolonged exposure.
Protocol 1: Whole-Cell Patch-Clamp Analysis of Propofol's Effect on GABA-A Receptors
Objective: To quantify the potentiation of GABA-activated currents by Propofol in cultured cortical neurons.
Methodology:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated coverslips and culture for 10-14 days to allow for mature synaptic connections.
-
Solution Preparation: Prepare an external solution (e.g., HEPES-buffered saline) and an internal solution for the patch pipette. Prepare stock solutions of GABA and Propofol. A range of Propofol concentrations (e.g., 1 µM to 100 µM) should be tested.
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline control current.
-
Co-apply the same concentration of GABA along with varying concentrations of Propofol.
-
Include a washout step with the external solution between applications to ensure the recovery of the baseline response.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-elicited current in the absence and presence of Propofol.
-
Calculate the percentage potentiation for each Propofol concentration relative to the control GABA response.
-
Plot a dose-response curve and calculate the EC50 (half-maximal effective concentration) for Propofol's potentiating effect.
-
Figure 2: Experimental workflow for in vitro patch-clamp analysis.
Data Presentation: In Vitro Efficacy
| Parameter | Receptor Target | Experimental Model | Result (Example) |
| EC50 (Potentiation) | GABA-A | Rat Cortical Neurons | 5.2 ± 0.8 µM |
| IC50 (Inhibition) | NMDA | Mouse Hippocampal Neurons | 160 ± 25 µM[8] |
| Direct Activation | GABA-A (α1β2γ2) | Xenopus Oocytes | > 100 µM[6] |
| Ca2+ Influx Inhibition | NMDA | Rat Cortical Neurons | ~50% at 100 µM[10] |
Application Note 2: In Vivo Efficacy Assessment
Objective: To determine the anesthetic efficacy of Propofol in a whole-animal system, assessing key endpoints such as induction time, duration of anesthesia, and physiological stability.
Models:
-
Rodents (Mice, Rats): Commonly used due to their well-characterized physiology and the availability of established protocols.[19][20][21] Anesthetic efficacy is typically measured through behavioral assessments.
-
Larger Animals (Rabbits, Guinea Pigs): May be used for more complex studies requiring more invasive instrumentation for cardiovascular and respiratory monitoring.[22]
Key Experimental Readouts:
-
Loss of Righting Reflex (LORR): A standard surrogate for loss of consciousness in animals. The time from injection to LORR is the induction time.[19]
-
Duration of Anesthesia: The time from LORR until the spontaneous return of the righting reflex.
-
Anesthetic Depth: Assessed by the lack of response to a noxious stimulus, such as a pedal withdrawal reflex (toe pinch).[23][24][25]
-
Physiological Monitoring: Continuous monitoring of heart rate, respiratory rate, oxygen saturation (SpO2), and body temperature is critical to assess the safety profile.[25][26]
Protocol 2: Assessment of Anesthetic Efficacy in Mice
Objective: To evaluate the dose-dependent induction and duration of anesthesia produced by Propofol.
Methodology:
-
Animal Preparation: Acclimatize adult male C57BL/6 mice for at least one week. On the day of the experiment, weigh each mouse to calculate the precise dose. Place the mouse in a restrainer for intravenous (tail vein) injection.
-
Drug Administration:
-
Divide animals into groups to receive different doses of a Propofol emulsion (e.g., 5, 10, 20 mg/kg) or vehicle control (the emulsion lipid base).
-
Administer the bolus dose via the lateral tail vein over a consistent, short period (e.g., 5-10 seconds).
-
-
Efficacy Assessment:
-
Immediately after injection, place the mouse in an open field and start a timer.
-
Induction Time: Record the time until the onset of LORR (the inability of the mouse to right itself when placed on its back for >30 seconds).
-
Anesthetic Depth: At 2-minute intervals following LORR, perform a toe pinch with atraumatic forceps to check for a withdrawal reflex.
-
Duration of Anesthesia: Continuously observe the animal and record the time until the righting reflex spontaneously returns.
-
-
Physiological Monitoring:
-
Throughout the anesthetic period, monitor respiratory rate by observing chest movements.
-
If available, use a pulse oximeter designed for rodents to monitor heart rate and SpO2.
-
Maintain core body temperature using a heating pad.
-
-
Recovery: Once the righting reflex returns, continue to monitor the animal until it resumes normal exploratory behavior.
Figure 3: Experimental workflow for in vivo anesthetic efficacy in mice.
Data Presentation: In Vivo Efficacy
| Dose (mg/kg, IV) | n | Induction Time (seconds) | Duration of LORR (minutes) | Heart Rate (% of Baseline) | Respiratory Rate (% of Baseline) |
| Vehicle | 10 | N/A | 0 | 98 ± 4 | 99 ± 3 |
| 5 | 10 | 25 ± 5 | 2.1 ± 0.5 | 85 ± 6 | 88 ± 5 |
| 10 | 10 | 15 ± 3 | 8.5 ± 1.2 | 72 ± 7 | 75 ± 8 |
| 20 | 10 | 11 ± 2 | 19.3 ± 2.5 | 60 ± 8 | 65 ± 9 |
References
- 1. Propofol - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. youtube.com [youtube.com]
- 5. Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Structural evidence that propofol stabilizes different GABA(A) receptor states at potentiating and activating concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by propofol (2,6 di-isopropylphenol) of the N-methyl-D-aspartate subtype of glutamate receptor in cultured hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propofol produces preventive analgesia via GluN2B-containing NMDA receptor/ERK1/2 signaling pathway in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of propofol on N-methyl-D-aspartate receptor-mediated calcium increase in cultured rat cerebrocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Propofol-Induced Cognitive Impairment: Suppression of Critical Hippocampal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propofol inhibits phosphorylation of N-methyl-D-aspartate receptor NR1 subunits in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuronal Cell Cultures [mxwbio.com]
- 15. Modeling anesthetic developmental neurotoxicity using human stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. ovid.com [ovid.com]
- 18. Modulation of the GABAA receptor by propofol is independent of the gamma subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. An In Vivo Mouse Model of Total Intravenous Anesthesia during Cancer Resection Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Anesthetized Models - CorDynamics [cordynamics.com]
- 23. Video: Anesthesia Induction and Maintenance in Laboratory Animals [jove.com]
- 24. az.research.umich.edu [az.research.umich.edu]
- 25. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. research.uga.edu [research.uga.edu]
Dissolving Dipropofol for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Dipropofol (2,6-diisopropylphenol) for various in vitro assays. Due to its hydrophobic nature, proper solubilization is critical for accurate and reproducible experimental results. These guidelines cover solvent selection, stock solution preparation, and final working solution preparation for cell-based and other in vitro studies.
Overview and Key Considerations
Dipropofol, the active pharmaceutical ingredient in many anesthetic formulations, is characterized by its high lipophilicity and insolubility in aqueous solutions.[1][2] Therefore, for in vitro applications, it is essential to first dissolve it in a suitable organic solvent to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in the aqueous assay medium.
Key considerations before starting:
-
Solvent Selection: The choice of solvent is critical and should be compatible with the specific assay and cell type to minimize toxicity. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for dissolving Dipropofol for in vitro use.[3]
-
Solvent Purity: Use high-purity, anhydrous grade solvents to avoid introducing contaminants that could interfere with the assay.
-
Final Solvent Concentration: It is imperative to keep the final concentration of the organic solvent in the cell culture or assay medium as low as possible to prevent solvent-induced artifacts or cytotoxicity. The final DMSO concentration should ideally be ≤ 0.1% and must not exceed 0.5%.[3][4]
-
Aseptic Techniques: When preparing solutions for cell-based assays, always work under sterile conditions in a biosafety cabinet to prevent microbial contamination.[5]
Data Presentation: Solubility and Concentration Guidelines
The following tables summarize key quantitative data for the preparation of Dipropofol solutions for in vitro assays.
Table 1: Dipropofol Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₈O | [6] |
| Molecular Weight | 178.27 g/mol | [1][6] |
| Appearance | Light-straw-colored liquid | [1] |
| Water Solubility | 124 mg/L (practically insoluble) | [1] |
| Solubility in Organic Solvents | Soluble in DMSO, alcohol, and toluene | [1][3] |
Table 2: Recommended Stock and Working Concentrations
| Parameter | Recommendation | Reference |
| Stock Solution Concentration | 10 mg/mL (56.17 mM) in 100% DMSO | [3] |
| Final Working Concentration (Example) | 50 µM for human brain microvascular endothelial cells (HBMEC) | [3] |
| Final DMSO Concentration in Media | ≤ 0.1% (preferred) , not to exceed 0.5% | [3][4] |
| Storage of Stock Solution | Aliquot and store at -20°C for short-term or -80°C for long-term to avoid freeze-thaw cycles. | [7] |
Experimental Protocols
Preparation of a 10 mg/mL (56.17 mM) Dipropofol Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of Dipropofol in DMSO.
Materials:
-
Dipropofol (pure substance)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of Dipropofol. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of Dipropofol.
-
Dissolution: Transfer the weighed Dipropofol into a sterile amber or foil-wrapped tube. Add the calculated volume of 100% DMSO. For 10 mg of Dipropofol, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the Dipropofol is completely dissolved. Visually inspect the solution to ensure no particulates are present. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[7]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[7]
Preparation of a 50 µM Final Working Solution in Cell Culture Medium
This protocol provides an example of how to dilute the stock solution to a final working concentration for cell-based assays.
Materials:
-
10 mg/mL (56.17 mM) Dipropofol stock solution in DMSO
-
Sterile, complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mg/mL Dipropofol stock solution at room temperature.
-
Calculation of Dilution:
-
Stock Concentration (C1): 56.17 mM
-
Desired Final Concentration (C2): 50 µM (or 0.05 mM)
-
Desired Final Volume (V2): e.g., 2 mL
-
Using the formula C1V1 = C2V2 : (56.17 mM) * V1 = (0.05 mM) * (2 mL) V1 = (0.05 * 2) / 56.17 V1 ≈ 0.00178 mL or 1.78 µL
-
-
Dilution:
-
Add 1998.22 µL of pre-warmed complete cell culture medium to a sterile tube.
-
Add 1.78 µL of the 10 mg/mL Dipropofol stock solution to the medium.[3]
-
Note: To avoid pipetting very small volumes and potential precipitation, it is recommended to perform an intermediate dilution. For example, first dilute the stock 1:10 in culture medium, and then perform a second dilution to reach the final concentration.[3]
-
-
Mixing: Mix the working solution gently but thoroughly by inverting the tube or by gentle pipetting.
-
Final DMSO Concentration Check:
-
The final concentration of DMSO in this example is (1.78 µL / 2000 µL) * 100% = 0.089%. This is below the recommended maximum of 0.5%.[3]
-
-
Immediate Use: Use the freshly prepared working solution immediately to treat cells.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for Dipropofol Solution Preparation
Caption: Workflow for preparing Dipropofol solutions for in vitro assays.
Simplified Signaling Pathway of Dipropofol (Propofol)
Dipropofol is known to exert its primary effects in the central nervous system through the positive modulation of the inhibitory function of the neurotransmitter GABA at GABA-A receptors.[6][8][9] In other contexts, such as its antibacterial activity, it has been shown to inhibit protein synthesis.[10]
Caption: Simplified signaling pathways for Dipropofol's mechanisms of action.
References
- 1. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Water-soluble propofol analogues with intravenous anaesthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Mechanism of action of dipropofol and synergistic action with other antibacterial agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Recordings with Dipropofol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for studying the effects of dipropofol (propofol) on various ion channels. The protocols outlined below are synthesized from established research methodologies and are intended to serve as a detailed starting point for investigating the mechanisms of action of this widely used anesthetic.
Introduction
Dipropofol (2,6-diisopropylphenol), commonly known as propofol, is a short-acting intravenous anesthetic. Its primary mechanism of action is the potentiation of γ-aminobutyric acid type A (GABAA) receptors.[1][2][3] However, research has demonstrated that dipropofol also modulates a variety of other ion channels, including voltage-gated sodium (Nav) and potassium (Kv) channels, which contributes to its overall anesthetic and physiological effects.[4][5][6][7] Patch-clamp recording is an essential technique for elucidating the specific interactions of dipropofol with these ion channels at the molecular level.
Effects of Dipropofol on Key Ion Channels
Dipropofol exhibits distinct effects on different classes of ion channels. Understanding these interactions is crucial for comprehending its anesthetic properties and potential side effects.
GABAA Receptors
Dipropofol enhances the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. At clinically relevant concentrations, it potentiates the effect of GABA, and at higher concentrations, it can directly activate the receptor.[2][3] This potentiation is characterized by a slowing of both deactivation and desensitization of the receptor, leading to a prolonged inhibitory postsynaptic current.[1][3]
Voltage-Gated Sodium Channels
Dipropofol inhibits voltage-gated sodium channels in a concentration-dependent manner.[4][7] This inhibition can be both tonic and use-dependent.[7][8] Studies have shown that dipropofol can cause a hyperpolarizing shift in the voltage-dependence of steady-state inactivation, effectively reducing the number of available channels.[4][7] It has also been shown to preferentially inhibit the persistent fraction of the sodium current.[9]
Voltage-Gated Potassium Channels
The effects of dipropofol on potassium channels are more varied and appear to be channel subtype-specific.[5][10] Some studies have reported a concentration-dependent inhibition of various Kv channels, including the transient outward potassium current (Ito) and the ultrarapidly activating delayed rectifier potassium current (IKur) in human atrial myocytes.[6] Other research in different cell types has shown that dipropofol can decrease the activity of certain K+ channels.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of dipropofol on various ion channels as determined by patch-clamp studies.
| Ion Channel | Cell Type | Effect | Parameter | Value | Reference |
| GABAA Receptor | Mouse Hippocampal Neurons | Direct Activation | EC50 | 61 µM | [3] |
| Nav Channel | Rat Ventricular Myocytes | Tonic Block | EC50 | 14.8 ± 2.3 µM | [4][11] |
| Nav1.5 | HEK-293 Cells | Tonic Inhibition | IC50 | 228 ± 10 µM | [8] |
| Persistent Na+ Current | Cortical Neurons | Inhibition | IC50 | 3.9 µM | [9] |
| K+ Channels (Ito) | Human Atrial Myocytes | Inhibition (Peak Current) | IC50 | 33.5 ± 2.0 µM | [6] |
| K+ Channels (IKur) | Human Atrial Myocytes | Inhibition | IC50 | 35.3 ± 1.9 µM | [6] |
| Ion Channel | Cell Type | Kinetic Effect | Observation | Dipropofol Concentration | Reference |
| GABAA Receptor | Hippocampal Neurons | Slowed Deactivation & Desensitization | Prolonged channel opening | - | [1] |
| Nav Channel | Rat Ventricular Myocytes | Hyperpolarizing shift in inactivation | -14 mV shift | 168 µM | [4] |
| Nav Channel | Rat Ventricular Myocytes | Slowed recovery from inactivation | Time constant increased from 55 ms to 141 ms | 168 µM | [4] |
| Nav Channel | Rat Ventricular Myocytes | Reduced mean open time | From 0.50 ms to 0.28 ms | 56 µM | [4][11] |
Experimental Protocols
Detailed methodologies for key patch-clamp experiments to study the effects of dipropofol are provided below. These protocols can be adapted based on the specific cell type and recording equipment.
Protocol 1: Whole-Cell Voltage-Clamp Recording of GABAA Receptor Currents
Objective: To measure the potentiation of GABA-evoked currents by dipropofol.
Cell Preparation:
-
Culture HEK-293 cells stably expressing the desired GABAA receptor subunits or primary neurons (e.g., hippocampal neurons).
-
Plate cells on glass coverslips 24-48 hours before the experiment.
Solutions:
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. Equilibrate with 95% O2/5% CO2.
-
Internal (Pipette) Solution: 120 mM CsCl, 30 mM HEPES, 11 mM EGTA, 2 mM MgCl2, 1 mM CaCl2, and 4 mM MgATP. Adjust pH to 7.3 with CsOH.[1]
-
Agonist/Drug Solutions: Prepare stock solutions of GABA and dipropofol. Dilute to final concentrations in the external solution on the day of the experiment.
Recording Procedure:
-
Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 4–7 MΩ when filled with internal solution.[1]
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.[1]
-
Establish a baseline recording by applying a subsaturating concentration of GABA (e.g., EC10-EC20) for a short duration using a rapid perfusion system.
-
Co-apply the same concentration of GABA with varying concentrations of dipropofol and record the elicited currents.
-
To study direct activation, apply dipropofol in the absence of GABA.
-
Analyze the peak amplitude, activation, and deactivation kinetics of the recorded currents.
Protocol 2: Whole-Cell Voltage-Clamp Recording of Voltage-Gated Sodium Currents
Objective: To characterize the inhibitory effects of dipropofol on Nav channels.
Cell Preparation:
-
Use cells expressing endogenous sodium channels (e.g., rat ventricular myocytes, cortical neurons) or a cell line stably expressing a specific Nav channel subtype (e.g., Nav1.5 in HEK-293 cells).[4][8]
Solutions:
-
External Solution: Formulated to isolate sodium currents (e.g., containing blockers for K+ and Ca2+ channels). A typical solution may contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4 with NaOH.
-
Internal (Pipette) Solution: Typically contains CsF or CsCl to block potassium channels. For example (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.
Recording Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Tonic Block: From a holding potential of -90 mV, apply a depolarizing step to -30 mV to elicit the peak sodium current.[4][11] Record the current in the absence (control) and presence of increasing concentrations of dipropofol.
-
Voltage-Dependence of Inactivation: Use a two-pulse protocol. From a holding potential of -120 mV, apply a series of 500 ms prepulses to various potentials (e.g., -140 mV to -40 mV) followed by a test pulse to -20 mV to measure the fraction of available channels. Perform this in the absence and presence of dipropofol.
-
Recovery from Inactivation: Use a two-pulse protocol with a variable recovery interval at a negative holding potential (e.g., -100 mV) between two depolarizing pulses.[11] Measure the time constant of recovery in control and with dipropofol.
-
Analyze the data to determine IC50 for tonic block and shifts in the inactivation curve.
Visualizations
Experimental Workflow
Caption: General workflow for a patch-clamp experiment with dipropofol.
Signaling Pathway: Dipropofol Modulation of GABAA Receptor
Caption: Dipropofol potentiates GABA-mediated inhibition.
Logical Relationship: Dipropofol's Multi-Target Effects
Caption: Multi-target effects of dipropofol leading to anesthesia.
References
- 1. The General Anesthetic Propofol Slows Deactivation and Desensitization of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the GABAA receptor by propofol is independent of the gamma subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of propofol on macroscopic and single channel sodium currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K+ channels in PC12 cells are affected by propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous anesthetic propofol inhibits multiple human cardiac potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of central nervous system sodium channels by propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the cardiac Na⁺ channel α-subunit Nav1.5 by propofol and dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of persistent sodium current fraction and voltage-gated L-type calcium current by propofol in cortical neurons: implications for its antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulatory Effect of General Anesthetics on Activity of Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of propofol on macroscopic and single channel sodium currents in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticonvulsant Effects of Dipropofol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropofol, a derivative of the anesthetic agent propofol, has shown promise as a potential anticonvulsant therapeutic. These application notes provide detailed protocols for assessing the anticonvulsant efficacy of Dipropofol using established animal models. The included methodologies, data presentation formats, and visual workflows are intended to guide researchers in the preclinical evaluation of this compound.
The primary mechanism of action for Dipropofol's anticonvulsant effect is believed to be its positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, leading to enhanced inhibitory neurotransmission.[1] A potential secondary mechanism may involve the antagonism of N-methyl-D-aspartate (NMDA) receptors at higher concentrations.[2][3]
Preclinical Animal Models for Anticonvulsant Screening
Several well-validated animal models are utilized to screen compounds for potential anticonvulsant activity. The most common acute models are the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) seizure model.[2] Chronic models, such as the kainic acid-induced seizure model, are also employed to investigate temporal lobe epilepsy.[4][5]
Maximal Electroshock (MES) Seizure Model
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[6]
Experimental Protocol:
-
Animals: Male ICR-CD-1 mice or Sprague-Dawley rats are commonly used.[6][7]
-
Acclimation: Acclimate animals to the laboratory environment for at least 3-4 days before testing, with ad libitum access to food and water and a 12-hour light/dark cycle.[8]
-
Drug Administration: Administer Dipropofol or vehicle control via the desired route (e.g., intraperitoneal, intravenous). The pre-treatment time before the MES test is critical and should be determined based on the pharmacokinetic profile of the compound, typically ranging from 30 to 60 minutes.[8]
-
Apparatus: Use an electroconvulsive shock generator with corneal or auricular electrodes.[8]
-
Anesthesia and Electrode Application: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the animal's corneas to minimize discomfort. Apply saline to the electrodes to ensure good electrical contact.[6]
-
MES Induction: Deliver a 60 Hz alternating current for 0.2 seconds. The current intensity is typically 50 mA for mice and 150 mA for rats.[6]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[6][8]
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.[9][10]
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to identify compounds that can raise the seizure threshold and is considered a model for clonic and myoclonic seizures.[11][12] PTZ is a non-competitive antagonist of the GABA-A receptor.[11]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats or various mouse strains can be used.[11]
-
Acclimation: Follow standard acclimation procedures as described for the MES model.
-
Drug Administration: Administer Dipropofol or vehicle control at various doses prior to PTZ administration.
-
PTZ Administration: Administer PTZ subcutaneously or intraperitoneally. A common dose to induce clonic seizures in rodents is 35-85 mg/kg.[7][9]
-
Observation: Observe the animals for at least 30 minutes following PTZ injection.[7]
-
Seizure Scoring: Score the seizure severity using a standardized scale, such as the Racine scale.
-
Endpoints: Key endpoints include the latency to the first seizure, the duration of seizures, and the seizure severity score. The percentage of animals protected from seizures can also be determined.
-
Data Analysis: Calculate the ED50 for protection against PTZ-induced seizures.
Kainic Acid-Induced Seizure Model
The kainic acid model is a widely used model for temporal lobe epilepsy, inducing status epilepticus and subsequent spontaneous recurrent seizures.[4][5]
Experimental Protocol:
-
Animals: C57BL/6 mice or Wistar rats are commonly used strains.[13][14]
-
Acclimation: Standard acclimation procedures should be followed.
-
Drug Administration: Dipropofol can be administered before or after the induction of status epilepticus to evaluate its protective or therapeutic effects.
-
Kainic Acid Administration: Kainic acid can be administered systemically (intraperitoneally) or directly into the brain (e.g., intrahippocampal or intra-amygdaloid).[4][5] A typical intraperitoneal dose in mice is 20-30 mg/kg.[1][15]
-
Seizure Monitoring: Continuously monitor animals for behavioral seizures using a modified Racine scale and, if possible, through electroencephalography (EEG) recordings.[13][15]
-
Endpoints: Primary endpoints include the latency to status epilepticus, the duration and severity of seizures, and the frequency of spontaneous recurrent seizures in the chronic phase. Histopathological analysis of neuronal damage can also be performed.[14]
Quantitative Data Summary
| Animal Model | Species | Compound | Route of Administration | Endpoint | ED50 (mg/kg) | Citation(s) |
| PTZ-Kindled Seizures | Rat | Propofol | Intravenous | Inhibition of Seizure Stage | 5.36 | [7] |
| 6 Hz Partial Seizure | Mouse | Propofol | Intraperitoneal | Protection | 32.8 | [2] |
Racine Scale for Seizure Severity:
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with forelimb clonus |
Visualizations
Experimental Workflows
Signaling Pathways
Conclusion
These application notes provide a framework for the preclinical evaluation of Dipropofol's anticonvulsant properties. The selection of the appropriate animal model will depend on the specific research question. While quantitative data for Dipropofol is currently limited, the provided protocols and reference data for propofol offer a solid starting point for investigation. Rigorous experimental design and data analysis are essential to accurately characterize the anticonvulsant profile of this promising compound.
References
- 1. Effects of propofol on N-methyl-D-aspartate receptor-mediated calcium increase in cultured rat cerebrocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticonvulsant effects of propofol and a propofol analog, 2,6-diisopropyl-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol, in a 6 Hz partial seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of NMDA receptors in rat propofol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of propofol and thiopentone on pentylenetetrazol seizure threshold in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the anticonvulsant effects of propofol and thiopentone against pentylenetetrazol-induced convulsions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 12. The comparative effects of propofol, thiopental, and diazepam, administered intravenously, on pentylenetetrazol seizure threshold in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose response studies with propofol ('Diprivan') in unpremedicated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of propofol in altering pentylenetetrazol induced seizure threshold in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Propofol for the Study of GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for using propofol (2,6-diisopropylphenol), a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA_A) receptor, as a tool to investigate GABAergic neurotransmission. Given the initial user query for "Dipropofol," it has been determined that this is a non-standard term, and the intended subject is the widely studied anesthetic, propofol.
Introduction to Propofol and GABAergic Systems
GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), acting predominantly through ionotropic GABA_A receptors.[1] These receptors are ligand-gated chloride channels that, upon activation by GABA, lead to neuronal hyperpolarization and inhibition of neuronal excitability.[1] The GABA_A receptor is a critical target for numerous therapeutic drugs, including anesthetics, sedatives, and anxiolytics.[2]
Propofol is a widely used intravenous anesthetic agent whose primary mechanism of action is the positive allosteric modulation of the GABA_A receptor.[1][2] It enhances the receptor's affinity for GABA, increases the duration of chloride channel opening, and at higher concentrations, can directly activate the receptor in the absence of GABA.[1][3][4] These properties make propofol an invaluable pharmacological tool for probing the structure, function, and physiological role of GABA_A receptors in both health and disease.
Mechanism of Action at the GABA_A Receptor
Propofol does not bind to the orthosteric GABA binding sites but rather to distinct allosteric sites within the transmembrane domain of the receptor.[3][4]
-
Binding Sites: Photolabeling and mutagenesis studies have identified several key residues and interfaces involved in propofol binding. Two well-characterized sites are located at the β+/α− interfaces in the transmembrane region.[4][5] Evidence suggests the existence of multiple propofol binding sites per receptor, with some studies indicating three or more distinct classes of sites, contributing to its complex effects.[6]
-
Functional Effects:
-
Potentiation: At clinically relevant concentrations, propofol significantly potentiates the current induced by submaximal concentrations of GABA.[3] It achieves this by slowing the channel-closing time, thereby prolonging the inhibitory postsynaptic current (IPSC).[7]
-
Direct Activation: At higher, supraclinical concentrations, propofol can directly gate the GABA_A receptor channel, causing an influx of chloride ions even without GABA present.[3][4]
-
Receptor Kinetics: Propofol slows both the deactivation and desensitization of GABA_A receptors, contributing to a prolonged inhibitory effect.
-
The diagram below illustrates the allosteric modulatory action of propofol on the GABA_A receptor.
Caption: Propofol's allosteric modulation of the GABA_A receptor.
Quantitative Data on Propofol-GABA_A Receptor Interaction
The following tables summarize key quantitative parameters of propofol's action from various studies. This data is crucial for designing experiments and interpreting results.
Table 1: Electrophysiological Effects of Propofol on GABA_A Receptors
| Parameter | Receptor Subunit Composition | Preparation | Value | Reference |
| Potentiation EC₅₀ | α₁β₃ | HEK Cells | 1.7 ± 0.7 µM | |
| Direct Activation EC₅₀ | α₁β₂γ₂s | Mouse Hippocampal Neurons | 61 µM | |
| GABA EC₂₀ Potentiation | α₁β₂γ₂ | HEK 293 Cells | ~3 µM enhances response ~3-fold | |
| IPSC Decay Prolongation | Native receptors in SG Neurons | Rat Spinal Cord Slices | Prolonged to 128 ± 11% of control | |
| Current Decay Slowing | Native receptors | Hippocampal Nucleated Patches | ~1.5-fold decrease in decay rates |
Table 2: In Vivo Anesthetic and Behavioral Effects of Propofol
| Parameter | Animal Model | Effect | Value (ED₅₀) | Reference |
| Loss of Righting Reflex | Rats | Anesthesia | 4.7 ± 0.8 mg/kg | |
| Discriminative Stimulus | Rats | Subjective drug effects | Dose-dependent |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the method for assessing propofol's effect on GABA_A receptor currents in a heterologous expression system or cultured neurons.
Objective: To measure the potentiation of GABA-evoked currents and/or direct activation of GABA_A receptors by propofol.
Materials:
-
HEK293 cells transiently transfected with desired GABA_A receptor subunit cDNAs (e.g., α₁, β₂, γ₂ₛ).
-
Propofol stock solution (e.g., 100 mM in DMSO), stored at -20°C.
-
GABA stock solution (e.g., 1 M in water), stored at -20°C.
-
Extracellular (Bath) Solution: 140 mM NaCl, 2.5 mM KCl, 1 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM D-glucose. pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution: 140 mM CsCl, 4 mM NaCl, 0.5 mM CaCl₂, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP. pH adjusted to 7.3 with CsOH.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Methodology:
-
Cell Culture: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Preparation: Place a coverslip in the recording chamber on the microscope stage and continuously perfuse with extracellular solution (~2 ml/min).
-
Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Approach a cell with the micropipette and form a gigaohm seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at -60 mV.
-
GABA Application (Potentiation):
-
Establish a baseline by applying a low concentration of GABA (e.g., EC₅-EC₂₀) for 2-5 seconds until a stable, submaximal current is recorded.
-
Co-apply the same concentration of GABA along with varying concentrations of propofol (e.g., 0.1 µM to 100 µM).
-
Record the potentiated current amplitude.
-
-
Propofol Application (Direct Activation):
-
Apply propofol alone at higher concentrations (e.g., 10 µM to 500 µM) to the cell in the absence of GABA.
-
Record any directly evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked and propofol-potentiated currents.
-
Calculate the percentage potentiation: ((I_propofol+GABA / I_GABA) - 1) * 100.
-
Plot concentration-response curves and fit with the Hill equation to determine EC₅₀ values.
-
Analyze current kinetics, such as the decay time constant (τ), to assess effects on deactivation.
-
The workflow for this electrophysiological experiment is visualized below.
Caption: Workflow for a whole-cell patch-clamp experiment.
Protocol 2: In Vivo Behavioral Assay - Loss of Righting Reflex (LORR)
This protocol describes a common method to assess the anesthetic/sedative effects of propofol in rodents, which are primarily mediated by GABAergic pathways.
Objective: To determine the dose-dependent anesthetic effect of propofol by measuring the loss of the righting reflex.
Materials:
-
Adult rats or mice.
-
Propofol emulsion (e.g., 1% clinical formulation).
-
Saline or vehicle control.
-
Syringes and needles for intravenous (tail vein) or intraperitoneal injection.
-
A quiet, isolated testing area.
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Dose Preparation: Prepare a range of propofol doses to be tested.
-
Drug Administration: Inject the animal with either vehicle or a specific dose of propofol (e.g., via tail vein for rapid onset).
-
Assessment of Righting Reflex:
-
Immediately after injection, place the animal gently on its back.
-
The righting reflex is considered lost if the animal is unable to right itself (return to a prone position with all four paws on the ground) within 30 seconds.
-
Continue to test for the return of the reflex every minute. The reflex is considered regained when the animal successfully rights itself twice in a row.
-
-
Data Collection:
-
For each dose, record the number of animals that exhibit LORR.
-
Record the latency to the onset of LORR and the duration of LORR (time from loss to regain of the reflex).
-
-
Data Analysis:
-
Calculate the percentage of animals showing LORR at each dose.
-
Determine the ED₅₀ (the dose at which 50% of the animals lose their righting reflex) using probit analysis or a similar statistical method.
-
Conclusion
Propofol's well-characterized potentiation of GABA_A receptors makes it an essential tool for neuropharmacology.[2] The protocols and data presented here provide a framework for researchers to effectively utilize propofol to explore the nuances of GABAergic inhibition, from single-channel kinetics to complex in vivo behaviors. Careful experimental design and adherence to these methodologies will enable robust and reproducible investigations into this critical neurotransmitter system.
References
- 1. Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propofol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Dipropofol Solubility and Handling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Dipropofol, particularly when using Dimethyl Sulfoxide (DMSO) as a solvent. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Dipropofol stock solutions?
A1: For many non-aqueous applications, Dipropofol can be dissolved in organic solvents. Due to its ability to dissolve a wide range of compounds, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Dipropofol for in vitro studies.[1] Dipropofol is highly soluble in DMSO.[2]
Q2: What are the recommended storage conditions for Dipropofol stock solutions in DMSO?
A2: Once prepared, it is recommended to aliquot the Dipropofol stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[2][4]
Q3: My Dipropofol powder vial appears empty. Is this normal?
A3: If you have ordered a small quantity of Dipropofol, it may appear as a thin film or waxy solid on the vial's walls. This is normal. To ensure you recover all the product, add the appropriate volume of solvent directly to the vial and vortex or sonicate until fully dissolved.[4]
Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% is recommended.[3] However, the sensitivity to DMSO can vary between cell types, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.[5]
Troubleshooting Solubility Issues
Problem 1: My Dipropofol stock solution in DMSO is clear, but a precipitate forms immediately when I dilute it in my aqueous cell culture medium or buffer (e.g., PBS).
-
Cause: This is a common phenomenon known as solvent-shift precipitation. Dipropofol is significantly more soluble in DMSO than in aqueous solutions.[6][7] When the concentrated DMSO stock is introduced into the aqueous medium, the DMSO disperses, and the local concentration of Dipropofol exceeds its solubility limit in the now predominantly water-based environment, causing it to "crash out" of solution.[7][8][9]
-
Solution Workflow:
Caption: Troubleshooting workflow for Dipropofol precipitation.
Problem 2: Even after following the reverse dilution protocol, I still observe some cloudiness or precipitation over time.
-
Cause: The final concentration of Dipropofol in your working solution may still be above its aqueous solubility limit, leading to gradual precipitation. The stability of the compound in the aqueous medium can also be a factor.
-
Solutions:
-
Use Immediately: Prepare your working solutions fresh and use them as quickly as possible.[8]
-
Lower Concentration: Your target concentration may not be achievable. Try lowering the final working concentration of Dipropofol in your experiment.
-
Co-solvents: For in vivo studies or some in vitro assays, the use of co-solvents can help maintain solubility. Common co-solvents include Tween 80, polyethylene glycol 400 (PEG400), or cyclodextrins.[3] Note that these should be tested for their own effects on the experimental system.
-
Quantitative Data
The following tables summarize key quantitative data for Dipropofol and guidelines for using DMSO in cell culture.
Table 1: Physicochemical and Solubility Data for Dipropofol
| Property | Value | Reference |
| Molecular Weight | 178.27 g/mol | [10] |
| Solubility in DMSO | 50 mg/mL (141.03 mM) | [2] |
| Aqueous Solubility | Slightly soluble / Insoluble | [6] |
| pKa | 11 | [6] |
| Octanol/Water Partition Coefficient (logP) | 6761:1 (at pH 6-8.5) | [6] |
Table 2: Recommended Final DMSO Concentrations in Experimental Systems
| Experimental System | Recommended Max. DMSO Concentration | Reference |
| In Vitro / Cell-based Assays | < 0.5% | [3] |
| Sensitive Cell Lines | As low as 0.1% | [8] |
| In Vivo (Animal Studies) | < 2% | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Dipropofol Stock Solution in DMSO
-
Pre-handling: Gently tap the vial containing the Dipropofol powder to ensure all the material is at the bottom.
-
Calculation:
-
Determine the mass of Dipropofol in the vial (e.g., 10 mg).
-
Dipropofol Molecular Weight: 178.27 g/mol .
-
Volume of DMSO (µL) = (Mass of Dipropofol (mg) / 178.27) * 10000
-
Example: For 10 mg of Dipropofol, you will need (10 / 178.27) * 10000 ≈ 560.9 µL of DMSO.
-
-
Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous (dry) DMSO to the vial.
-
Mixing: Vortex the vial thoroughly until the Dipropofol is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[2][4]
-
Sterilization (Optional): For sterile applications, the stock solution can be filtered through a 0.2 µm DMSO-compatible syringe filter. However, be aware that some compound may be lost due to binding to the filter membrane.[11] Many researchers find that filtration is unnecessary as 100% DMSO is inhospitable to most microorganisms.[11]
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or -80°C.[3]
Caption: Workflow for preparing a Dipropofol stock solution in DMSO.
Protocol 2: Diluting Dipropofol-DMSO Stock for Cell Culture Application
This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous medium.
-
Thaw Stock: Thaw a single aliquot of your Dipropofol-DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Prepare Dilution Tube: Dispense the required volume of the pre-warmed medium into a sterile tube.
-
Calculate Dilution: Determine the volume of Dipropofol stock needed to achieve your final desired concentration while keeping the final DMSO percentage below your established limit (e.g., <0.5%).
-
Example: To make 10 mL of a 50 µM working solution from a 100 mM stock:
-
Volume of stock = (50 µM * 10 mL) / 100,000 µM = 0.005 mL = 5 µL.
-
Final DMSO % = (5 µL / 10,000 µL) * 100 = 0.05%.
-
-
-
Reverse Dilution: While gently vortexing or swirling the tube of pre-warmed medium, add the calculated volume (e.g., 5 µL) of the Dipropofol stock solution drop-by-drop. This ensures rapid dispersal.[8]
-
Final Mix and Use: Gently mix the final solution and add it to your cell culture plates immediately.
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of medium.[3]
Signaling Pathways
Dipropofol (Propofol) is primarily known for its action on GABAA receptors, but it also influences other cellular signaling pathways.
GABAA Receptor Modulation
Dipropofol potentiates the activity of the neurotransmitter GABA at the GABAA receptor, which is a ligand-gated ion channel.[10] This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[5]
References
- 1. Molecular Mechanisms of Propofol-Induced Cognitive Impairment: Suppression of Critical Hippocampal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipropofol | GABA Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Propofol Inhibits Cerebellar Parallel Fiber-Purkinje Cell Synaptic Transmission via Activation of Presynaptic GABAB Receptors in vitro in Mice [frontiersin.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 11. reddit.com [reddit.com]
Optimizing Dipropofol Dosage for Seizure Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing Dipropofol (propofol) dosage in experimental seizure models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dipropofol's anticonvulsant effect?
Dipropofol's anticonvulsant properties are primarily attributed to its positive modulation of the GABA-A receptor, the main inhibitory neurotransmitter in the central nervous system.[1][2] At lower concentrations, it potentiates the effect of GABA, increasing the frequency of chloride channel opening.[1][3] At higher concentrations, Dipropofol can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[1][3] This leads to hyperpolarization of the neuronal cell membrane, inhibiting the propagation of action potentials.[1][2] Additionally, Dipropofol has been shown to inhibit HCN1 ion channels, which are involved in neuronal excitability, suggesting a potential alternative mechanism for seizure control.[4][5]
Q2: Can Dipropofol induce seizures or seizure-like activity?
Yes, paradoxically, Dipropofol can induce seizures or seizure-like phenomena.[6][7][8][9] This is more likely to occur at lower, subanesthetic doses and may be due to an imbalance between cortical and subcortical structures or the inhibition of inhibitory cortical circuits while activating excitatory pathways.[6][7] Seizure-like activity, such as myoclonus, has also been reported during the induction, maintenance, and withdrawal phases of Dipropofol administration.[6][10]
Q3: Is Dipropofol suitable for all types of experimental seizure models?
Dipropofol has shown efficacy in various seizure models, but its suitability depends on the specific research question. It has been used to control refractory status epilepticus in animal models.[11][12] However, its dual pro- and anticonvulsant effects necessitate careful dose-finding studies for each specific model, such as the maximal electroshock (MES) test, pentylenetetrazole (PTZ)-induced seizures, or kindling models.[13][14]
Q4: What are the typical starting doses for Dipropofol in rodent seizure models?
Starting doses can vary significantly based on the animal species, the specific seizure model, and whether a bolus dose or a constant rate infusion (CRI) is used. The following table summarizes some reported dosages.
Troubleshooting Guide
Problem 1: Inconsistent or no anticonvulsant effect at a previously effective dose.
-
Possible Cause: Development of tolerance, particularly with prolonged administration.
-
Solution: Consider a dose-escalation study to determine if a higher dose is required to achieve the desired effect. Re-evaluate the experimental timeline and the duration of Dipropofol administration.
-
Possible Cause: Pharmacokinetic variability between individual animals.
-
Solution: Ensure consistent administration techniques. It may be necessary to increase the sample size to account for individual variations. Preclinical pharmacokinetic analysis can help understand the drug's exposure and efficacy.[15][16]
Problem 2: Observation of seizure-like activity (e.g., myoclonus, twitching) after Dipropofol administration.
-
Possible Cause: The administered dose may be in the subanesthetic range, which can have pro-convulsant effects.[17]
-
Solution: If the goal is seizure suppression, a higher, anesthetic dose may be required. Conversely, if studying the pro-convulsant effects, this may be the expected outcome. EEG monitoring is crucial to differentiate true seizure activity from non-epileptic muscle movements.[6][10]
-
Possible Cause: The seizure-like activity could be a withdrawal phenomenon.[10]
-
Solution: If the activity occurs after discontinuing Dipropofol, it may not be an active seizure. EEG monitoring can confirm the absence of ictal discharges.[10] A gradual tapering of the dose may mitigate withdrawal-related phenomena.
Problem 3: High mortality rate in the experimental group receiving Dipropofol.
-
Possible Cause: Respiratory and cardiovascular depression are known side effects of Dipropofol.[7][18]
-
Solution: Closely monitor vital signs, including respiratory rate and heart rate. Ensure adequate oxygenation and be prepared to provide respiratory support if necessary. Consider reducing the dose or the rate of infusion.
-
Possible Cause: Propofol Infusion Syndrome (PIS), a rare but serious complication associated with high-dose, prolonged infusions.[2][6]
-
Solution: Use the lowest effective dose for the shortest possible duration. Monitor for signs of metabolic acidosis, hyperkalemia, and rhabdomyolysis.[2]
Quantitative Data Summary
Table 1: Dipropofol Dosages for Seizure Control in Rodent Models
| Animal Model | Seizure Induction Method | Dipropofol Dosage Regimen | Outcome | Reference |
| Rat (Sprague-Dawley) | Lidocaine Infusion | Bolus: 2.5 mg/kg, Infusion: 10 mg/kg/h | Increased seizure threshold | [19] |
| Rat (Sprague-Dawley) | Lidocaine Infusion | Bolus: 5 mg/kg, Infusion: 20 mg/kg/h | Increased seizure threshold | [19] |
| Rat (Sprague-Dawley) | Lidocaine Infusion | Bolus: 10 mg/kg, Infusion: 40 mg/kg/h | Abolished seizures | [19] |
| Rat | Perforant Path Stimulation | Subanesthetic doses (not specified) | Terminated status epilepticus | [12] |
Table 2: Dipropofol Dosages for Seizure Control in Canine and Feline Models
| Animal Model | Condition | Dipropofol Dosage Regimen | Outcome | Reference |
| Dog and Cat | Refractory Seizures | Bolus: 2 to 8 mg/kg | Seizure control in 11 of 13 animals | [11] |
| Dog | Cluster Seizures/Status Epilepticus | Infusion: 0.1–0.2 mg/kg/min | Part of a treatment protocol for refractory seizures | [20] |
Experimental Protocols
Protocol: Assessing the Dose-Dependent Anticonvulsant Efficacy of Dipropofol in a PTZ-Induced Seizure Model in Rats
This protocol outlines a general procedure for determining the effective dose (ED50) of Dipropofol in a chemically induced seizure model.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
-
On the day of the experiment, weigh each animal to calculate the precise dose.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of Dipropofol (e.g., 10 mg/mL emulsion).
-
Prepare a solution of Pentylenetetrazole (PTZ) in sterile saline (e.g., 60 mg/kg, a dose known to induce clonic-tonic seizures).
-
Divide animals into groups (e.g., vehicle control, and at least 3-4 Dipropofol dose groups).
-
Administer Dipropofol or vehicle via intravenous (IV) injection into the tail vein.
-
-
Seizure Induction and Observation:
-
Approximately 2 minutes after Dipropofol/vehicle administration, administer PTZ via intraperitoneal (IP) injection.
-
Immediately place the animal in an observation chamber.
-
Record seizure activity for at least 30 minutes. Key parameters to measure include:
-
Latency to the first myoclonic jerk.
-
Latency to generalized clonic seizures.
-
Duration of tonic hindlimb extension.
-
Seizure severity score (e.g., using the Racine scale).
-
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from tonic hindlimb extension.
-
Determine the ED50 of Dipropofol (the dose that protects 50% of the animals from the seizure endpoint) using probit analysis.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare seizure latency and duration between groups.
-
Visualizations
Caption: Dipropofol's anticonvulsant mechanisms.
Caption: Workflow for dose-optimization of Dipropofol.
Caption: Troubleshooting experimental outcomes.
References
- 1. Jan 3, 2018: Does propofol have anticonvulsant properties? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 2. youtube.com [youtube.com]
- 3. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Use for Propofol in Treating Epilepsy? | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 5. From General Anesthetic to Designer Antiepileptic: Propofol's Mechanism of Action Reveals Hope for Precision Treatment of HCN1-Related Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. clinsurggroup.us [clinsurggroup.us]
- 8. The general anesthetic propofol induces ictal-like seizure activity in hippocampal mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seizure.mgh.harvard.edu [seizure.mgh.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Propofol for treatment of refractory seizures in dogs and a cat with intracranial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propofol in subanesthetic doses terminates status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches [ijnrph.com]
- 14. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Can Propofol Lead to an Increase in Seizure Threshold Over the Course of Electroconvulsive Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Propofol sedation produces dose-dependent suppression of lidocaine-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Duration of constant rate infusion with diazepam or propofol for canine cluster seizures and status epilepticus [frontiersin.org]
Technical Support Center: Prevention of Dipropofol Degradation in Solution
Welcome to the technical support center for Dipropofol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Dipropofol in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Dipropofol in solution?
A1: Dipropofol, a formulation of propofol, is susceptible to both chemical and physical degradation. The primary factors include:
-
Oxidation: Exposure to oxygen can lead to the formation of degradation products, including the propofol dimer and quinone derivatives.[1][2][3] Formulations are often packaged under a nitrogen atmosphere to minimize this.[2][3]
-
Heat: Elevated temperatures can accelerate the degradation process.[4]
-
pH: Alkaline conditions can promote degradation.[4][5][6] The pH of the formulation is also critical for maintaining the physical stability of the emulsion.[7][8]
-
Light Exposure: Photodegradation can occur upon exposure to UV light, although some studies suggest it is less significant than other factors.[1][4]
-
Physical Stress: Shaking or freeze-thaw cycles can disrupt the emulsion, leading to an increase in the size of lipid droplets.[9][10]
Q2: What are the common degradation products of Dipropofol?
A2: The most commonly cited degradation product is a propofol dimer.[1] Other degradation products can form under specific stress conditions. For instance, oxidative stress can lead to the formation of several unidentified products, while alkaline conditions may produce propofol impurity J as described in the European Pharmacopoeia.[4]
Q3: How can I prevent the degradation of my Dipropofol solution during storage and handling?
A3: To maintain the stability of your Dipropofol solution, adhere to the following best practices:
-
Storage Conditions: Store the solution in a cold and dark environment.[11][12] Refrigeration is generally recommended, but avoid freezing, as this can destabilize the emulsion.[9]
-
Packaging: Whenever possible, store Dipropofol in glass containers, as they have been shown to provide better stability compared to some plastic containers like PVC.[12][13][14]
-
Inert Atmosphere: If the original vial has been opened, minimize its exposure to air. If possible, flush the headspace of the container with an inert gas like nitrogen before resealing.
-
Handling: Avoid vigorous shaking of the emulsion.[10]
-
Use of Antioxidants: Commercial formulations often contain antioxidants or chelating agents like disodium edetate (EDTA) or sodium metabisulfite to inhibit oxidative degradation.[15][16]
Q4: Can I mix Dipropofol with other drugs?
A4: Co-administration of Dipropofol with other drugs should be approached with caution as it can lead to incompatibilities and destabilization of the emulsion.[11] For example, mixing with certain drugs can alter the pH of the solution, which in turn can affect the stability of the emulsion.[10][17] It is crucial to consult compatibility studies before mixing Dipropofol with other agents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Visible phase separation or oil droplets in the emulsion. | Emulsion destabilization due to physical stress (shaking, freeze-thaw cycles) or improper pH.[9][10] | Do not use the solution. Discard it and obtain a fresh vial. Review your handling and storage procedures to avoid such stress in the future. |
| Discoloration of the solution (e.g., yellowing). | Oxidative degradation. This can be more prevalent in formulations containing sodium metabisulfite when exposed to air.[3] | Discard the solution. Ensure that opened vials are used promptly and that storage containers are properly sealed to minimize oxygen exposure. |
| Unexpected experimental results or loss of potency. | Chemical degradation of Dipropofol. | Verify the storage conditions and age of the solution. Perform a stability check using an appropriate analytical method like HPLC to determine the concentration of the active ingredient.[5][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Dipropofol
This protocol outlines the methodology for conducting a forced degradation study to assess the stability of a Dipropofol solution under various stress conditions.
Materials:
-
Dipropofol solution
-
Hydrochloric acid (HCl), 5 N
-
Sodium hydroxide (NaOH), 5 N
-
Hydrogen peroxide (H₂O₂), 15%
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
High-performance liquid chromatography (HPLC) system with UV detector
-
pH meter
-
Water bath
-
UV lamp (254 nm)
-
Volumetric flasks and pipettes
Methodology:
-
Acid Degradation:
-
Mix equal volumes of a 280 µg/mL Dipropofol solution in acetonitrile (ACN) and 5 N HCl.
-
Incubate the mixture at 60°C.
-
Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by HPLC to determine the percentage of degradation.[4]
-
-
Base Degradation:
-
Mix equal volumes of a 280 µg/mL Dipropofol solution in methanol (MeOH) and 5 N NaOH.
-
Incubate the mixture at 60°C.
-
Withdraw samples at various time points.
-
Neutralize the samples before analysis.
-
Analyze the samples by HPLC.[4]
-
-
Oxidative Degradation:
-
Mix equal volumes of a 280 µg/mL Dipropofol solution in ACN and 15% H₂O₂.
-
Incubate the mixture at 60°C.
-
Withdraw samples at various time points.
-
Analyze the samples by HPLC.[4]
-
-
Thermal Degradation:
-
Expose a 280 µg/mL Dipropofol solution to a temperature of 100°C until the solvent evaporates.
-
Allow the sample to cool and then reconstitute it in ACN.
-
Analyze the sample by HPLC.[4]
-
-
Photodegradation:
-
Expose a 280 µg/mL Dipropofol solution to UV light (254 nm) at room temperature.
-
Withdraw samples at various time points (e.g., up to 48 hours).
-
Analyze the samples by HPLC.[4]
-
Data Analysis:
Calculate the percentage of Dipropofol degradation for each condition and time point. Identify any degradation products by comparing the chromatograms with those of the unstressed sample and reference standards if available.
Quantitative Data Summary
The following table summarizes the results from a forced degradation study, providing an indication of Dipropofol's stability under different conditions.
| Stress Condition | Exposure Time | % Degradation | Number of Degradation Products Detected | Reference |
| 5 N HCl at 60°C | 2 hours | 13.4% | 0 | [4] |
| 5 N NaOH at 60°C | 24 hours | 12.5% | 1 | [4] |
| 15% H₂O₂ at 60°C | 3 hours | 25.7% | 8 | [4] |
| Heat at 100°C | 3 hours | 61.9% | 1 | [4] |
| UV light (254 nm) | 48 hours | No degradation | 0 | [4] |
Visualizations
Dipropofol Degradation Pathways
Caption: Major pathways of Dipropofol degradation.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. ejhp.bmj.com [ejhp.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. justinhefley.com [justinhefley.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 10. researchgate.net [researchgate.net]
- 11. Systematic review of the stability and compatibility of propofol injection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. termedia.pl [termedia.pl]
- 13. Systematic review of the stability and compatibility of propofol injection [termedia.pl]
- 14. Systematic review of the stability and compatibility of propofol injection [ait-journal.com]
- 15. jvsmedicscorner.com [jvsmedicscorner.com]
- 16. Propofol: an immunomodulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Technical Support Center: Overcoming Low Bioavailability of Dipropofol In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of Dipropofol and its active metabolite, propofol.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of our propofol prodrug (Dipropofol) after oral administration in our animal model. What are the potential causes?
A1: Low and variable oral bioavailability of propofol and its prodrugs is a well-documented challenge. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: Propofol itself is a highly lipophilic drug with very low water solubility, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2][3]
-
Extensive First-Pass Metabolism: Propofol undergoes significant metabolism in the liver (hepatic first-pass effect) and the intestinal wall before it can reach systemic circulation.[1][4] The liver has a very high extraction ratio for propofol, exceeding 90%.[1]
-
Chemical or Enzymatic Instability: The prodrug itself may be susceptible to degradation in the acidic environment of the stomach or by digestive enzymes before it can be absorbed.
Q2: What are the main strategies to improve the oral bioavailability of Dipropofol/propofol?
A2: Several formulation and medicinal chemistry strategies can be employed to overcome the low oral bioavailability of propofol:
-
Prodrug Approach: The use of a water-soluble prodrug like Dipropofol is a primary strategy. Further modifications to the prodrug structure, such as creating amino acid or phosphate ester derivatives, can enhance water solubility and control the rate of conversion to active propofol.[5][6][7]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that can solubilize the lipophilic drug and form fine oil-in-water emulsions in the GI tract, thereby enhancing absorption.[2][8][9][10][11] Studies suggest SNEDDS can improve bioavailability by 2- to 3-fold compared to conventional formulations.[2][3]
-
Nanoparticle-Based Delivery: Encapsulating propofol or its prodrugs in polymeric nanoparticles, solid lipid nanoparticles (SLNs), or nanoemulsions can protect the drug from degradation, improve its solubility, and enhance its absorption across the intestinal mucosa.[12][13][14][15]
Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) work to improve bioavailability?
A3: SEDDS are designed to improve the oral absorption of lipophilic drugs like propofol.[8] They are isotropic mixtures of oils, surfactants, and sometimes co-solvents, which spontaneously form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the gastrointestinal tract.[8][11] The advantages of this system include:
-
Enhanced Solubilization: The drug is presented in a solubilized form within the oil droplets.[10]
-
Increased Surface Area: The formation of small emulsion droplets provides a large surface area for drug release and absorption.[10]
-
Improved Permeation: The surfactant components can enhance the permeability of the drug across the intestinal membrane.
-
Lymphatic Transport: The use of long-chain triglycerides can promote lymphatic transport, which bypasses the hepatic first-pass metabolism.[11]
Q4: What is the primary metabolic pathway of propofol that contributes to its low bioavailability?
A4: The primary metabolic pathway of propofol is extensive phase II conjugation, mainly through glucuronidation, which occurs predominantly in the liver.[4][16] The enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A9, is responsible for about 70% of propofol metabolism.[17] A smaller portion undergoes phase I metabolism (hydroxylation) by cytochrome P450 enzymes (CYP2B6 and CYP2C9) to form 2,6-diisopropyl-1,4-quinol, which is then also conjugated.[4][16] This rapid and extensive metabolism significantly reduces the amount of active drug reaching systemic circulation after oral administration.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of the Investigational Propofol Prodrug
If your Dipropofol compound exhibits low solubility in simulated gastrointestinal fluids, consider the following formulation strategies to enhance its dissolution.
| Recommended Strategy | Experimental Protocol |
| Particle Size Reduction | Methodology: Employ micronization or nanomilling to increase the surface area of the drug particles, thereby enhancing the dissolution rate.[18][19][20] Protocol: Use a jet mill for micronization to achieve a particle size distribution of 1-10 µm. Characterize the milled powder for particle size, solid-state form (X-ray powder diffraction), and dissolution rate.[18] |
| Amorphous Solid Dispersions | Methodology: Disperse the crystalline drug in a polymer matrix in an amorphous state to improve its solubility.[18][20] Protocol: Dissolve the investigational compound and a suitable polymer (e.g., HPMC, PVP) in a common solvent. Use a spray dryer to evaporate the solvent, resulting in a powder of the amorphous solid dispersion. Characterize the product for drug loading, amorphous nature (via DSC or XRPD), and dissolution performance.[18] |
| Lipid-Based Formulations (SEDDS) | Methodology: Use Self-Emulsifying Drug Delivery Systems (SEDDS) to present the drug in a solubilized state in the GI tract.[8][10][18] Protocol: Screen various oils, surfactants, and co-surfactants for their ability to solubilize the compound. Construct a ternary phase diagram to identify the self-emulsifying region. Prepare the formulation by mixing the selected components and the drug. Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion. Characterize the resulting droplet size.[18] |
Issue 2: High First-Pass Metabolism of Propofol
If in vitro metabolism studies (e.g., using liver microsomes) indicate rapid degradation of propofol, the following approaches can be considered to mitigate this effect.
| Recommended Strategy | Rationale |
| Prodrug Design | Design a prodrug that is stable in the GI tract and releases propofol at a controlled rate, potentially after absorption, thereby bypassing some of the intestinal and hepatic first-pass metabolism. Amino acid-based prodrugs have shown rapid onset of action.[7] |
| Nanoparticle Formulations | Encapsulating the drug in nanoparticles can protect it from metabolic enzymes in the GI tract and liver.[13][15] Certain nanoparticle types can also be targeted to specific absorption pathways that may reduce first-pass metabolism. |
| Inhibition of Metabolic Enzymes | Co-administration with a known inhibitor of UGT1A9 or relevant CYP enzymes could be explored in preclinical models. However, this approach has a higher risk of drug-drug interactions and is generally less desirable. |
Data Presentation
Table 1: Comparison of Water Solubility of Propofol and its Prodrugs
| Compound | Water Solubility (mg/mL) | Fold Increase vs. Propofol | Reference |
| Propofol | ~0.15 | - | [6] |
| Fospropofol | 461.46 ± 26.40 | ~3076 | [7] |
| HX0969W (Phosphate Ester Prodrug) | 189.45 ± 5.02 | ~1263 | [7] |
| HX0969-Ala-HCl (Amino Acid Prodrug) | 245.99 ± 4.83 | ~1640 | [7] |
| HX0969-Gly-F3 (Amino Acid Prodrug) | 49.88 ± 0.58 | ~333 | [7] |
| Ethylenedioxy Phosphate Derivative | >10.5 | >70 | [6] |
Table 2: Pharmacodynamic Comparison of Intravenously Administered Propofol and its Prodrugs in Rats
| Compound | ED₅₀ (mg/kg) | Onset of Anesthesia (min) at 2 x ED₅₀ | Duration of Anesthesia (min) at 2 x ED₅₀ | Reference |
| Propofol | 5.78 | - | - | [5] |
| Fospropofol | 42.44 | 2.24 ± 0.35 | 29.15 ± 5.25 | [5] |
| HX0921 | 22.19 | 0.26 ± 0.15 | 22.35 ± 4.05 | [5] |
Experimental Protocols
Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Dipropofol
-
Screening of Excipients:
-
Oils: Determine the solubility of Dipropofol in various oils (e.g., medium-chain triglycerides, long-chain triglycerides) by adding an excess of the drug to the oil, vortexing for 30 minutes, and then shaking in an isothermal shaker for 72 hours. Centrifuge and analyze the supernatant for drug content using a validated HPLC method.
-
Surfactants and Co-surfactants: Screen various non-ionic surfactants (e.g., Kolliphor RH40, Tween 80) and co-surfactants (e.g., Transcutol P, PEG 400) for their ability to emulsify the selected oil phase. Mix the oil and surfactant/co-surfactant in different ratios and titrate with water, observing for the formation of a clear or bluish-white emulsion.
-
-
Construction of Ternary Phase Diagram:
-
Based on the screening results, select the optimal oil, surfactant, and co-surfactant.
-
Prepare mixtures of the oil, surfactant, and co-surfactant at various ratios (e.g., from 9:1 to 1:9).
-
For each mixture, titrate with water and observe the point at which a nanoemulsion is formed.
-
Plot the results on a ternary phase diagram to identify the nanoemulsification region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from within the nanoemulsification region.
-
Dissolve the accurately weighed amount of Dipropofol in the oil phase with gentle heating if necessary.
-
Add the surfactant and co-surfactant to the oily mixture and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of the SNEDDS:
-
Droplet Size and Zeta Potential: Dilute the SNEDDS formulation with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.
-
In Vitro Dissolution: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the release profile of the SNEDDS formulation with the unformulated drug.
-
Mandatory Visualization
Caption: Metabolic pathway of propofol in the liver.
Caption: Experimental workflow for improving Dipropofol bioavailability.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propofol: Current Updates, Challenges, and Strategies for Improved Self-Nanoemulsifying Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved water-soluble prodrug of propofol with high molecular utilization and rapid onset of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved design of water-soluble propofol prodrugs characterized by rapid onset of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Nanoencapsulation of general anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Dipropofo experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Dipropofol (propofol). The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility and variability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability in my Dipropofol dose-response assays?
A1: High variability in dose-response assays with Dipropofol can stem from several factors:
-
Formulation and Stability: Dipropofol is highly lipophilic and typically formulated as a lipid emulsion.[1] The stability of this emulsion is critical. Older or improperly stored solutions may have altered particle size or drug availability, leading to inconsistent results.[2] Propofol has been shown to be unstable in polystyrene-based plastics, with significant loss of the drug observed in 96-well plates.[3][4] It is recommended to use glass containers for storing and preparing Dipropofol solutions to ensure stability.[3][4]
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to Dipropofol. This can be due to differences in their genetic backgrounds, receptor expression, and signaling pathway activation.[5] For example, the effects of propofol on cell viability and apoptosis can differ significantly between different cancer cell lines.[6][7][8][9]
-
Assay Duration and Cell Proliferation Rate: The duration of the assay and the intrinsic doubling time of the cell line can influence the observed drug response. Longer incubation times may lead to more pronounced effects, and fast-proliferating cells might show different sensitivities compared to slower-growing ones.
-
Vehicle Effects: The lipid emulsion vehicle itself may have effects on cell viability or interact with assay reagents. It is crucial to include a vehicle-only control in all experiments to account for these potential effects.[10]
Q2: My Dipropofol solution appears cloudy or has visible particulates. Can I still use it?
A2: No, you should not use a Dipropofol solution that appears cloudy, has visible particulates, or shows signs of phase separation. These are indications of emulsion instability.[2] Using a compromised solution will lead to inaccurate and irreproducible results. The average particle size of the emulsion is critical, and oversized particles can lead to experimental artifacts.[2] It is recommended to use fresh preparations or solutions that have been stored correctly in glass containers and show no visual signs of degradation.[2]
Q3: I am not observing the expected effect of Dipropofol on my cells. What could be the reason?
A3: Several factors could contribute to a lack of expected cellular effects:
-
Suboptimal Concentration: The effective concentration of Dipropofol is highly dependent on the cell line and the specific endpoint being measured. You may need to perform a dose-response titration to determine the optimal concentration for your experimental system.
-
Inappropriate Incubation Time: The timing of the cellular response to Dipropofol can vary. Some effects, like the phosphorylation of signaling proteins, can be rapid (within minutes to hours), while effects on cell viability or apoptosis may require longer incubation periods (24-72 hours).[9][11][12]
-
Drug Adsorption to Plastics: As mentioned, Dipropofol can adsorb to polystyrene labware, leading to a lower effective concentration in the cell culture medium.[3][4] Consider using glass or polypropylene-based labware for your experiments.
-
Cell Culture Conditions: Factors in your cell culture environment, such as serum concentration and cell density, can influence the cellular response to Dipropofol. Ensure consistent and optimal culture conditions across all experiments.
Q4: How can I minimize variability in my Western blot analysis of Dipropofol-treated cells?
A4: To improve the reproducibility of your Western blot results:
-
Consistent Timing: Ensure that the duration of Dipropofol treatment is precisely controlled for all samples. For signaling pathway studies, even small variations in timing can lead to significant differences in protein phosphorylation levels.[11]
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to normalize for protein loading differences between lanes.
-
Dose-Response and Time-Course: Perform preliminary experiments to determine the optimal Dipropofol concentration and time point for observing the desired changes in your target proteins. For example, STAT3 phosphorylation can be observed as early as 10 minutes after treatment.[11]
-
Reagent Quality: Use high-quality antibodies and reagents to ensure specificity and minimize background noise.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro studies on Dipropofol. These values should be used as a starting point, and optimal conditions should be determined empirically for your specific experimental setup.
Table 1: Effective Concentrations of Dipropofol in Various Cell Lines
| Cell Line | Assay | Effective Concentration | Incubation Time | Observed Effect |
| H9c2 (cardiomyocytes) | Western Blot | 25-75 µM | 10-30 min | Increased STAT3 phosphorylation[11][13] |
| 4T1 (breast cancer) | Cell Viability | 75 µg/mL | 3 days | Decreased cell viability[6] |
| MDA-MB-231 (breast cancer) | Cell Viability | 25 µg/mL | 5-7 days | Decreased cell viability[6] |
| LOVO (colon cancer) | Cell Viability | 5 µg/mL | 24 hours | Decreased cell viability[12] |
| SW480 (colon cancer) | Cell Viability | 5 µg/mL | 24 hours | Decreased cell viability[12] |
| SW480 (colon cancer) | Western Blot | 12.5-50 µM | 48 hours | Downregulation of STAT3[14] |
| J82 (bladder cancer) | Cell Viability | 0-20 µg/mL | 24-72 hours | Dose-dependent decrease in viability[9] |
| T24 (bladder cancer) | Cell Viability | 0-20 µg/mL | 24-72 hours | Dose-dependent decrease in viability[9] |
| Panc-1 (pancreatic cancer) | Cell Viability | 10 µg/mL | Not specified | Lowest cell viability observed[8] |
| Bxpc3 (pancreatic cancer) | Cell Viability | 10 µg/mL | Not specified | Lowest cell viability observed[8] |
Table 2: Dipropofol Formulation and Stability
| Parameter | Details | Reference |
| Common Formulation | 1% propofol, 10% soybean oil, 1.2% purified egg phospholipid, 2.25% glycerol | [1] |
| Stability in Plastic | Substantial loss of propofol in polystyrene plates over 24 hours. | [3][4] |
| Recommended Storage | Glass containers to maintain stability. | [3][4] |
| Signs of Instability | Cloudiness, particulate matter, phase separation. | [2] |
Detailed Experimental Protocols
Protocol 1: General Cell Treatment with Dipropofol for Viability Assays
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dipropofol Preparation: Prepare a stock solution of Dipropofol in a suitable solvent (e.g., DMSO for pure propofol). For emulsion formulations, use the product directly. Prepare serial dilutions in cell culture medium immediately before use. It is advisable to prepare solutions in glass vials.
-
Vehicle Control: Prepare a vehicle control solution containing the same concentration of the solvent or emulsion vehicle as the highest concentration of Dipropofol used.
-
Treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of Dipropofol or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Viability Assay: After incubation, perform a cell viability assay (e.g., MTT, CCK-8) according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of PI3K/Akt and STAT3 Pathway Activation
-
Cell Seeding and Serum Starvation: Plate cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
Dipropofol Treatment: Treat the serum-starved cells with the desired concentration of Dipropofol for a short duration (e.g., 10, 30, 60 minutes). Include a vehicle-treated control.
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt and STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
A generalized workflow for in vitro experiments using Dipropofol.
Key signaling pathways modulated by Dipropofol in vitro.
References
- 1. Propofol - Wikipedia [en.wikipedia.org]
- 2. termedia.pl [termedia.pl]
- 3. Stability of Propofol in Polystyrene-Based Tissue Culture Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Effects of propofol on the development of cancer in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. smarttots.org [smarttots.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Propofol modulates the proliferation, invasion and migration of bladder cancer cells through the miR-145-5p/TOP2A axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emulsion formulation reduces propofol's dose requirements and enhances safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propofol inhibits colon cancer cell stemness and epithelial-mesenchymal transition by regulating SIRT1, Wnt/β-catenin and PI3K/AKT/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Optimizing Propofol and Fospropofol Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Propofol and its water-soluble prodrug, Fospropofol. The following resources are designed to help you improve the signal-to-noise ratio and achieve reliable, reproducible results in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of variable Propofol concentrations when assaying Fospropofol?
A1: A primary cause of variability is the in vitro conversion of Fospropofol to Propofol by alkaline phosphatase enzymes present in plasma samples.[1] Inconsistent sample handling can lead to either incomplete inhibition or variable rates of this enzymatic conversion, resulting in unreliable Propofol measurements.[1]
Q2: How can I prevent the in vitro conversion of Fospropofol to Propofol in my samples?
A2: It is crucial to add an alkaline phosphatase inhibitor to your blood collection tubes. Historically, sodium orthovanadate (SOV) has been used, but improper dissolution of solid SOV can alter plasma pH, cause hemolysis, and affect Propofol extraction recovery and stability. A standardized procedure using a pre-dissolved SOV solution is recommended to ensure consistent inhibition.[1]
Q3: My fluorescent-based Propofol assay has high background. What are the likely causes?
A3: High background in fluorescence assays can stem from several factors. These include non-specific binding of detection antibodies, endogenous fluorescence from sample components, or the use of buffers containing interfering substances.[2][3][4] Additionally, ensure that the excitation wavelength is optimal for your fluorophore and not for any potential quenching molecules in the sample.[5]
Q4: What are the key differences in assaying for Propofol versus Fospropofol?
A4: When assaying for Propofol, the primary challenge is its lipophilic nature, which requires careful extraction from biological matrices. For Fospropofol, the main issue is preventing its enzymatic conversion to Propofol after sample collection to accurately measure the prodrug concentration.[1] The assay and stability issues have been noted to be more pronounced for the quantitation of Propofol derived from Fospropofol.[1]
Troubleshooting Guides
Issue 1: High Background Signal
Q: I am observing a high background signal in my Propofol ELISA. How can I troubleshoot this?
A: High background can obscure your specific signal, leading to a poor signal-to-noise ratio. Here are several potential causes and solutions:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding.
-
Solution: Increase the incubation time with the blocking buffer or try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocking solution). Ensure the blocking buffer does not contain components that cross-react with your antibodies.
-
-
Primary Antibody Concentration Too High: An excessive concentration of the primary antibody can lead to non-specific binding.[2][3]
-
Solution: Perform a titration experiment to determine the optimal concentration of your primary antibody. This involves testing a range of dilutions to find the one that provides the best signal-to-noise ratio.
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to non-target proteins in the sample.[4]
-
Solution: Run a control experiment where the primary antibody is omitted. If you still observe a signal, the secondary antibody is likely the cause.[4] Use a pre-adsorbed secondary antibody to minimize cross-reactivity.
-
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies and other reagents.
-
Solution: Increase the number of wash steps and/or the duration of each wash. Ensure your wash buffer contains a detergent like Tween-20 to help reduce non-specific interactions.[2]
-
Issue 2: Weak or No Signal
Q: My assay is producing a very weak signal, even with my positive controls. What should I check?
A: A weak or absent signal can be due to a variety of factors, from reagent issues to protocol errors.
-
Suboptimal Antibody Concentrations: The concentration of either the primary or secondary antibody may be too low.
-
Solution: Re-titer your antibodies to ensure they are being used at the optimal concentration.
-
-
Inactive Enzyme or Substrate: If using an enzyme-linked detection method (like HRP or AP), the enzyme or its substrate may have lost activity.
-
Solution: Use fresh reagents and ensure they have been stored correctly. Test the activity of the enzyme and substrate independently if possible.
-
-
Issues with Propofol Extraction: Due to its lipophilic nature, Propofol may not be efficiently extracted from the sample matrix.
-
Solution: Optimize your extraction protocol. This may involve testing different organic solvents or using a solid-phase extraction (SPE) method.
-
-
Incorrect Filter/Wavelength Settings: For fluorescence-based assays, ensure that the excitation and emission wavelengths on your plate reader are correctly set for the fluorophore you are using.
Quantitative Data Summary
The following table summarizes key parameters that can be optimized to improve the signal-to-noise ratio in a typical Propofol immunoassay.
| Parameter | Low Signal-to-Noise Issue | Optimization Strategy | Expected Outcome |
| Primary Antibody Dilution | High background or weak signal | Titrate antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) | Identify dilution with the highest specific signal and lowest background. |
| Blocking Buffer | High background | Test different blocking agents (e.g., 5% BSA, 5% non-fat milk, commercial blocker) | Reduced non-specific binding and lower background. |
| Wash Steps | High background | Increase number of washes (from 3 to 5) and/or duration | More efficient removal of unbound reagents. |
| Incubation Temperature | High background or weak signal | Test different temperatures (e.g., 4°C overnight vs. room temp for 2 hours) | 4°C incubation can reduce non-specific binding.[4] |
| Sample Extraction | Weak signal | Compare different extraction solvents (e.g., hexane, ethyl acetate) | Improved recovery of Propofol from the sample matrix. |
Experimental Protocols
Protocol: Competitive ELISA for Propofol Quantification
This protocol provides a framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify Propofol in plasma samples.
1. Materials and Reagents:
-
96-well microplate coated with a Propofol-protein conjugate
-
Primary antibody (anti-Propofol)
-
Secondary antibody (HRP-conjugated)
-
Propofol standards
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Plasma samples (pre-extracted)
2. Sample Preparation and Extraction:
-
To 100 µL of plasma, add 200 µL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in assay buffer.
3. Assay Procedure:
-
Add 100 µL of blocking buffer to all wells and incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add 50 µL of Propofol standards or reconstituted samples to the appropriate wells.
-
Add 50 µL of diluted primary anti-Propofol antibody to all wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to all wells.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm on a microplate reader. The signal intensity will be inversely proportional to the amount of Propofol in the sample.
Mandatory Visualizations
References
- 1. anestesiar.org [anestesiar.org]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Wavelength dependant quenching of 2,5-diphenyloxazole fluorescence by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dipropofol Experimental Protocols
Disclaimer: Information regarding common experimental pitfalls for "Dipropofol" is limited in the available literature. The following troubleshooting guide and FAQs are based on the closely related and extensively studied compound, Propofol. The chemical similarities suggest that many of the principles regarding formulation, stability, and experimental handling will be applicable. Researchers should, however, validate these recommendations for their specific Dipropofol formulation.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Stability
Q: My Dipropofol solution appears to have separated or changed color. What should I do?
A: This indicates potential emulsion instability or chemical degradation. Do not use the solution. Propofol emulsions are sensitive to physical and chemical stress.[1][2] Instability can manifest as color change, precipitation, or separation of the oil and water phases.[2] The average particle size of the emulsion should be less than 0.45 μm to avoid the risk of embolism in in-vivo studies.[2]
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect the emulsion for any signs of instability before use.
-
Storage Conditions: Ensure the solution has been stored correctly. Propofol should be stored in cold, dark conditions, preferably in glass containers.[1][2][3] Plastic containers can interact with the lipophilic compound, leading to the formation of larger globules.[1]
-
Avoid Freezing: While cold storage is recommended, freezing and subsequent thawing can affect emulsion stability.[4] However, one study found that propofol in blood and plasma samples is stable when stored at -80°C.[5]
-
Discard Unused Portions: Once a vial is opened, it is recommended to discard any unused portion within 6 hours to prevent microbial contamination, as the formulation can support bacterial growth.[6]
Q: What is the recommended storage duration for a Dipropofol solution once opened?
A: Based on data for propofol, it is recommended to use the solution within 24 hours of opening, even when stored under optimal conditions.[1][2][3] Some studies indicate physical stability for up to 72 hours in glass containers.[1] However, to minimize the risk of microbial contamination and degradation, shorter storage times are preferable.
Recommended Storage Conditions for Propofol Emulsions
| Parameter | Recommendation | Rationale |
| Container | Glass | Avoids interaction with plasticizers and oxygen permeability of plastic containers.[1] |
| Temperature | Cold (e.g., 4°C) | Prolongs stability.[3][4] |
| Light | Dark | Prevents photo-degradation.[3] |
| Duration (Opened) | < 24 hours | Minimizes risk of microbial contamination and degradation.[1][2][3] |
Experimental Procedures (In Vitro & In Vivo)
Q: I am observing inconsistent results in my in vitro cell-based assays. What could be the cause?
A: Inconsistent in vitro results can stem from several factors related to Dipropofol's properties and handling.
Troubleshooting Workflow for In Vitro Inconsistency
Caption: Troubleshooting workflow for inconsistent in vitro results.
-
Concentration Errors: Propofol has a narrow therapeutic window.[7] Inaccurate dilutions can lead to significant variations in effect. Misidentification of stock concentrations (e.g., 1% vs. 2%) has been reported as a source of error.[8]
-
Vehicle Effects: The lipid emulsion vehicle itself may have biological effects. Always include a vehicle-only control group in your experiments.
-
In Vitro vs. In Vivo Effects: Be cautious when extrapolating in vitro findings. Studies have shown differences between the in vitro and in vivo effects of propofol on metabolic enzyme activity.[9]
-
Cellular Uptake: As a lipophilic compound, Dipropofol's uptake can vary between cell lines.[7] Consider assays to confirm cellular uptake if direct intracellular action is being investigated.
-
Cytotoxicity: At higher concentrations, propofol can induce apoptosis in some cell types.[10] It is crucial to determine the non-toxic concentration range for your specific cell line using assays like MTT or LDH release.
Q: My animal subjects are showing unexpected adverse reactions (e.g., apnea, hypotension) during in vivo experiments. How can I mitigate this?
A: These are known side effects of propofol and require careful dose and administration management.[11][12]
Troubleshooting In Vivo Adverse Events
Caption: Logical steps to troubleshoot adverse events in vivo.
-
Dose Titration: The dose of propofol should be titrated to the individual animal's response.[13] Factors like age, weight, and underlying health can influence the required dose.[14]
-
Administration Rate: Rapid bolus injections can cause more pronounced cardiorespiratory depression.[13] Consider a slower, more controlled infusion or injection rate.
-
Premedication: The use of other sedative or analgesic agents can significantly reduce the required dose of propofol and may alter the physiological response.[13][15]
-
Route of Administration: Different administration routes (e.g., intraperitoneal vs. intravenous) will have different pharmacokinetic profiles, affecting the onset and duration of action as well as the depth of anesthesia.[16]
Propofol Administration Routes in Mice and Their Characteristics [16]
| Administration Route | Anesthesia Duration | Anesthesia Depth | Potential Issues |
| Intraperitoneal Injection | Long | Shallow | Risk of anesthesia accidents. |
| Single Tail Vein Injection | Short | Deep | Difficult to study induction phase metrics. |
| Continuous Tail Vein Pumping | Controlled | Controlled | Requires specialized equipment. |
Mechanism of Action & Data Interpretation
Q: How does Dipropofol exert its effects?
A: While specific data for Dipropofol is limited, it is suggested to act as an inhibitor of protein synthesis or amino acid incorporation in bacteria.[17] Propofol, its parent compound, primarily acts as a positive allosteric modulator of the GABA-A receptor in the central nervous system, enhancing the inhibitory effects of GABA.[7][18][19][20]
Signaling Pathway of Propofol's Anesthetic Action
Caption: Propofol's mechanism of action via GABA-A receptor modulation.
Q: I'm seeing a high mortality rate in my animal studies, even at sub-anesthetic doses. Is this expected?
A: This is a serious concern. While propofol is widely used, some research has indicated a high mortality rate in animal models, particularly with repeated administration.[21] One study noted a 38% mortality rate during drug-discrimination training in rats.[21] Post-mortem examinations in that study revealed cardiovascular abnormalities similar to propofol-infusion syndrome (PRIS) in humans.[21] PRIS is a rare but potentially fatal syndrome characterized by metabolic acidosis, rhabdomyolysis, and cardiac failure.[14][22]
Key Features of Propofol Infusion Syndrome (PRIS) [14][23]
-
Metabolic Acidosis
-
Rhabdomyolysis
-
Hyperlipidemia
-
Cardiac Failure
-
Fatty Liver
If you are observing unexpected mortality, it is critical to review your protocol, including the dose, frequency of administration, and overall health of the animals. Consultation with a veterinarian or institutional animal care and use committee is strongly advised.
References
- 1. termedia.pl [termedia.pl]
- 2. Systematic review of the stability and compatibility of propofol injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 5. The influence of storage time and temperature on propofol concentrations in canine blood and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. Incident reporting in anesthesia: misidentification of propofol concentrations due to similarities in drug packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Difference between in vivo and in vitro effects of propofol on defluorination and metabolic activities of hamster hepatic cytochrome P450-dependent mono-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of Propofol on a Human in vitro Blood-Brain Barrier Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Effects of different rates of propofol with or without S-ketamine on ventricular function in healthy cats – a randomized study [frontiersin.org]
- 16. Effects of different injection methods of propofol anesthesia on the behavior and electroencephalography recording in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of action of dipropofol and synergistic action with other antibacterial agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. researchgate.net [researchgate.net]
- 21. Behavioral and toxicological effects of propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. derangedphysiology.com [derangedphysiology.com]
Technical Support Center: Optimizing Dipropofol Activity by pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Dipropofol. The following information is intended to help ensure the optimal performance and stability of Dipropofol in your experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Dipropofol formulation stability?
A1: The optimal pH for the stability of Dipropofol emulsions is typically in the range of 7.0 to 8.5.[1][2] Commercial formulations of Dipropofol, such as Diprivan®, are adjusted to this pH range using sodium hydroxide to ensure maximal physical stability of the lipid emulsion.[3] Formulations with a lower pH, such as some generic versions containing sodium metabisulphite (pH 4.5-6.4), have been shown to have reduced physical stability.
Q2: How does pH affect the activity of Dipropofol at its target, the GABA-A receptor?
A2: Experimental evidence suggests that external pH can modulate the activity of Dipropofol. Increasing the external pH from a physiological level of 7.34 to 8.10 has been shown to enhance the effects of Dipropofol on membrane hyperpolarization and reduce input resistance in neurons. Conversely, lowering the pH to 6.81 did not significantly affect Dipropofol-induced responses.[4] This suggests that a slightly alkaline environment may potentiate the inhibitory function of Dipropofol at the GABA-A receptor.
Q3: My Dipropofol solution appears unstable or shows signs of phase separation. What could be the cause?
A3: Instability in Dipropofol emulsions, indicated by an increase in large droplet size or visible free oil, can be due to several factors, with pH being a critical one. A suboptimal pH, particularly an acidic pH, can destabilize the lipid emulsion.[3] Ensure your experimental buffers and any additives do not significantly lower the pH of the final Dipropofol solution.
Q4: Can I adjust the pH of my experimental buffer when using Dipropofol?
A4: Yes, adjusting the pH of your experimental buffer is possible and may be necessary. Based on in vitro studies, maintaining a pH in the slightly alkaline range (e.g., 7.4 - 8.1) may be beneficial for Dipropofol's activity.[4] However, it is crucial to consider the stability of the Dipropofol emulsion. Avoid drastic changes in pH and always visually inspect the solution for any signs of instability after pH adjustment.
Q5: What is the pKa of Dipropofol and why is it important?
A5: The pKa of Dipropofol is approximately 11.[3][5] This high pKa means that at physiological pH (around 7.4), Dipropofol is predominantly in its non-ionized, lipid-soluble form. This high lipophilicity is crucial for its rapid passage across the blood-brain barrier and its anesthetic effect. However, it also contributes to its very low solubility in aqueous solutions, necessitating its formulation as a lipid emulsion.
Troubleshooting Guides
Issue 1: Reduced or Inconsistent Dipropofol Activity in In Vitro Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH of the experimental buffer. | Measure the pH of your final assay buffer containing Dipropofol. Adjust the buffer pH to be within the 7.4 - 8.1 range, if your experimental design allows. | Enhanced and more consistent Dipropofol-induced responses.[4] |
| Dipropofol emulsion instability. | Visually inspect the Dipropofol stock and working solutions for any signs of phase separation (creaming, oil droplets). Prepare fresh dilutions from a stable stock solution. | A homogenous, milky-white emulsion should be used, ensuring accurate dosing. |
| Interaction with other compounds in the assay. | Review all components of your assay for potential pH-altering effects. Test the effect of the buffer alone on your system as a control. | Identification of any interfering substances and optimization of the assay buffer. |
Issue 2: Physical Instability of Dipropofol Solution During Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acidification of the medium. | Avoid co-administration with acidic solutions or drugs that may lower the pH of the Dipropofol emulsion. If mixing is necessary, check the pH of the mixture. | Maintenance of the emulsion's integrity and prevention of drug precipitation. |
| Incorrect storage or handling. | Store Dipropofol according to the manufacturer's instructions. Avoid freezing, as this can disrupt the emulsion. Shake gently before use. | Preservation of the emulsion's physical properties. |
| Use of incompatible diluents. | Use only recommended diluents for Dipropofol. If preparing custom dilutions, ensure the buffer is compatible and at an appropriate pH. | Stable and homogenous working solutions of Dipropofol. |
Experimental Protocols
Key Experiment: Assessing the pH-Dependent Activity of Dipropofol on Neuronal Activity
This protocol describes a general method for investigating the influence of extracellular pH on Dipropofol's effects using electrophysiological recordings from neurons, based on the principles described in the literature.[4]
1. Preparation of Brain Slices:
-
Anesthetize and decapitate the animal model (e.g., rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a standard composition.
-
Cut coronal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., locus coeruleus) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a brain slice to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 32-34°C).
-
Perform whole-cell patch-clamp recordings from identified neurons.
-
Record baseline membrane potential and input resistance.
3. Application of Dipropofol at Different pH Levels:
-
Prepare a stock solution of Dipropofol.
-
Prepare separate reservoirs of aCSF buffered to different pH values (e.g., 6.8, 7.4, and 8.1).
-
Perfuse the slice with the baseline aCSF (pH 7.4) and apply a known concentration of Dipropofol to establish a baseline response (e.g., membrane hyperpolarization).
-
Wash out the drug and allow the neuron to recover.
-
Switch the perfusion to an aCSF with a different pH and, once the baseline is stable, re-apply the same concentration of Dipropofol.
-
Repeat for each pH condition, ensuring adequate washout and recovery periods between applications.
4. Data Analysis:
-
Measure the change in membrane potential and input resistance in response to Dipropofol at each pH.
-
Statistically compare the responses at different pH values to determine the effect of pH on Dipropofol's activity.
Visualizations
Caption: Dipropofol's mechanism of action at the GABA-A receptor.
Caption: Workflow for preparing Dipropofol solutions at different pH values.
Caption: Impact of extracellular pH on Dipropofol's neuronal activity.
References
- 1. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic review of the stability and compatibility of propofol injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Influence of external and intracellular pH on propofol-induced responses in rat locus coeruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Dipropofol in experiments
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize the off-target effects of dipropofol in experimental settings.
Troubleshooting Guide
Issue 1: Unexpected Cellular Responses or High Variability in Results
Question: My experiment is showing unexpected cellular responses (e.g., changes in proliferation, apoptosis) or high variability between replicates after dipropofol treatment. How can I troubleshoot this?
Answer: Unexpected responses and variability can often be traced to off-target effects or inconsistencies in experimental setup. Follow these steps to diagnose and mitigate the issue:
-
Verify On-Target Mechanism: First, confirm that your experimental system expresses the primary target of dipropofol, the GABA-A receptor. The principal action of dipropofol is the positive modulation of the inhibitory function of the neurotransmitter GABA through GABA-A receptors.[1][2] If your cells do not express this receptor, any observed effects are likely off-target.
-
Concentration Optimization: High concentrations of dipropofol are more likely to induce off-target effects. You may be observing apoptosis through the activation of caspase and MAPK pathways or suppression of the Akt pathway.[3]
-
Action: Perform a dose-response curve to identify the minimum concentration that produces your desired on-target effect.
-
Reference: Studies have shown significant activation of off-target pathways like STAT3 phosphorylation with propofol concentrations between 25-75 μM.[4] Apoptosis in MA-10 mouse Leydig tumor cells was observed at concentrations of 300-600 µM.[3]
-
-
Control for Vehicle Effects: Dipropofol is prepared in a lipid emulsion which can have independent biological effects.[5]
-
Action: Always include a "vehicle-only" control group that receives the same concentration of the lipid emulsion without dipropofol.
-
-
Consider Crosstalk between Pathways: Dipropofol can induce crosstalk between different signaling pathways, such as the PI3K/AKT and JAK/STAT3 pathways.[4] This can lead to complex and sometimes unexpected downstream effects.
-
Action: Use specific inhibitors for suspected off-target pathways to isolate the effects of dipropofol. For example, use wortmannin (PI3K inhibitor) or AG490 (JAK2 inhibitor) to see if the unexpected effects are mitigated.[4]
-
Issue 2: Difficulty Distinguishing On-Target vs. Off-Target Effects
Question: I am observing a cellular phenotype after dipropofol treatment, but I'm unsure if it's a direct result of its primary anesthetic function or an unintended side effect. How can I differentiate these?
Answer: Differentiating on-target from off-target effects is critical for accurate data interpretation. This requires a multi-pronged approach involving specific controls and pathway analysis.
-
Use a GABA-A Receptor Antagonist:
-
Protocol: Co-treat your cells with dipropofol and a specific GABA-A receptor antagonist (e.g., bicuculline or flumazenil). If the observed effect is blocked or reversed by the antagonist, it is likely mediated by the on-target GABA-A receptor activity. If the effect persists, it is an off-target effect.
-
-
Employ Genetic Knockdown/Knockout:
-
Protocol: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the GABA-A receptor subunits in your cell model.[6] If dipropofol still produces the effect in these modified cells, the effect is definitively off-target.
-
-
Profile Key Off-Target Signaling Pathways:
-
Protocol: Use techniques like Western Blotting or qPCR to assess the activation state of known off-target pathways after dipropofol treatment. Key pathways to monitor include:
-
Experimental Workflow for Differentiating Effects
Caption: Workflow for distinguishing on-target and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for dipropofol?
Dipropofol is an intravenous hypnotic agent that primarily exerts its effects by potentiating the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] This leads to increased chloride ion conductance, hyperpolarization of the neuron, and ultimately, a state of sedation or general anesthesia.[1]
Q2: What are the major known off-target effects or signaling pathways affected by dipropofol?
Beyond its primary effects on GABA-A receptors, dipropofol has been shown to modulate several other signaling pathways, which can lead to off-target effects:
-
Dual activation and crosstalk of PI3K/AKT and JAK2/STAT3 pathways. [4]
-
Activation of caspase and MAPK (JNK, ERK, p38) pathways, leading to apoptosis. [3]
-
Suppression of the Akt cell survival pathway. [3]
-
Suppression of the HTR1A/GRIA2/PIK3R1 signaling pathway, which may contribute to cognitive dysfunction. [7]
-
Inhibition of protein synthesis or amino acid incorporation (observed in bacteria). [8]
-
Vasodilation through inhibition of sympathetic vasoconstrictor activity. [5]
Dipropofol Signaling Pathways Diagram
Caption: On-target vs. off-target signaling pathways of dipropofol.
Q3: How can I select an appropriate concentration of dipropofol to minimize off-target effects?
The key is to use the lowest effective concentration for your primary research question. The relationship between concentration and effects can be summarized as follows:
Concentration-Effect Relationship
Caption: Relationship between dipropofol concentration and effects.
Action Plan:
-
Literature Review: Consult studies with similar experimental models to find a starting concentration range.
-
Dose-Response Curve: Perform a pilot experiment with a wide range of concentrations.
-
Select Lowest Effective Dose: Choose the lowest concentration that reliably produces your intended on-target effect for all subsequent experiments.
Q4: What are the essential control experiments to include when using dipropofol?
To ensure the validity of your results, the following controls are mandatory:
-
Untreated Control: Cells or subjects that receive no treatment. This establishes a baseline.
-
Vehicle Control: Subjects that receive the lipid emulsion vehicle in which dipropofol is dissolved. This accounts for any effects of the emulsion itself.
-
Positive Control (for On-Target Effect): If possible, use another known GABA-A receptor agonist to confirm that the downstream signaling is functional in your system.
-
Positive Control (for Off-Target Effect): If you are investigating a specific off-target pathway, use a known activator of that pathway to ensure your detection method (e.g., antibody for Western blot) is working correctly.
Data & Protocols
Table 1: Summary of Dipropofol Concentrations and Observed Effects
| Concentration Range | Observed Effect | Pathway(s) Implicated | Cell/System Type | Citation |
| 25 - 75 µM | Sustained early phosphorylation of STAT3 | JAK2/STAT3, PI3K/AKT | Cardiac H9c2 cells | [4] |
| 50 µM | Nuclear translocation of STAT3 | JAK2/STAT3 | Cardiac H9c2 cells | [4] |
| 300 - 600 µM | Decreased cell viability, apoptosis | Caspase, MAPK | MA-10 mouse Leydig tumor cells | [3] |
| 0.39 µg/mL | Synergistic antibacterial effect with rifampicin | Protein Synthesis Inhibition | Enterococcus faecium | [8] |
Protocol: Western Blot for Phosphorylated Protein Kinases (e.g., p-AKT, p-STAT3)
This protocol provides a general methodology for detecting the activation of off-target signaling pathways.
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with your determined range of dipropofol concentrations (including vehicle and untreated controls) for the desired time period (e.g., 10 min, 30 min, 4h).[4]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of your target protein (e.g., anti-p-AKT Ser473, anti-p-STAT3 Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize data, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein and/or a housekeeping protein (e.g., GAPDH, β-actin).
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propofol may increase caspase and MAPK pathways, and suppress the Akt pathway to induce apoptosis in MA‑10 mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Molecular Mechanisms of Propofol-Induced Cognitive Impairment: Suppression of Critical Hippocampal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of dipropofol and synergistic action with other antibacterial agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of Dipropofo under experimental conditions
Technical Support Center: Stability Testing of Propofol
Note: The topic "Dipropofo" is presumed to be a typographical error for Propofol . This guide addresses the stability testing of Propofol, a widely used intravenous anesthetic agent formulated as an oil-in-water emulsion.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the stability testing of Propofol under experimental conditions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental analysis of Propofol stability.
| Question (Issue Encountered) | Answer (Potential Causes and Solutions) |
| Why is my Propofol emulsion showing physical instability (e.g., phase separation, creaming, or a change to a yellowish color)? | Potential Causes: 1. Oxidative Degradation: Exposure to oxygen can trigger the degradation of the lipid emulsion and the Propofol molecule itself.[1][2]2. Temperature Stress: Both high temperatures and freeze-thaw cycles can disrupt the emulsion's stability.[2][3]3. pH Shift: Contamination or interaction with other substances can alter the pH of the emulsion (typically 7-8.5), leading to instability.[1][4]4. Incorrect Storage Container: Propofol is known to be more stable in glass containers compared to certain plastics like polyvinylchloride (PVC), which can cause abnormal globule size distribution.[1][5]Solutions: • Ensure samples are stored in appropriate containers (glass is recommended) with minimal headspace to reduce oxygen exposure.[1]• Store samples under controlled temperature conditions, protected from light.[2]• Use a validated analytical method to monitor the emulsion's physical characteristics, such as mean particle size and the percentage of fat globules >5 µm (PFAT5).[1][5] |
| I am observing unexpected peaks in my HPLC chromatogram during a stability study. What might they be? | Potential Causes: 1. Forced Degradation Products: If you are conducting forced degradation studies, these peaks are expected and represent degradation products. Acidic, alkaline, and oxidative conditions are known to degrade Propofol.[6][7]2. Impurities from Excipients: The emulsion contains excipients like soybean oil, lecithin, and glycerol, which may degrade under stress conditions and appear on the chromatogram.[4]3. Interaction Products: If co-administered with other drugs, these peaks could be the result of incompatibility reactions.[8]Solutions: • Perform a forced degradation study on a placebo (emulsion without Propofol) to identify peaks originating from excipients.[6]• Use a stability-indicating HPLC method capable of separating the main Propofol peak from all potential degradation products.[6][9]• Characterize the degradation products using techniques like mass spectrometry (LC-MS) to understand the degradation pathway.[10] |
| Why is the recovery of Propofol from my samples lower than expected? | Potential Causes: 1. Adsorption to Container: Propofol can adsorb to the surface of plastic containers, especially PVC, leading to a lower measured concentration.[2][5]2. Incomplete Extraction: The analytical method may not be efficient at extracting Propofol from the emulsion matrix, especially if the emulsion's state has changed.3. Chemical Degradation: The Propofol molecule may have degraded due to exposure to stress conditions (e.g., oxidation, hydrolysis), reducing the concentration of the active ingredient.[7]Solutions: • Validate your analytical method for recovery and precision. Use glass or polypropylene containers where possible.[1]• Ensure your sample preparation method, such as protein precipitation or solvent extraction, is robust and validated.[10][11]• Quantify the loss of Propofol against the appearance of degradation peaks to perform a mass balance analysis. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the key factors that influence the stability of Propofol emulsions? | The stability of Propofol is primarily influenced by its physical parameters as an emulsion.[2][5] Key factors include:• Oxygen Exposure: Propofol is susceptible to oxidative degradation.[1][2]• Temperature: Stability decreases at higher temperatures. Cold storage is recommended.[2][3]• Light: Exposure to light, especially UV light, can accelerate degradation.[2]• Packaging: Glass containers offer better stability than plastic (PVC) containers.[1][5]• pH: The emulsion is formulated at a pH of 7 to 8.5; significant deviations can cause instability.[4][5] |
| What is the difference between physical and chemical stability for Propofol? | Physical stability refers to the integrity of the emulsion, including the consistency of color, homogeneity, and particle size. Physical instability is marked by droplet size enlargement, which can pose a risk of embolism.[1][5] Chemical stability refers to the integrity of the Propofol molecule itself. While chemically stable for longer periods, Propofol emulsions often become physically unstable first, which is the primary concern for safety and efficacy.[2][5] |
| What are the main degradation products of Propofol? | Under experimental stress conditions, Propofol can degrade into several products. Oxidative stress is a major pathway, potentially forming products like 2,6-diisopropyl-1,4-quinol and its corresponding quinone.[12][13] Forced degradation studies have identified multiple degradation products under oxidative (H₂O₂) and alkaline (NaOH) conditions.[7] |
| How long is a Propofol emulsion stable after being opened or diluted? | The stability of opened or diluted Propofol is generally considered to be less than 24 hours.[1][5] Stability is highly dependent on the diluent (e.g., 5% glucose or 0.9% NaCl), storage container, and temperature. For patient safety, strict aseptic technique is critical to prevent microbial contamination, which can also affect stability.[1] |
| What analytical methods are used for Propofol stability testing? | High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the most common method for quantifying Propofol and its degradation products.[6][10] For physical stability, methods like laser diffraction or single-particle optical sensing are used to measure droplet size distribution and detect the formation of large globules (PFAT5).[3][5] |
Experimental Protocols
Protocol: Forced Degradation Study of Propofol Emulsion
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.[9][14]
1. Objective: To investigate the degradation of Propofol under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to ensure the analytical method can separate the intact drug from any formed degradants.
2. Materials and Reagents:
-
Propofol injectable emulsion (1% or 2%)
-
Hydrochloric acid (HCl, e.g., 5N)
-
Sodium hydroxide (NaOH, e.g., 5N)
-
Hydrogen peroxide (H₂O₂, e.g., 15%)
-
HPLC-grade acetonitrile and water
-
Methanol (for alkaline degradation sample preparation)[7]
-
Reference standards for Propofol
3. Equipment:
-
Validated HPLC system with UV detector
-
C18 Column (e.g., ODS-2, 250 mm × 4.6 mm, 5 µm)[6]
-
Thermostatic water bath
-
Photostability chamber with UV lamp (e.g., 254 nm)
-
pH meter
-
Volumetric flasks and pipettes
4. HPLC Method Example: [6]
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
Retention Time (Propofol): Approximately 6.6 minutes[6]
5. Stress Conditions Procedure: For each condition, a control sample (unstressed) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix equal volumes of Propofol stock solution and 5N HCl.
-
Heat the mixture at 60°C for a specified time (e.g., 2 hours).[7]
-
Withdraw samples at various time points, cool, and neutralize with NaOH before dilution and HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a solution of Propofol in a hot air oven or on a hot plate at a high temperature (e.g., 100°C) for a set duration (e.g., 3 hours).[7]
-
Cool the sample, reconstitute with mobile phase if necessary, and analyze.
-
-
Photolytic Degradation:
-
Expose a Propofol solution to UV light (254 nm) for an extended period (e.g., up to 48 hours).[7]
-
Analyze samples at intermediate time points to assess the rate of degradation.
-
6. Data Analysis:
-
Calculate the percentage of Propofol degradation for each condition.
-
Analyze the chromatograms for the appearance of new peaks (degradants).
-
Ensure the resolution between the Propofol peak and the nearest degradation peak is sufficient to declare the method "stability-indicating."
Data Presentation
Table 1: Summary of Factors Influencing Propofol Emulsion Stability
| Factor | Condition | Key Observation | Reference |
| Storage Container | Glass vs. Polyvinylchloride (PVC) | Propofol is significantly more stable in glass containers. PVC can lead to increased particle size and drug loss. | [1][2][5] |
| Temperature | Room (23°C) vs. Cold (4°C) | Stability is enhanced at colder temperatures. High temperatures can accelerate emulsion destabilization. | [2][3] |
| Light Exposure | Dark vs. Light | Propofol is more stable when protected from light. At room temperature, stability can be maintained for 8 days in the dark vs. 5 days in the light. | [2] |
| Oxygen Exposure | Opened vs. Unopened Vials | Unopened vials maintain stability. Once opened, exposure to oxygen can lead to oxidative degradation. | [1][2] |
| Concentration | Diluted (≤2 mg/mL) vs. Concentrated (≥3 mg/mL) | At low concentrations (≤2 mg/mL), Propofol is stable for up to 72 hours in glass, PVC, or non-PVC containers. At higher concentrations, stability in plastic containers is significantly reduced. | [2] |
Table 2: Summary of Forced Degradation Conditions for Propofol
| Stress Condition | Reagent/Parameter | Duration & Temperature | Approximate Degradation | Degradation Products | Reference |
| Acid Hydrolysis | 5 N HCl | 2 hours @ 60°C | ~13.4% | None detected | [7] |
| Alkaline Hydrolysis | 5 N NaOH | 24 hours @ 60°C | ~12.5% | One major product detected | [7] |
| Oxidation | 15% H₂O₂ | 3 hours @ 60°C | ~25.7% | Eight products detected | [7] |
| Thermal | Dry Heat | 3 hours @ 100°C | ~61.9% | One major product detected | [7] |
| Photolysis | UV Light (254 nm) | 48 hours @ Room Temp. | No degradation observed | None detected | [7] |
Mandatory Visualizations
Caption: Workflow for a forced degradation stability study of Propofol.
Caption: Simplified chemical degradation pathways for Propofol under stress.
References
- 1. Systematic review of the stability and compatibility of propofol injection [ait-journal.com]
- 2. Systematic review of the stability and compatibility of propofol injection [termedia.pl]
- 3. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 4. Systematic review of the stability and compatibility of propofol injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. termedia.pl [termedia.pl]
- 6. researchgate.net [researchgate.net]
- 7. ejhp.bmj.com [ejhp.bmj.com]
- 8. scispace.com [scispace.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Propofol detection for monitoring of intravenous anaesthesia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
Propofol Demonstrates Comparable Efficacy to Standard Antiepileptic Drugs in Refractory Status Epilepticus
For Immediate Release
New analyses indicate that propofol, an intravenous anesthetic, shows comparable efficacy to standard antiepileptic drugs such as midazolam and barbiturates in the management of refractory status epilepticus (RSE), a life-threatening condition characterized by prolonged or recurrent seizures. While not superior, propofol offers a valuable alternative in critical care settings, particularly due to its rapid onset of action. However, clinicians must remain vigilant of its potential for adverse hemodynamic effects.
Recent comparative studies and systematic reviews have provided critical data on the performance of propofol against established treatments for RSE. These findings are particularly relevant for researchers, scientists, and drug development professionals seeking to understand the therapeutic landscape for this challenging neurological emergency.
Comparative Efficacy in Refractory Status Epilepticus
Propofol is typically considered for RSE when first- and second-line treatments, such as benzodiazepines and traditional antiepileptic drugs, have failed. In this context, it is most frequently compared with other intravenous anesthetic agents like midazolam and barbiturates (thiopental and pentobarbital).
A retrospective study comparing propofol and midazolam in RSE patients found similar rates of seizure control. Complete clinical seizure suppression was achieved in 64% of patients treated with propofol and 67% with midazolam, while electrographic seizure suppression was seen in 78% and 67%, respectively[1][2][3]. However, a higher, though not statistically significant, mortality rate was observed in the propofol group (57%) compared to the midazolam group (17%)[1][2][3]. Another prospective, randomized study found that while seizure control was achieved in 45% of the propofol group versus 25% in the midazolam group, the overall mortality rates remained similar between the two[4][5].
When compared with barbiturates, a meta-analysis of seven studies involving 261 patients revealed that propofol had a significantly higher disease control rate than barbiturates[6]. Furthermore, propofol was associated with a shorter time to control seizures[6][7]. Specifically, one study noted seizure control in a median of 2.6 minutes with propofol compared to 123 minutes with high-dose barbiturates[7]. Importantly, the incidence of hypotension was not significantly different between propofol and barbiturates in the meta-analysis[6], although other studies suggest a higher frequency of hypotension with pentobarbital[8][9].
A Cochrane review comparing propofol to thiopental found no significant difference in the control of seizure activity or functional outcomes at three months[10][11][12][13]. However, patients treated with thiopental required mechanical ventilation for a longer duration[11][13].
The following table summarizes the key quantitative data from comparative studies:
| Comparison Agent | Efficacy Measure | Propofol | Comparator | Study Type |
| Midazolam | Clinical Seizure Suppression | 64% | 67% | Retrospective[1][2][3] |
| Electrographic Seizure Suppression | 78% | 67% | Retrospective[1][2][3] | |
| Mortality | 57% | 17% | Retrospective[1][2][3] | |
| Seizure Control | 45% | 25% | Prospective, Randomized[4][5] | |
| Mortality | 72.7% | 58.3% | Prospective, Randomized[4][5] | |
| Barbiturates | Disease Control Rate | Higher | Lower | Meta-analysis[6] |
| (Thiopental/ | Time to Seizure Control | 2.6 min | 123 min | Clinical Study[7] |
| Pentobarbital) | Breakthrough Seizures | 42% | 12% | Systematic Review[8][9] |
| Hypotension | 34% | 77% | Systematic Review[8][9] | |
| Mortality | No Significant Difference | No Significant Difference | Meta-analysis[6] | |
| Thiopental | Seizure Control | 6/14 patients | 2/7 patients | Randomized Controlled Trial[11][13] |
| Mortality | 3/14 patients | 1/7 patients | Randomized Controlled Trial[11][13] | |
| Days on Mechanical Ventilation | 4 (median) | 17 (median) | Randomized Controlled Trial[11][13] |
Experimental Protocols
The methodologies for evaluating the efficacy of propofol in RSE generally follow a consistent clinical trial design, as outlined below.
A. Subject Enrollment and Baseline Assessment:
-
Patient Selection: Adult patients diagnosed with refractory status epilepticus, defined as seizures persisting despite treatment with a benzodiazepine and at least one other intravenous antiepileptic drug.
-
Informed Consent: Obtain informed consent from the patient's legally authorized representative.
-
Baseline Evaluation: Conduct a thorough neurological examination, and initiate continuous electroencephalogram (EEG) monitoring. Document baseline clinical and demographic data, including seizure type and duration.
B. Randomization and Drug Administration:
-
Randomization: Patients are randomly assigned to receive either intravenous propofol or a standard antiepileptic drug (e.g., midazolam or a barbiturate).
-
Propofol Administration:
-
Comparator Administration (Example: Midazolam):
C. Monitoring and Outcome Assessment:
-
Continuous Monitoring: All patients undergo continuous EEG and hemodynamic monitoring.
-
Primary Endpoint: The primary outcome is the cessation of all clinical and electrographic seizure activity within a specified timeframe after initiating treatment.
-
Secondary Endpoints: These may include the time to seizure termination, duration of mechanical ventilation, length of ICU stay, incidence of adverse events (e.g., hypotension), and mortality.
-
Weaning: Once seizures are controlled for a predetermined period (e.g., 24-48 hours), the anesthetic infusion is gradually tapered while ensuring therapeutic levels of maintenance antiepileptic drugs[14].
Signaling Pathways
The primary mechanism of action of propofol as an anticonvulsant is its positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor[15]. GABA is the principal inhibitory neurotransmitter in the central nervous system. When GABA binds to the GABA-A receptor, it opens a chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which makes it less likely to fire an action potential.
Propofol binds to a distinct site on the GABA-A receptor, enhancing the effect of GABA by increasing the duration that the chloride channel remains open[15]. At higher concentrations, propofol can directly activate the GABA-A receptor even in the absence of GABA[16]. This potentiation of inhibitory neurotransmission is thought to be the basis for its anesthetic and anticonvulsant properties.
References
- 1. Propofol and midazolam in the treatment of refractory status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propofol-and-Midazolam-in-the-Treatment-of-Refractory-Status-Epilepticus [aesnet.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of Midazolam and Target-Controlled Propofol Infusion in the Treatment of Refractory Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic review and meta-analysis of propofol versus barbiturates for controlling refractory status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of refractory status epilepticus with propofol: clinical and pharmacokinetic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment-of-Refractory-Status-Epilepticus-with-Pentobarbital--Propofol--or-Midazolam--A-Systematic-Review- [aesnet.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Propofol versus thiopental sodium for the treatment of refractory status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propofol versus thiopental sodium for the treatment of refractory status epilepticus (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cochranelibrary.com [cochranelibrary.com]
- 14. seizure.mgh.harvard.edu [seizure.mgh.harvard.edu]
- 15. What is the mechanism of Propofol? [synapse.patsnap.com]
- 16. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dipropofol (Propofol) as a Selective GABAA Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dipropofol (Propofol), a widely used intravenous anesthetic, and its performance as a selective Gamma-aminobutyric acid type A (GABAa) receptor agonist. The information is benchmarked against other well-established GABAa receptor agonists, with supporting experimental data to inform research and drug development in neuroscience and pharmacology.
Mechanism of Action: A Positive Allosteric Modulator
Dipropofol, chemically known as 2,6-diisopropylphenol, primarily acts as a positive allosteric modulator of the GABAa receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] This means that Dipropofol binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA.[3][4] This potentiation of the inhibitory GABAergic signal leads to the sedative, hypnotic, and anesthetic effects of the drug. At higher concentrations, Dipropofol can also directly activate the GABAa receptor in the absence of GABA.[3][4]
Comparative Analysis with Other GABAa Agonists
To validate the selectivity of Dipropofol, its pharmacological profile is compared with that of direct GABAa receptor agonists, Muscimol and Gaboxadol. Muscimol, a natural psychoactive compound, and its synthetic analog, Gaboxadol, are known to directly bind to and activate the GABAa receptor at the GABA binding site.[5][6] Notably, both Muscimol and Gaboxadol exhibit a degree of selectivity for GABAa receptor subtypes containing the δ (delta) subunit, which are often located extrasynaptically and are involved in tonic inhibition.[1][7][8][9][10]
Data Presentation
The following tables summarize the available quantitative data for Dipropofol and comparator compounds.
Table 1: Potency (EC50) and Efficacy of GABAa Receptor Agonists
| Compound | Receptor Subtype/Preparation | EC50 | Efficacy | Reference |
| Dipropofol (Propofol) | Cultured murine hippocampal neurons (direct activation) | 61 µM | - | [11] |
| α1β3 heteromers (potentiation of GABA) | 1.7 ± 0.7 μM | 151 ± 18% potentiation | [12] | |
| α1β2γ2S receptors (potentiation of GABA) | ~0.5 µM (potentiating concentration) | - | [3] | |
| Muscimol | High-affinity binding sites in forebrain | - | - | [10] |
| δ-subunit containing receptors | High affinity (low nanomolar) | - | [8] | |
| Gaboxadol | δ-subunit containing receptors | Preferential agonist | - | [7][9] |
| α4βδ receptors | Potent agonist | - | [1] |
Experimental Protocols
The validation of a selective GABAa agonist relies on robust experimental methodologies. The following are detailed protocols for key experiments.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This technique is crucial for measuring the functional effects of a compound on GABAa receptor ion channel activity.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured on glass coverslips.
-
Cells are transiently transfected with cDNAs encoding the desired α, β, and γ/δ subunits of the GABAa receptor using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
A coverslip with transfected cells is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution (e.g., containing in mM: 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4).
-
Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution (e.g., containing in mM: 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 EGTA, and 2 ATP-Mg, pH 7.2).
-
A whole-cell recording configuration is established on a single transfected cell, and the membrane potential is clamped at a holding potential of -60 mV.
3. Drug Application:
-
A baseline response is established by applying a submaximal concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 5 seconds) at regular intervals.
-
To test for positive allosteric modulation, the test compound (e.g., Dipropofol) is co-applied with the submaximal concentration of GABA.
-
To test for direct agonism, the test compound is applied in the absence of GABA.
-
Concentration-response curves are generated by applying a range of compound concentrations.
4. Data Analysis:
-
The peak amplitude of the GABA-evoked currents is measured in the absence and presence of the test compound.
-
For positive allosteric modulators, the percentage of potentiation is calculated.
-
For direct agonists, the current amplitude is measured and compared to the maximal response elicited by a saturating concentration of GABA to determine EC50 and relative efficacy.
Protocol 2: Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a compound to the GABAa receptor.
1. Membrane Preparation:
-
HEK293 or Sf9 cells are transfected with the desired GABAa receptor subunit cDNAs.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
2. Binding Reaction:
-
The cell membranes are incubated with a specific radioligand that binds to the GABAa receptor (e.g., [3H]muscimol for the GABA binding site or [35S]TBPS for the channel pore).
-
A range of concentrations of the unlabeled test compound (e.g., Dipropofol) is added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., unlabeled GABA).
3. Detection and Analysis:
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
GABAa Receptor Signaling Pathway
Caption: Simplified signaling pathway of the GABAa receptor and the modulatory role of Dipropofol.
Experimental Workflow for Validating a Selective GABAa Agonist
Caption: A typical experimental workflow for validating the selectivity of a GABAa receptor agonist.
References
- 1. Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Modulation of the GABAA receptor by propofol is independent of the gamma subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor agonist - Wikipedia [en.wikipedia.org]
- 6. Muscimol as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA receptor α4 subunits mediate extrasynaptic inhibition in thalamus and dentate gyrus and the action of gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prototypic GABA(A) receptor agonist muscimol acts preferentially through forebrain high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dipropofol and Diazepam for Seizure Suppression in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dipropofol and diazepam for seizure suppression in murine models. The information presented is collated from preclinical studies to assist researchers in selecting the appropriate agent for their experimental needs.
At a Glance: Dipropofol vs. Diazepam
| Feature | Dipropofol | Diazepam |
| Primary Mechanism of Action | Positive allosteric modulator of GABA-A receptors, enhancing tonic GABA currents. | Positive allosteric modulator of GABA-A receptors, increasing the frequency of chloride channel opening. |
| Primary Use in Seizure Models | Investigated for anticonvulsant properties, particularly in models of temporal lobe epilepsy. | Broad-spectrum anticonvulsant, widely used as a benchmark in various seizure models (e.g., PTZ, MES). |
| Reported Efficacy (Mice) | Demonstrated anticonvulsant activity in the kainic acid-induced seizure model. | Effective in suppressing seizures in various models, with established dose-response relationships. |
| Administration Route in Studies | Intraperitoneal (i.p.) | Intraperitoneal (i.p.), Intravenous (i.v.) |
Quantitative Efficacy Data
The following tables summarize the available quantitative data for dipropofol, propofol (the parent compound of dipropofol), and diazepam in common mouse seizure models. It is important to note that direct head-to-head comparative studies of dipropofol and diazepam are limited. The data presented here are compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
Table 1: Anticonvulsant Activity of Dipropofol in the Kainic Acid-Induced Seizure Model
| Compound | Seizure Model | Endpoint | Effective Concentration |
| Dipropofol | Kainic Acid-Induced | Activation of tonic GABA-A currents | EC50: 9.3 ± 1.6 µM[1] |
Table 2: Comparative Anticonvulsant Activity of Propofol and Diazepam in Chemically-Induced Seizure Models (PTZ)
| Compound | Seizure Model | Endpoint | ED50 (mg/kg) |
| Propofol | Pentylenetetrazol (PTZ) | Inhibition of tonic-clonic seizures | ~5.36 (in rats, i.v.)[2] |
| Diazepam | Pentylenetetrazol (PTZ) | Protection against convulsions | 0.10 - 0.24 (i.v.)[3] |
Table 3: Comparative Anticonvulsant Activity of Propofol and Diazepam in Electrically-Induced Seizure Models (MES)
| Compound | Seizure Model | Endpoint | ED50 (mg/kg) |
| Propofol | Maximal Electroshock (MES) | Protection against tonic hindlimb extension | - |
| Diazepam | Maximal Electroshock (MES) | Protection against tonic hindlimb extension | Toxic doses required for protection[4] |
Mechanism of Action: A Focus on GABAergic Inhibition
Both dipropofol and diazepam exert their primary anticonvulsant effects by enhancing the activity of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), at the GABA-A receptor. However, their precise mechanisms of interaction with the receptor complex differ.
Diazepam , a benzodiazepine, binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding allosterically modulates the receptor, increasing the frequency of the chloride ion channel opening when GABA is bound. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus suppressing neuronal excitability.
Dipropofol , a derivative of the general anesthetic propofol, also acts as a positive allosteric modulator of the GABA-A receptor. Studies on dipropofol have shown that it enhances tonic GABA-A currents in cortical neurons[1]. Tonic inhibition is a persistent form of inhibition that helps to set the overall level of neuronal excitability. By potentiating this tonic inhibition, dipropofol can effectively suppress the hyperexcitability that underlies seizure activity. At higher concentrations, propofol can directly activate the GABA-A receptor, even in the absence of GABA[5].
References
- 1. Anticonvulsant effect of dipropofol by enhancing native GABA currents in cortical neurons in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative anticonvulsant activity and neurotoxicity of clobazam, diazepam, phenobarbital, and valproate in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA Receptors in Normal Development and Seizures: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dipropofol and Propofol on Receptor Binding: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the receptor binding profiles of the anesthetic agent Propofol and its derivative, Dipropofol. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of these compounds.
Introduction
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent that primarily exerts its effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Its rapid onset and short duration of action have made it a staple in clinical practice.[3] Dipropofol, chemically known as 3,3′,5,5′-tetraisopropyl-4,4′-dihydroxybiphenyl, is a dimeric derivative of Propofol. While structurally related, the receptor binding properties of Dipropofol are not as well-characterized as those of its parent compound. This guide aims to summarize the available experimental data on the receptor binding of both compounds to facilitate further research and development.
Data Presentation: Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinities of Propofol to the GABAA receptor. At present, there is a notable lack of published data regarding the specific receptor binding affinities (e.g., Ki, IC50) of Dipropofol.
| Compound | Receptor/Assay | Ligand | Parameter | Value (µM) | Reference |
| Propofol | GABAA β3 homomers | [35S]TBPS | IC50 | ~2.9 | [4] |
| α1β3 heteromers | GABA-induced currents | EC50 (potentiation) | 1.7 ± 0.7 | [4] | |
| Dipropofol | GABAA Receptor | Not Available | Ki / IC50 | Not Available |
Note: The IC50 value for Propofol in the [35S]TBPS binding assay is approximated from graphical data presented in the cited literature. The EC50 value represents the concentration for potentiation of GABA-induced currents.
Mechanism of Action and Signaling Pathway
Propofol enhances the effect of GABA at the GABAA receptor, which is a ligand-gated ion channel.[1] Upon binding, Propofol increases the duration of the opening of the chloride (Cl-) channel, leading to an increased influx of Cl- ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in the sedative and anesthetic effects.[1][2] The primary binding sites for Propofol on the GABAA receptor are located on the β subunits.[5]
The precise mechanism of action for Dipropofol has not been extensively elucidated in the scientific literature.
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling pathway modulated by Propofol.
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound for the GABAA receptor is provided below. This protocol is based on the [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding assay, which is a well-established method for studying allosteric modulators of the GABAA receptor.
[35S]TBPS Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Homogenize rat whole brain tissue in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge again.
-
Wash the pellet multiple times with the assay buffer.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store membrane preparations at -80°C until use.
2. Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a known competing ligand like picrotoxin (for non-specific binding).
-
50 µL of various concentrations of the test compound (Propofol or Dipropofol) diluted in assay buffer.
-
50 µL of [35S]TBPS (a fixed concentration, typically near its Kd value).
-
100 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 100-200 µg).
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 90 minutes).
3. Filtration and Measurement:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Phenolics as GABAA Receptor Ligands: An Updated Review | MDPI [mdpi.com]
A Head-to-Head Comparison of Dipropofol and Neurosteroids for Sedation and Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dipropofol, a widely used intravenous anesthetic, and the emerging class of neurosteroids. By examining their mechanisms of action, pharmacodynamic properties, and available head-to-head clinical and preclinical data, this document aims to offer an objective resource for researchers and drug development professionals.
Executive Summary
Dipropofol (a formulation of propofol) and neurosteroids both exert their primary sedative and anesthetic effects through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. While their primary target is the same, subtle differences in their interaction with GABA-A receptor subunits, as well as their side effect profiles, present distinct therapeutic advantages and disadvantages. Neurosteroids, such as the endogenous allopregnanolone and its synthetic analogs, are gaining significant interest due to their potential for a wider therapeutic window and a potentially more favorable safety profile in certain contexts. This guide synthesizes the current experimental data to facilitate a direct comparison.
Mechanism of Action: A Tale of Two Modulators
Both Dipropofol and neurosteroids enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor. This potentiation of GABAergic inhibition leads to a decrease in neuronal excitability, resulting in sedation and anesthesia.
Dipropofol (Propofol): Propofol is understood to bind to multiple sites on the GABA-A receptor, primarily at the interface between the α and β subunits in the transmembrane domain.[1][2] Its binding increases the chloride ion influx in response to GABA, and at higher concentrations, it can directly activate the receptor in the absence of GABA.[3]
Neurosteroids: Neurosteroids, like allopregnanolone and its synthetic analogs (e.g., alphaxalone, ganaxolone, zuranolone), also act as positive allosteric modulators of the GABA-A receptor.[4][5] A key distinction is their ability to modulate both synaptic and extrasynaptic GABA-A receptors.[4][5] This broader activity may contribute to a more potent and stable inhibitory tone. Some neurosteroids have been shown to have a greater effect on δ-subunit-containing extrasynaptic receptors, which are highly sensitive to low concentrations of GABA.
References
- 1. bmj.com [bmj.com]
- 2. Apgar scores in puppies following the induction of etomidate compared with alfaxalone or propofol for cesarean section - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. veterinaryevidence.org [veterinaryevidence.org]
Independent Verification of Propofol's Mechanism of Action: A Comparative Guide
Note to the Reader: The initial query for "Dipropofol" did not yield results for a recognized pharmaceutical compound. This guide proceeds under the assumption that the intended subject was Propofol , a widely used intravenous anesthetic. The following information pertains exclusively to Propofol.
This guide provides an objective comparison of Propofol's mechanism of action with other anesthetic agents, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Introduction to Propofol
Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic/amnestic agent.[1] Its favorable pharmacokinetic profile, including rapid onset and recovery, has led to its widespread use for the induction and maintenance of general anesthesia, as well as for sedation in various medical procedures.[1][2] Understanding its precise mechanism of action is crucial for optimizing its clinical use and for the development of new anesthetic drugs.
Mechanism of Action of Propofol
The primary mechanism of action for Propofol is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][4]
-
Primary Mechanism: GABAa Receptor Potentiation: Propofol binds to specific sites on the GABAa receptor, enhancing the effect of GABA.[3] This binding increases the duration of the opening of the chloride channel, leading to an increased influx of chloride ions into the neuron.[3][4] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, causing a widespread inhibitory effect on the central nervous system, which manifests as sedation and hypnosis.[3][4] At higher, clinically relevant concentrations, Propofol can directly activate the GABAa receptor even in the absence of GABA.[1]
-
Binding Sites: Independent verification through photolabeling and mutagenesis studies has identified multiple potential binding sites for Propofol on the GABAa receptor, which are distinct from the GABA binding site itself.[5][6][7] Key sites are located at the interface between the β and α subunits within the transmembrane domains.[3][5][7] For instance, residues such as β3-H267 and β2(M286) have been identified as crucial for Propofol's modulatory effects.[6][7]
-
Secondary Mechanisms: While its primary action is on GABAa receptors, independent studies have verified that Propofol also exerts effects through other mechanisms:
-
NMDA Receptor Inhibition: Propofol can inhibit N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission. This action contributes to its overall sedative and anesthetic effects.[4][8]
-
Modulation of Neurotransmitter Release: Studies have shown that Propofol can decrease the release of the excitatory neurotransmitter glutamate in a dose-dependent manner.[9][10] It also affects the levels of other neurotransmitters, including dopamine, which may play a role in its induction of loss of consciousness.[9][11]
-
Effects on Other Ion Channels: Propofol has been shown to interact with other ion channels, including glycine receptors and voltage-gated sodium channels, although these effects are generally considered secondary to its potentiation of GABAa receptors.[2][12][13]
-
Comparative Analysis with Other Anesthetics
Propofol's mechanism of action is often compared to other intravenous and inhalational anesthetics. The following table summarizes key quantitative data from various independent studies.
| Anesthetic Agent | Class | Primary Molecular Target | EC50 for GABAa Receptor Potentiation | Effect on Glutamate Release | Other Notable Mechanisms |
| Propofol | Intravenous | GABAa Receptor | 1.7 - 19 µM[1][2] | Dose-dependent decrease[9][10] | NMDA receptor inhibition[4][8] |
| Etomidate | Intravenous | GABAa Receptor | ~1.5 µM[3] | Inhibits release[5] | Binds selectively to β+/α- interfaces[3] |
| Sevoflurane | Inhalational | GABAa Receptor | Potentiates GABA response (additive with Propofol)[14] | Dose-dependent decrease[10] | Also acts on glycine, acetylcholine, and glutamate receptors[5] |
| Isoflurane | Inhalational | GABAa Receptor | Potentiates GABA response[15] | Dose-dependent decrease[10] | Also acts on glycine, acetylcholine, and glutamate receptors[5] |
Experimental Protocols for Mechanism Verification
The following are detailed methodologies for key experiments used to independently verify the mechanism of action of anesthetic agents like Propofol.
This electrophysiological technique is used to measure the effect of an anesthetic on the function of specific ion channels, such as the GABAa receptor, expressed in a controlled system.
Objective: To quantify the potentiation of GABA-induced currents by Propofol and other anesthetics.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the subunits of the desired GABAa receptor (e.g., α1, β2, γ2s).
-
Incubate the injected oocytes for 2-4 days at 16°C in ND96 solution to allow for receptor expression.[12]
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the oocyte's membrane potential at a holding potential, typically -60 mV to -80 mV.[7]
-
Establish a baseline by perfusing the oocyte with the buffer solution.
-
-
Drug Application and Data Acquisition:
-
Apply a submaximal concentration of GABA (e.g., the EC5-EC20 concentration) to elicit a baseline current.
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of the anesthetic (e.g., Propofol).
-
Record the resulting currents. The potentiation is observed as an increase in the current amplitude in the presence of the anesthetic.
-
Perform a dose-response analysis by applying a range of anesthetic concentrations to determine the EC50 (the concentration that produces 50% of the maximal potentiation).[2]
-
-
Data Analysis:
-
Measure the peak current amplitude for each condition.
-
Normalize the potentiated currents to the baseline GABA-induced current.
-
Fit the dose-response data to the Hill equation to calculate the EC50 and Hill slope.[7]
-
This biochemical assay is used to determine the affinity of an anesthetic for a specific receptor.
Objective: To measure the binding affinity (Ki) of Propofol and its competitors to the GABAa receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue or cells expressing the GABAa receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.[4]
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the GABAa receptor (e.g., [3H]muscimol or [35S]TBPS), and varying concentrations of the unlabeled test compound (e.g., Propofol).[4]
-
To determine non-specific binding, include control wells with a high concentration of an unlabeled ligand that is known to bind to the receptor.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]
-
-
Separation and Counting:
-
Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter. The membranes with the bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[4]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[4]
-
Mandatory Visualizations
References
- 1. Total Intravenous Anesthesia Compared to Inhalational Anesthesia in Patients Undergoing Arthroscopic Rotator Cuff Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoflurane & Sevoflurane: Mechanics & Effects [cliniciansbrief.com]
- 6. Biochemical and electrophysiological characteristics of mammalian GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of sevoflurane and isoflurane anesthesia on single unit and local field potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recognition of Anesthetic Barbiturates by a Protein Binding Site: A High Resolution Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General anesthesia mediated by effects on ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium channels and the synaptic mechanisms of inhaled anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of the Therapeutic Index of Propofol and Existing Intravenous Anesthetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of Propofol with other commonly used intravenous anesthetic agents: Etomidate, Ketamine, and Midazolam. The following sections present quantitative data, detailed experimental protocols for determining the therapeutic index, and visualizations of the relevant signaling pathways to offer an objective assessment for research and drug development purposes.
Quantitative Assessment of Therapeutic Indices
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) or lethality (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin of safety.
The table below summarizes the available preclinical data on the therapeutic indices of Propofol and comparator compounds in rodent models. It is important to note that these values can vary depending on the animal model, route of administration, and specific experimental conditions.
| Compound | Therapeutic Index (TI = LD50 / ED50) | LD50 (mg/kg, IV, Rodent) | ED50 (mg/kg, IV, Rodent) | Primary Mechanism of Action |
| Propofol | ~2.9 - 4.5 | ~42 | 9.3 - 14.5 (hypnosis) | Positive Allosteric Modulator of GABA-A Receptor |
| Etomidate | ~26 | Not explicitly stated, but TI is high | Not explicitly stated, but TI is high | Positive Allosteric Modulator of GABA-A Receptor |
| Ketamine | Wide (Approximation) | ~600 (rodents) | 1-2 (anesthesia) | NMDA Receptor Antagonist |
| Midazolam | ~4.7 - 6.8 | 50 - 75 (IV, mouse/rat)[1] | 11.03 (adult rats, sedation)[2] | Positive Allosteric Modulator of GABA-A Receptor |
Note: The therapeutic index for Ketamine is an approximation based on the large difference between its lethal dose and effective anesthetic dose. The ED50 for Propofol is for hypnosis, a key component of its anesthetic effect.
Experimental Protocols for Determining Therapeutic Index
The determination of the therapeutic index involves two key experimental phases: establishing the median effective dose (ED50) and the median lethal dose (LD50). The following is a generalized protocol for intravenous anesthetic agents in a rodent model (e.g., rats or mice).
Determination of the Median Effective Dose (ED50) for Hypnosis
Objective: To determine the dose of the anesthetic agent that induces a loss of righting reflex in 50% of the animals.
Materials:
-
Test compound (e.g., Propofol) and vehicle control
-
Male/Female rodents (e.g., Sprague-Dawley rats or CD-1 mice), weight-matched
-
Intravenous administration apparatus (e.g., tail-vein catheter)
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 7 days prior to the experiment.
-
Dose Range Finding: Administer a wide range of doses to a small number of animals to identify a preliminary dose range that produces the desired effect (loss of righting reflex) and doses that are ineffective or overly effective.
-
Group Assignment: Randomly assign animals to several dose groups, including a vehicle control group. The number of groups and the dose increments should be sufficient to generate a dose-response curve.
-
Drug Administration: Administer the assigned dose of the test compound or vehicle intravenously.
-
Observation: Immediately after administration, place the animal in an observation chamber. The primary endpoint is the loss of the righting reflex, defined as the inability of the animal to right itself within a specified time (e.g., 30 seconds) when placed on its back.
-
Data Analysis: Record the number of animals in each dose group that exhibit the loss of righting reflex. Use a statistical method, such as probit analysis, to calculate the ED50 value and its 95% confidence interval.
Determination of the Median Lethal Dose (LD50)
Objective: To determine the dose of the anesthetic agent that is lethal to 50% of the animals within a specified timeframe.
Materials:
-
Test compound and vehicle control
-
Male/Female rodents, weight-matched
-
Intravenous administration apparatus
-
Observation cages
Procedure:
-
Animal Acclimation and Dose Range Finding: Follow the same initial steps as for the ED50 determination to establish a lethal dose range.
-
Group Assignment: Randomly assign animals to several dose groups, including a vehicle control group, with doses expected to cause mortality ranging from approximately 10% to 90%.
-
Drug Administration: Administer the assigned dose of the test compound or vehicle intravenously.
-
Observation: Monitor the animals continuously for the first few hours and then periodically for up to 24-48 hours. Record the number of mortalities in each dose group.
-
Data Analysis: Use a statistical method, such as the moving average method or probit analysis, to calculate the LD50 value and its 95% confidence interval.
Signaling Pathways and Mechanisms of Action
The primary mechanisms of action for the compared anesthetic agents involve the modulation of major neurotransmitter systems in the central nervous system. Propofol, Etomidate, and Midazolam primarily act on the GABA-A receptor, while Ketamine's effects are mediated through the NMDA receptor.
Caption: GABA-A Receptor Signaling Pathway for Propofol, Etomidate, and Midazolam.
Caption: NMDA Receptor Signaling Pathway for Ketamine.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of the therapeutic index of a novel anesthetic compound.
Caption: Experimental Workflow for Therapeutic Index Determination.
References
A Preclinical Benchmark: Performance of Dipropofol and Its Alternatives in Discovery Research
For researchers and scientists in drug development, selecting the optimal anesthetic agent for preclinical models is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the performance of Dipropofol (propofol) with key alternatives, supported by experimental data from preclinical studies. The information is intended to assist in making informed decisions for study design and execution.
Executive Summary
Dipropofol is a widely used intravenous anesthetic known for its rapid onset and short duration of action. However, its formulation as a lipid emulsion presents challenges, including the risk of hyperlipidemia and bacterial contamination. This has spurred the development of alternatives such as Ciprofol, a novel cyclopropyl-substituted analog of propofol; Fospropofol, a water-soluble prodrug of propofol; Remimazolam, an ultra-short-acting benzodiazepine; Etomidate, a hemodynamically stable hypnotic; and Ketamine, an NMDA receptor antagonist with analgesic properties. This guide benchmarks these agents on key preclinical performance indicators: efficacy, safety, and pharmacokinetic/pharmacodynamic profiles.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data gathered from various preclinical studies, offering a side-by-side comparison of Dipropofol and its alternatives.
Table 1: Comparative Efficacy in Rodent Models
| Agent | Anesthetic Potency (ED50, mg/kg) | Onset of Anesthesia (seconds) | Duration of Anesthesia (minutes) |
| Dipropofol | 6.8 - 9.3 (rats, IV) | ~30 - 60 | 5 - 10 |
| Ciprofol | ~1.5 - 2.0 (rats, IV, estimated to be 4-5 times more potent than propofol)[1][2] | Rapid | Proportional to dosage[1] |
| Fospropofol | Slower onset due to conversion to propofol | Slower than Dipropofol | Prolonged compared to Dipropofol[3] |
| Etomidate | 0.2 - 0.4 (rats, IV) | ~30 - 60 | 5 - 10 |
| Remimazolam | Dose-dependent | Rapid | Ultra-short |
| Ketamine | 10 - 20 (rats, IV) | ~60 | 15 - 25 |
Table 2: Comparative Cardiovascular Safety Profile in Preclinical Models
| Agent | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) |
| Dipropofol | Dose-dependent decrease | Variable; can cause bradycardia |
| Ciprofol | Less pronounced hypotension compared to Dipropofol in some studies[2] | Generally stable |
| Fospropofol | Less pronounced hypotension due to slower release of propofol[3] | Generally stable |
| Etomidate | Minimal effect; hemodynamically stable[4][5][6][7][8] | Minimal effect[4][5][6][7][8] |
| Remimazolam | Minimal cardiovascular depression | Generally stable |
| Ketamine | Increase | Increase |
Table 3: Comparative Pharmacokinetic Parameters in Rats
| Agent | Clearance (ml/min/kg) | Volume of Distribution (L/kg) | Elimination Half-life (minutes) |
| Dipropofol | 50 - 70 | 3.5 - 5.0 | 30 - 60 |
| Ciprofol | Data not readily available in preclinical models | Data not readily available in preclinical models | Data not readily available in preclinical models |
| Fospropofol | N/A (prodrug) | N/A (prodrug) | N/A (prodrug) |
| Etomidate | ~18 | ~4.5 | ~75 |
| Remimazolam | High | Small | Short |
| Ketamine | ~19 | ~3 | ~45 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for key experiments cited in this guide.
Assessment of Anesthetic Efficacy: Loss of Righting Reflex (LORR) in Rats
This protocol is a standard method for determining the hypnotic effect of an anesthetic agent.
-
Animals: Adult male Sprague-Dawley rats (250-300g) are used.
-
Procedure:
-
Rats are allowed to acclimate to the testing room for at least 30 minutes.
-
The test agent is administered intravenously (IV) via a lateral tail vein.
-
Immediately after administration, the rat is placed in a supine position in a V-shaped trough.
-
The time from injection to the loss of the righting reflex is recorded as the onset of anesthesia. The righting reflex is considered lost when the rat remains on its back for at least 60 seconds without attempting to right itself.[9][10][11][12][13]
-
The duration of anesthesia is measured as the time from the loss of the righting reflex to its return (the rat successfully rights itself three times within a 1-minute period).
-
Evaluation of Cardiovascular Safety: Mean Arterial Pressure (MAP) and Heart Rate (HR) Monitoring in Telemetered Rats
This protocol allows for the continuous monitoring of cardiovascular parameters in conscious, unrestrained animals, providing a more accurate assessment of a drug's hemodynamic effects.
-
Animals: Adult male Wistar rats (300-350g) are surgically implanted with telemetry transmitters.
-
Procedure:
-
Following a recovery period of at least one week post-surgery, rats are placed in their home cages within the telemetry recording area.
-
Baseline MAP and HR are recorded for at least 24 hours to establish a diurnal rhythm.
-
The test agent is administered IV via a previously implanted catheter.
-
MAP and HR are continuously recorded for a predetermined period post-administration (e.g., 24 hours) to assess both immediate and prolonged effects.[14][15][16][17][18]
-
Data is analyzed by comparing post-dose values to the baseline values for each animal.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and workflows.
Figure 1: Mechanism of action for GABA-A receptor modulators.
Figure 2: Dipropofol's involvement in the PI3K/Akt signaling pathway.
Figure 3: Simplified signaling pathway for Ketamine's antidepressant effects.
Figure 4: General experimental workflow for preclinical anesthetic evaluation.
Conclusion
The choice of an anesthetic agent in preclinical research requires a careful consideration of its efficacy, safety, and pharmacokinetic properties in the context of the specific experimental needs. While Dipropofol remains a standard, its alternatives offer distinct advantages. Ciprofol appears to be a more potent analog with a potentially better safety profile.[2] Fospropofol provides a water-soluble alternative with a slower onset and reduced injection site pain.[3] Etomidate offers exceptional hemodynamic stability, making it suitable for cardiovascular research.[4][5][6][7][8] Remimazolam's ultra-short action allows for rapid recovery, beneficial for high-throughput studies. Ketamine provides the unique benefit of analgesia alongside anesthesia. The data and protocols presented in this guide aim to provide a solid foundation for making an evidence-based selection of the most appropriate anesthetic for your preclinical research, ultimately contributing to the robustness and reliability of your findings.
References
- 1. Ciprofol: A Novel Alternative to Propofol in Clinical Intravenous Anesthesia? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Insights and Clinical Applications of Ciprofol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of etomidate with emphasis on regional myocardial blood flow and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of etomidate on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Etomidate: cardiovascular effects of a new intravenous anesthetic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of etomidate used for induction and in combination with fentanyl-pancuronium for maintenance of anaesthesia in patients with valvular heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. Assessing Susceptibility to Carbon Dioxide Gas in Three Rat Strains Using the Loss of Righting Reflex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 12. Frontiers | Return of the Righting Reflex Does Not Portend Recovery of Cognitive Function in Anesthetized Rats [frontiersin.org]
- 13. Return of the Righting Reflex Does Not Portend Recovery of Cognitive Function in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
Propofol's Therapeutic Potential: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic performance of propofol with alternative agents, supported by experimental data. Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic, has demonstrated therapeutic properties beyond sedation, including neuroprotective and anti-inflammatory effects.[1] This document summarizes key findings from preclinical and clinical studies to inform further research and drug development.
Comparative Efficacy of Propofol and Alternatives
The following tables summarize the quantitative data from various in vivo studies, comparing the therapeutic effects of propofol with other anesthetics and its prodrug, fospropofol.
Table 1: Anti-Inflammatory Effects of Propofol vs. Alternatives in Animal Models
| Model | Drug | Dosage | Outcome Measure | Result | Reference |
| LPS-induced endotoxemia in mice | Propofol | 5 mg/kg | Nitrite in ascites | Reduced from 18.1±4.0 to 6.9±3.1 (units not specified) | [2] |
| IL-6 in ascites | Reduced from 1209.2±25.8 to 50.7±7.6 (units not specified) | [2] | |||
| LPS-induced acute lung injury in rats | Propofol | 10 mg·kg⁻¹·h⁻¹ | Plasma & lung tissue cytokines | Decreased levels | [3] |
| Ketamine | 10 mg·kg⁻¹·h⁻¹ | Plasma & lung tissue cytokines | Downregulated mediators of inflammation | [3] | |
| Ketofol | 5 mg·kg⁻¹·h⁻¹ ketamine + 5 mg·kg⁻¹·h⁻¹ propofol | Plasma TNF-α & IL-1β | Decreased levels | [3] |
Table 2: Neuroprotective Effects of Propofol vs. Alternatives in Animal Models
| Model | Drug | Dosage | Outcome Measure | Result | Reference |
| Ischemic brain injury in mice | Propofol | Not specified | Infarct volume | Reduced from 26.9 ± 2.7 mm³ to 15.7 ± 2.0 mm³ | [4] |
Table 3: Sedative Efficacy of Propofol vs. Fospropofol
| Population | Drug | Dosage | Outcome Measure | Result | Reference |
| Patients for elective surgery | FospropofolFD | 20 mg/kg | Sedation success rate within 5 min. | 94.50% | [5] |
| Propofol | 2 mg/kg | Sedation success rate within 5 min. | 100% | [5] | |
| Critically ill patients | Fospropofol disodium | 8.19 ± 2.36 mg/kg/h | Time in target RASS range | 96.78%±0.07% | [6][7] |
| Propofol | 2.73 ± 0.83 mg/kg/h | Time in target RASS range | 98.43%±0.04% | [6][7] |
Table 4: Comparative Effects of Propofol and Ketamine on Oxidative Stress
| Population | Drug | Outcome Measure | Result (Propofol vs. Ketamine) | Reference |
| Surgical patients | Propofol vs. Ketamine | Total Antioxidant Capacity (TAC) | Higher in propofol group (0.61 ± 0.049 vs. 0.44 ± 0.019 µmol/mL) | [8][9] |
| Total Thiol Molecules (TTM) | Higher in propofol group (0.43 ± 0.02 vs. 0.28 ± 0.015 mM) | [8][9] | ||
| Lipid Peroxidation (LPO) | Lower in propofol group | [8][9] | ||
| Glutathione Peroxidase (GPx) activity | Lower in propofol group (661 ± 31 vs. 799 ± 58 U/mL) | [8] | ||
| Superoxide Dismutase (SOD) activity | Lower in propofol group (9.2 ± 1.1 vs. 14.3 ± 2.4 U/mL) | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
LPS-Induced Endotoxemia in Mice
-
Objective: To investigate the in vivo anti-inflammatory effects of propofol.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Mice were pre-treated with propofol (5 mg/kg).
-
Lipopolysaccharide (LPS) was administered at a dose of 15 mg/kg to induce endotoxemia.
-
Ascites fluid was collected for analysis.
-
Nitrite production was measured using the Griess reaction.
-
Interleukin-6 (IL-6) levels were quantified by ELISA.
-
-
Reference: [2]
Ischemic Brain Injury in Mice
-
Objective: To evaluate the neuroprotective effects of propofol against ischemic brain injury.
-
Animal Model: 8- to 9-week-old wild-type mice.
-
Procedure:
-
Mice were treated with either propofol or a 10% fat emulsion (control) 10 minutes before the induction of ischemic brain injury.
-
Ischemic brain injury was induced (specific model not detailed in the abstract).
-
Infarct volume was measured 7 days after the ischemic insult.
-
-
Reference: [4]
Deep Sedation in Critically Ill Patients
-
Objective: To compare the efficacy and safety of fospropofol disodium with propofol for deep sedation.
-
Study Design: Randomized pilot study.
-
Participants: Critically ill adult patients requiring deep sedation.
-
Procedure:
-
Patients were randomized to receive either fospropofol disodium or propofol.
-
The study drug was titrated to maintain a Richmond Agitation-Sedation Scale (RASS) score of -5 or -4.
-
The primary outcome was the percentage of time in the target sedation range without rescue sedation.
-
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows associated with propofol's therapeutic actions.
Caption: Propofol's Anti-Inflammatory Signaling Pathway.[2]
Caption: Workflow for LPS-Induced Endotoxemia Model.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Anesthetic Propofol Reduces Endotoxic Inflammation by Inhibiting Reactive Oxygen Species-regulated Akt/IKKβ/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ketamine, propofol, and ketofol on proinflammatory cytokines and markers of oxidative stress in a rat model of endotoxemia-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propofol ameliorates ischemic brain injury by blocking TLR4 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of FospropofolFD Compared to Propofol When Given During the Induction of General Anaesthesia: A Phase II, Multi-centre, Randomized, Parallel-Group, Active-Controlled, Double-Blind, Double-Dummy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fospropofol disodium versus Propofol for deep sedation in critically ill patients: a randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fospropofol disodium versus Propofol for deep sedation in critically ill patients: a randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to Dipropofol Disposal
For Immediate Implementation by Laboratory and Clinical Professionals
The proper disposal of Dipropofol (Propofol) is a critical procedure that demands rigorous adherence to safety and environmental protocols. This guide provides detailed, step-by-step instructions for the handling and disposal of Dipropofol waste, ensuring the safety of personnel and the protection of our ecosystems. Due to its potential for diversion and its ecotoxicity, Dipropofol requires specialized disposal methods beyond conventional pharmaceutical waste management.
Core Disposal Principles
Dipropofol is not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA).[1] However, its active ingredient is highly toxic to aquatic organisms and does not naturally degrade, posing a significant environmental threat if improperly disposed of.[2][3][4] Furthermore, the high potential for drug diversion necessitates stringent handling and disposal controls.[1][5][6] Therefore, the primary goals of Dipropofol disposal procedures are to prevent environmental contamination and to mitigate the risk of diversion.
Step-by-Step Disposal Protocol
1. Immediate Segregation and Securement of Waste:
-
All unused or partially used vials, syringes, and tubing containing Dipropofol must be immediately segregated from the general medical waste stream.
-
Do not discard Dipropofol down the drain or into standard sharps containers unless they are designated for pharmaceutical waste destined for incineration.[2][5]
2. On-Site Neutralization and Solidification:
-
Method A: Activated Carbon Adsorption:
-
Empty the contents of vials and syringes into a dedicated container containing an activated carbon pouch or slurry.[6][7]
-
The activated carbon will adsorb the liquid Dipropofol, rendering it non-retrievable.
-
Once the container is full or after a designated period (e.g., 12 hours to prevent mold growth), seal the container.[1]
-
-
Method B: Chemical Drug Destruction Kits:
-
Utilize commercially available drug deactivation kits (e.g., Rx Destroyer, Stericycle containers) that are specifically designed for pharmaceutical waste.[1][3][4]
-
These systems contain chemicals that denature the active pharmaceutical ingredient upon contact, immediately rendering it unusable and non-retrievable.[4][5]
-
Follow the manufacturer's instructions for adding the Dipropofol waste to the container.
-
3. Final Disposal of Containers:
-
The sealed containers with the neutralized Dipropofol should be placed in a non-hazardous waste bin designated for pharmaceutical waste.[1]
-
Partner with a licensed waste management vendor to collect, transport, and dispose of the containers.[5]
-
The preferred final disposal method is incineration to ensure complete destruction of the active pharmaceutical ingredient.[3][7]
4. Disposal of Empty Vials and Packaging:
-
Empty Dipropofol vials and packaging should be disposed of in a manner that prevents injury and misuse.
-
While the empty containers are not considered hazardous waste, placing them in a sharps container or a designated pharmaceutical waste container is a best practice to prevent any residual drug from entering the environment.
Quantitative Data on Dipropofol Waste and Environmental Impact
| Parameter | Value | Source |
| Substance Abuse Cases Among Anesthesia Providers | 41% attributed to Propofol | [5][6] |
| Reduction in Unemptied Vials in Unsecured Bins | From 25.8% to 3.4% (with activated carbon pouch intervention) | [6] |
| Aquatic Toxicity (LC50 Bluegill Sunfish, 96h) | 0.62 mg/l | [2] |
| Biodegradability in Water | Shows no evidence of biodegradability | [2] |
| Bioaccumulation Potential | High potential | [2] |
Experimental Protocol: Activated Carbon Adsorption Efficacy Study
An evidence-based practice project demonstrated a significant reduction in improperly disposed of Dipropofol by implementing activated carbon pouches.
Objective: To reduce the percentage of unemptied Dipropofol vials remaining in unsecured bins.
Methodology:
-
Baseline Data Collection: For a defined period, the number of unemptied Dipropofol vials found in unsecured bins in operating rooms was recorded.
-
Intervention: Each operating room was supplied with activated carbon pouches placed in a designated container for Dipropofol disposal. Staff were trained on the new disposal procedure, which involved emptying all residual Dipropofol into the carbon pouch container.
-
Post-Intervention Data Collection: Following the implementation of the new procedure, the number of unemptied Dipropofol vials in unsecured bins was again recorded for a period equivalent to the baseline collection.
-
Data Analysis: A chi-squared analysis was used to compare the percentage of unemptied vials before and after the intervention.
Results: The study found a statistically significant decrease in the percentage of unemptied propofol vials in unsecured bins from 25.8% before the intervention to 3.4% after the intervention (P < .0001).[6]
Logical Workflow for Dipropofol Disposal
Caption: Workflow for the proper disposal of Dipropofol waste.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Initiatives seek to mitigate pharmaceutical waste » Department of Anesthesiology » College of Medicine » University of Florida [anest.ufl.edu]
- 5. Propofol and Controlled Substance Waste Disposal Program | Stericycle [stericycle.com]
- 6. Propofol Disposal in the Anesthesia Setting: Overcoming Barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
